molecular formula C11H11BrO2 B1452733 Methyl 1-(4-bromophenyl)cyclopropanecarboxylate CAS No. 638220-35-6

Methyl 1-(4-bromophenyl)cyclopropanecarboxylate

Cat. No.: B1452733
CAS No.: 638220-35-6
M. Wt: 255.11 g/mol
InChI Key: HNTJWMPUBJHPLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-(4-bromophenyl)cyclopropanecarboxylate is a useful research compound. Its molecular formula is C11H11BrO2 and its molecular weight is 255.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 1-(4-bromophenyl)cyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO2/c1-14-10(13)11(6-7-11)8-2-4-9(12)5-3-8/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNTJWMPUBJHPLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00675378
Record name Methyl 1-(4-bromophenyl)cyclopropane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

638220-35-6
Record name Methyl 1-(4-bromophenyl)cyclopropane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide on the Synthesis of Methyl 1-(4-bromophenyl)cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers a comprehensive, in-depth exploration of the synthesis of Methyl 1-(4-bromophenyl)cyclopropanecarboxylate, a key building block in contemporary drug discovery and materials science. Designed for researchers, scientists, and professionals in drug development, this document provides a detailed examination of a reliable synthetic pathway, elucidates the underlying chemical principles, and shares practical, field-tested insights to ensure successful and reproducible outcomes.

Introduction: The Strategic Importance of the Cyclopropyl Moiety

The cyclopropane ring is a highly valued structural motif in medicinal chemistry. Its inherent rigidity and unique electronic properties can significantly improve a drug candidate's metabolic stability, binding affinity, and overall pharmacological profile.[1][2] this compound is a critical intermediate, offering a versatile scaffold for introducing this desirable group into more complex molecular architectures. The presence of both a bromo-substituent and a methyl ester provides orthogonal handles for further chemical modifications, making it an invaluable tool for creating compound libraries and optimizing lead candidates.

Synthetic Strategy: The Kulinkovich Reaction

While several methods exist for the synthesis of 1-arylcyclopropanecarboxylates, the Kulinkovich reaction stands out for its efficiency and broad applicability.[3][4][5] This titanium-mediated cyclopropanation of an ester provides a convergent and dependable route to the target molecule, utilizing readily available starting materials.

The core of this strategy involves the reaction of a Grignard reagent with an ester in the presence of a titanium(IV) alkoxide catalyst.[3][5][6] This process generates a titanacyclopropane intermediate, which then participates in the formation of the cyclopropane ring.

Detailed Synthetic Protocol

This section details a robust, two-step procedure for synthesizing this compound, beginning with the readily available 4-bromobenzoyl chloride.

Step 1: Synthesis of Methyl 4-bromobenzoate

The initial step is the esterification of 4-bromobenzoyl chloride with methanol. This is a high-yielding and straightforward reaction that furnishes the necessary precursor for the subsequent cyclopropanation.

Experimental Protocol:

  • Under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-bromobenzoyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.5 M and cool the solution to 0 °C.

  • Add triethylamine (1.2 eq) dropwise to the stirred solution.

  • Slowly add anhydrous methanol (1.5 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and continue stirring for 2-4 hours. Monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • If necessary, purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain pure Methyl 4-bromobenzoate.

Rationale and Experimental Insights:

  • Inert Atmosphere: An inert atmosphere is crucial to prevent the hydrolysis of the highly reactive 4-bromobenzoyl chloride by atmospheric moisture, which would lead to the formation of the corresponding carboxylic acid as a byproduct.

  • Triethylamine: This base neutralizes the hydrochloric acid generated during the esterification, driving the reaction towards completion.

  • Anhydrous Conditions: The use of anhydrous reagents and solvents is essential to prevent unwanted side reactions, primarily the hydrolysis of the starting material.

Step 2: Titanium-Mediated Cyclopropanation to this compound

This pivotal step employs the Kulinkovich reaction to construct the cyclopropane ring. The reaction of Methyl 4-bromobenzoate with a Grignard reagent in the presence of a titanium(IV) isopropoxide catalyst generates a titanacyclopropane intermediate, which ultimately yields the desired product.[3][5][7]

Experimental Protocol:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, prepare a 0.2 M solution of titanium(IV) isopropoxide (0.1 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of ethylmagnesium bromide (2.2 eq, typically 3.0 M in diethyl ether) dropwise. The formation of the active titanium species is indicated by a color change to dark brown or black.

  • After stirring for 10 minutes at -78 °C, add a solution of Methyl 4-bromobenzoate (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm slowly to room temperature and stir overnight.

  • Monitor the reaction's progress using TLC or GC-MS.

  • Upon completion, cool the reaction to 0 °C and carefully quench it by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound.

Rationale and Experimental Insights:

  • Titanium(IV) Isopropoxide: This serves as a precatalyst. The active Ti(II) species is generated in situ through reduction by the Grignard reagent.[3]

  • Ethylmagnesium Bromide: This Grignard reagent has a dual role: it reduces the Ti(IV) to the active catalytic species and provides the two-carbon unit that forms the cyclopropane ring.

  • Low Temperature: Performing the initial steps at low temperatures helps to control the reaction's exothermicity and minimize the formation of byproducts.

  • Quenching: Careful quenching with a mild acid source like saturated ammonium chloride is necessary to hydrolyze the titanium alkoxide species without degrading the desired product.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC11H11BrO2255.11638220-35-6[8][9]
1-(4-Bromophenyl)cyclopropanecarboxylic acidC10H9BrO2241.08Not specified
1-(4-Bromophenyl)cyclopropanecarbonitrileC10H8BrN222.08124276-67-1[10]
1-[(4-bromophenyl)methyl]cyclopropane-1-carboxylic acidC11H11BrO2255.1129765-45-5[11]
N-(4-bromophenyl)-n-methylcyclopropanecarboxamideC11H12BrNO253.01Not specified
4-Bromophenyl methyl sulfoneC7H7BrO2S235.13466-32-8[12]
Ethanone, 1-(4-bromophenyl)-C8H7BrO199.04599-90-1[13]

Visualizing the Process

Reaction Mechanism:

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates MB Methyl 4-bromobenzoate Oxatitanacyclopentane Oxatitanacyclopentane Intermediate MB->Oxatitanacyclopentane EtMgBr Ethylmagnesium bromide (2.2 eq) Ti_IV Ti(O-iPr)4 (catalyst) Titanacyclopropane Titanacyclopropane Intermediate Ti_IV->Titanacyclopropane + EtMgBr Titanacyclopropane->Oxatitanacyclopentane Product Methyl 1-(4-bromophenyl) cyclopropanecarboxylate Oxatitanacyclopentane->Product Rearrangement & Workup

Caption: Simplified mechanism of the Kulinkovich reaction.

Experimental Workflow:

experimental_workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Cyclopropanation S1_Start 4-bromobenzoyl chloride + Methanol S1_Reaction Reaction in DCM with Triethylamine S1_Start->S1_Reaction S1_Workup Aqueous Workup & Extraction S1_Reaction->S1_Workup S1_Purification Column Chromatography S1_Workup->S1_Purification S1_Product Methyl 4-bromobenzoate S1_Purification->S1_Product S2_Start Methyl 4-bromobenzoate S1_Product->S2_Start S2_Reaction Kulinkovich Reaction: + Ti(O-iPr)4, EtMgBr in THF S2_Start->S2_Reaction S2_Workup Quenching & Aqueous Workup S2_Reaction->S2_Workup S2_Purification Column Chromatography S2_Workup->S2_Purification S2_Product Final Product S2_Purification->S2_Product

Caption: Overview of the two-step synthetic workflow.

Scientific Integrity and Validation

The protocols presented here are designed for reproducibility and self-validation. The progress of each reaction can be reliably monitored using standard analytical techniques such as TLC and GC-MS. The identity and purity of the intermediate and final product should be rigorously confirmed through a combination of NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry.

Conclusion

This guide provides a detailed and technically sound methodology for the synthesis of this compound. By understanding the fundamental chemical principles and adhering to the outlined experimental procedures, researchers can confidently and efficiently produce this important chemical building block. The provided insights into the rationale behind experimental choices are intended to empower scientists to not only replicate this synthesis but also to adapt and troubleshoot similar chemical transformations.

References

Methyl 1-(4-bromophenyl)cyclopropanecarboxylate chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 1-(4-bromophenyl)cyclopropanecarboxylate

Introduction: The Strategic Value of a Unique Scaffolding

In the landscape of modern drug discovery and fine chemical synthesis, the strategic selection of building blocks is paramount. This compound (CAS No. 638220-35-6) emerges as a molecule of significant interest, embodying a confluence of desirable structural features.[1][2] It integrates a rigid, strained cyclopropyl ring with a synthetically versatile bromophenyl moiety. The cyclopropane ring is a well-regarded bioisostere, often introduced to enhance metabolic stability, improve potency, and modulate solubility in drug candidates.[3] Simultaneously, the bromo-functionalization serves as a crucial reactive handle for palladium-catalyzed cross-coupling reactions, enabling late-stage diversification and the construction of complex molecular architectures.

This guide provides a comprehensive technical overview of this compound, intended for researchers and professionals in organic synthesis and medicinal chemistry. We will delve into its core chemical properties, outline robust synthetic and analytical methodologies, explore its applications, and provide essential safety protocols.

Part 1: Core Molecular Profile

The compound's utility is rooted in its fundamental physicochemical properties. Its structure presents a unique combination of a lipophilic aromatic ring, a rigid carbocycle, and a polar ester group, influencing its solubility, reactivity, and crystallographic behavior.

Caption: 2D Structure of the title compound.

Table 1: Physicochemical and Identification Properties

PropertyValueSource(s)
CAS Number 638220-35-6[1][2]
Molecular Formula C₁₁H₁₁BrO₂[1][2]
Molecular Weight 255.1 g/mol [1]
Appearance White powder or solid[2]
Purity Typically ≥98%[1]
Canonical SMILES COC(=O)C1(CC1)C2=CC=C(Br)C=C2[4]
InChI Key KCCISTCYYRKGFF-UHFFFAOYSA-N (Ethyl Ester)[4]

Note: Experimental data such as melting point and boiling point are not consistently reported in publicly available literature and should be determined empirically upon sample acquisition.

Part 2: Spectroscopic Characterization

Authenticating the structure and purity of this compound is critical. While a definitive, published spectrum for this specific compound is scarce, its ¹H NMR and ¹³C NMR spectra can be reliably predicted based on the analysis of its constituent fragments and structurally similar compounds.[5][6][7]

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit four distinct signal regions.

  • Aromatic Region: The protons on the 4-bromophenyl ring will appear as a characteristic AA'BB' system, presenting as two doublets in the downfield region (δ 7.2-7.6 ppm).

  • Methyl Ester Region: A sharp singlet corresponding to the three methyl protons (-OCH₃) will be observed around δ 3.6-3.7 ppm.

  • Cyclopropyl Region: The four protons on the cyclopropane ring are diastereotopic and will appear as two complex, overlapping multiplets in the upfield region (δ 1.0-1.8 ppm).

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale/Reference
~ 7.45d, J ≈ 8.5 Hz2HAr-H (ortho to Br)Typical for 1,4-disubstituted benzene rings.
~ 7.25d, J ≈ 8.5 Hz2HAr-H (ortho to Cyclopropyl)Shielded relative to protons ortho to the bromine.
~ 3.68s3H-OCH₃Consistent with methyl esters.[7]
~ 1.60m2HCyclopropyl -CH₂-Diastereotopic protons adjacent to the quaternary carbon.
~ 1.20m2HCyclopropyl -CH₂-Diastereotopic protons adjacent to the quaternary carbon.

¹³C NMR Spectroscopy: Key signals would include the carbonyl carbon (~173 ppm), four distinct aromatic carbons (including the ipso-carbons attached to bromine and the cyclopropyl group), the quaternary cyclopropyl carbon, the methyl ester carbon (~52 ppm), and the two cyclopropyl methylene carbons (~18-25 ppm).

Part 3: Synthesis and Mechanistic Insight

The most direct and reliable synthesis of this compound involves the esterification of its corresponding carboxylic acid precursor, 1-(4-bromophenyl)cyclopropanecarboxylic acid.[8] This method is preferred for its high yield, operational simplicity, and avoidance of harsh cyclopropanation reagents.

Protocol: Fischer Esterification

This protocol is a standard, robust method for converting a carboxylic acid to its methyl ester.

  • Reagent Preparation: To a solution of 1-(4-bromophenyl)cyclopropanecarboxylic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid), add concentrated sulfuric acid (0.05-0.1 eq) dropwise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux (approx. 65 °C) for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Causality Insight: The acidic catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The reaction is an equilibrium process; using excess methanol as the solvent drives the equilibrium towards the product side, maximizing the yield.

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford the pure methyl ester.

Synthesis_Workflow A 1-(4-Bromophenyl)cyclopropanecarboxylic Acid D Reaction Mixture @ Reflux A->D B Methanol (Solvent/Reagent) B->D C H₂SO₄ (Catalyst) C->D Protonation E Neutralization (aq. NaHCO₃) D->E Cooling F Extraction (Ethyl Acetate) E->F G Purification (Chromatography) F->G H Final Product G->H

References

Methyl 1-(4-bromophenyl)cyclopropanecarboxylate IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 1-(4-bromophenyl)cyclopropanecarboxylate

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals. It details the nomenclature, synthesis, properties, and critical applications of this compound, a key building block in modern pharmaceutical research, particularly in the burgeoning field of targeted protein degradation.

Core Compound Identification and Properties

IUPAC Nomenclature and Chemical Identifiers

The unambiguous identification of a chemical entity is paramount for reproducibility in research and development. The compound in focus is systematically named according to IUPAC standards, with several synonyms also in common use.

  • Primary IUPAC Name: this compound.

  • Alternative IUPAC Name: Methyl 1-(4-bromophenyl)cyclopropane-1-carboxylate.

  • Other Names: 1-(4-BroMo-phenyl)-cyclopropanecarboxylic acid Methyl ester.[1]

  • CAS Number: 638220-35-6.[1][2]

These identifiers ensure precise communication and sourcing of the material.

Physicochemical Characteristics

The physical and chemical properties of a compound dictate its handling, storage, and reaction conditions. The key properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₁BrO₂[1][2]
Molecular Weight 255.1 g/mol [2]
Appearance White powder[1]
Melting Point 30-40 °C
Purity (Typical) ≥98%[2]
Storage Room temperature, in a tightly sealed container[2]

Synthesis, Purification, and Structural Verification

A robust and reproducible synthetic route is essential for the reliable supply of any chemical building block. While multiple pathways to substituted cyclopropanes exist, a highly efficient and common method involves the direct esterification of the corresponding carboxylic acid, which is commercially available.

Recommended Synthetic Protocol: Fisher Esterification

This protocol describes the synthesis of the title compound from 1-(4-bromophenyl)cyclopropanecarboxylic acid. The choice of Fisher esterification is driven by its cost-effectiveness, procedural simplicity, and high yields when performed with an excess of the alcohol reactant.

Experimental Workflow:

Synthesis_Workflow start 1-(4-bromophenyl)cyclopropanecarboxylic acid (Starting Material) reaction Reaction Step: Reflux (65°C), 4-6 hours start->reaction reagents Methanol (Solvent & Reagent) Sulfuric Acid (Catalyst) reagents->reaction workup Aqueous Workup: 1. Quench with NaHCO₃(aq) 2. Extract with Ethyl Acetate reaction->workup purification Purification: Silica Gel Chromatography workup->purification product This compound (Final Product) purification->product

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 1-(4-bromophenyl)cyclopropanecarboxylic acid (1.0 eq) in anhydrous methanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0 °C. The use of methanol in large excess serves as both the solvent and a reactant, driving the equilibrium towards the product side according to Le Châtelier's principle.

  • Heating: Allow the mixture to warm to room temperature and then heat to reflux (approx. 65 °C) for 4-6 hours. Progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching and Extraction: Cool the reaction mixture to room temperature and carefully pour it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acidic catalyst. Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude ester via flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient system to afford the pure this compound.

Structural Verification: A Self-Validating System

The identity and purity of the synthesized compound must be rigorously confirmed. This is a self-validating step ensuring the material's suitability for subsequent, often complex, synthetic transformations.

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons (two doublets in the ~7.0-7.6 ppm range), the cyclopropyl protons (two multiplets, appearing as complex AA'BB' systems, in the ~1.2-1.8 ppm range), and a sharp singlet for the methyl ester protons (~3.7 ppm).
¹³C NMR Resonances for the ester carbonyl (~173 ppm), the four distinct aromatic carbons (including the bromine-bearing carbon), the quaternary cyclopropyl carbon, the two CH₂ groups of the cyclopropane ring, and the methyl ester carbon (~52 ppm).
Mass Spec (MS) The molecular ion peak (M⁺) should exhibit a characteristic isotopic pattern for a single bromine atom, with two peaks of nearly equal intensity at m/z 254 and 256.

Applications in Drug Discovery and Development

This building block is of significant interest to medicinal chemists primarily due to the unique combination of the cyclopropane ring and the chemically versatile bromophenyl group.

A Cornerstone Building Block for Protein Degraders

The compound is explicitly marketed as a "Protein Degrader Building Block".[2] This designates it as a critical component for constructing bifunctional molecules like PROteolysis TArgeting Chimeras (PROTACs) and molecular glues.

The Role of the Moiety:

  • The Bromophenyl Group: This serves as a synthetic "handle." The bromine atom is readily functionalized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig amination). This allows for the covalent attachment of the building block to either a ligand for a target protein or a ligand for an E3 ubiquitin ligase.

  • The Cyclopropyl-Ester Core: The cyclopropane ring acts as a rigid, three-dimensional spacer. Its conformational rigidity can be advantageous for optimizing the spatial orientation of the two ends of a PROTAC, which is critical for forming a productive ternary complex (Target Protein-PROTAC-E3 Ligase). Furthermore, cyclopropane rings are known to improve metabolic stability and other pharmacokinetic properties.

PROTAC_Structure cluster_linker TargetLigand Warhead (Binds Target Protein) BuildingBlock This compound (Core Linker Component) TargetLigand->BuildingBlock C-C or C-N bond (from cross-coupling) Linker Linker Chain BuildingBlock->Linker E3Ligand E3 Ligase Ligand (Recruits Ubiquitination Machinery) Linker->E3Ligand

Caption: Role of the building block in a general PROTAC structure.

The Value of Cyclopropane in Medicinal Chemistry

Beyond protein degraders, the cyclopropane motif is a privileged scaffold in drug design. It is often used as a bioisostere—a substituent that mimics the size and electronic properties of another group while potentially improving drug-like properties. It can replace gem-dimethyl groups or unsaturated rings to enhance metabolic stability, reduce off-target toxicity, and fine-tune binding affinity by introducing conformational constraint.

Safety and Handling

Proper handling is crucial for laboratory safety. The compound presents several hazards that require appropriate protective measures.

Hazard ClassGHS StatementPrecautionary Measures
Acute Toxicity H302: Harmful if swallowedP264: Wash hands thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
Skin Irritation H315: Causes skin irritationP280: Wear protective gloves.P302 + P352: IF ON SKIN: Wash with plenty of soap and water.P332 + P313: If skin irritation occurs: Get medical advice/attention.
Eye Irritation H319: Causes serious eye irritationP280: Wear eye protection.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P337 + P313: If eye irritation persists: Get medical advice/attention.
Respiratory Irritation H335: May cause respiratory irritationP261: Avoid breathing dust.P271: Use only outdoors or in a well-ventilated area.P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

Handling Recommendations: Always handle this compound in a well-ventilated fume hood while wearing standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategically designed building block that provides a powerful entry point into complex molecular architectures. Its combination of a functionalizable aromatic ring and a conformationally rigid cyclopropane core makes it exceptionally valuable for constructing targeted protein degraders and other sophisticated therapeutic agents. A thorough understanding of its synthesis, properties, and handling is essential for any research or development professional seeking to leverage its potential in modern drug discovery.

References

An In-depth Technical Guide to the Physical Properties of Methyl 1-(4-bromophenyl)cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical properties of Methyl 1-(4-bromophenyl)cyclopropanecarboxylate, a compound of interest in medicinal chemistry and drug discovery. As a key building block in the synthesis of novel therapeutics, a thorough understanding of its physical characteristics is paramount for its effective handling, characterization, and application in research and development. This document collates available data on its fundamental properties, offers insights into the experimental methodologies for their determination, and presents predicted spectral data to aid in its identification and quality control.

Introduction: The Significance of Physical Properties in Drug Development

In the landscape of modern drug discovery, the physical properties of a chemical entity are not merely academic data points; they are critical determinants of a compound's viability as a therapeutic agent. For a molecule like this compound, which serves as a scaffold or intermediate, properties such as melting point, boiling point, and solubility dictate its purification, formulation, and ultimately, its bioavailability. This guide is structured to provide not just the data, but also the scientific reasoning behind the methodologies used to ascertain these properties, empowering the researcher with a deeper understanding of the molecule they are working with.

Molecular Identity and Structure

A foundational aspect of understanding any compound is confirming its molecular identity. The structural representation and key identifiers for this compound are outlined below.

Caption: Molecular Structure of this compound

Table 1: Compound Identification

IdentifierValueSource
IUPAC Name Methyl 1-(4-bromophenyl)cyclopropane-1-carboxylateN/A
CAS Number 638220-35-6[1]
Molecular Formula C₁₁H₁₁BrO₂[1]
Molecular Weight 255.11 g/mol [1]
Physical Form White powder, also described as liquid or semi-solid or solid or lump.[2]

Physicochemical Properties

The macroscopic properties of a compound are a direct reflection of its molecular structure and intermolecular forces. These properties are crucial for process chemistry and formulation science.

Table 2: Physicochemical Data

PropertyValueExperimental Insight
Melting Point 30-40 °CThis relatively low and broad melting range suggests the presence of impurities or that the compound may exist as a waxy solid at room temperature.[3]
Boiling Point Data not availableDue to its molecular weight and aromatic nature, a high boiling point, likely above 300 °C at atmospheric pressure, is expected. Vacuum distillation would be the preferred method for purification.
Density Data not availableAs a brominated aromatic compound, its density is expected to be greater than 1 g/cm³.
Solubility Data not availableExpected to have low solubility in water but good solubility in common organic solvents such as dichloromethane, ethyl acetate, and acetone due to the nonpolar bromophenyl group and the ester functionality.
Experimental Protocol: Melting Point Determination

The melting point is a fundamental property for assessing purity. A sharp melting range typically indicates a high degree of purity, while a broad range often suggests the presence of impurities.

Workflow: Capillary Melting Point Determination

melting_point cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Finely powder the dry sample prep2 Pack into a capillary tube (2-3 mm height) prep1->prep2 meas1 Place capillary in heating block prep2->meas1 meas2 Heat rapidly for approximate range meas1->meas2 meas3 Cool and repeat with slow heating (1-2 °C/min) near expected MP meas2->meas3 meas4 Record T_onset (first liquid) and T_clear (all liquid) meas3->meas4 analysis1 Report as a range (T_onset - T_clear) meas4->analysis1 analysis2 Compare to literature values analysis1->analysis2 analysis3 Assess purity based on range width analysis1->analysis3

Caption: Standard workflow for determining the melting point of a solid sample.

Causality in Experimental Choice: The initial rapid heating provides a quick estimate, saving time. The subsequent slow heating rate is crucial for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.

Experimental Protocol: Solubility Assessment

Understanding a compound's solubility is critical for its use in assays and for developing suitable formulations. A qualitative or semi-quantitative assessment is often the first step.

Workflow: Kinetic Solubility Screening

solubility_workflow cluster_prep Stock Solution Preparation cluster_assay Assay Execution cluster_analysis Data Interpretation stock_prep Prepare a high-concentration stock solution in DMSO dilution Serially dilute stock into aqueous buffer (e.g., PBS) stock_prep->dilution incubation Incubate for a set time (e.g., 2 hours) at a controlled temperature dilution->incubation detection Measure turbidity via nephelometry or UV-Vis spectroscopy incubation->detection plot Plot turbidity vs. concentration detection->plot determine_sol Identify the concentration at which precipitation occurs plot->determine_sol

Caption: A typical high-throughput method for assessing the kinetic solubility of a compound.

Trustworthiness of the Protocol: This method, while not providing the thermodynamic equilibrium solubility, is a rapid and reliable way to identify compounds with potential solubility liabilities early in the drug discovery process. The use of a standardized buffer system ensures reproducibility.

Spectroscopic Profile

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic, methoxy, and cyclopropyl protons.

Table 3: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Aromatic (ortho to ester)~7.4 - 7.6Doublet2HDeshielded by the electron-withdrawing ester and bromine.
Aromatic (ortho to Br)~7.3 - 7.5Doublet2HInfluenced by the bromine atom.
Methoxy (-OCH₃)~3.7Singlet3HTypical for a methyl ester.
Cyclopropyl (-CH₂-)~1.2 - 1.6Multiplet4HDiastereotopic protons of the cyclopropane ring, likely appearing as two sets of multiplets.
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectrum

The ¹³C NMR spectrum will provide information on the number of non-equivalent carbons and their chemical environment.

Table 4: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)Rationale
Carbonyl (C=O)~173Typical for an ester carbonyl.
Aromatic (C-Br)~122Carbon directly attached to bromine.
Aromatic (CH)~128 - 132Aromatic carbons.
Aromatic (C-C=O)~140Quaternary aromatic carbon attached to the cyclopropyl group.
Methoxy (-OCH₃)~52Methyl group of the ester.
Quaternary Cyclopropyl (C)~35Quaternary carbon of the cyclopropane ring.
Cyclopropyl (-CH₂-)~18Methylene carbons of the cyclopropane ring.
Predicted Infrared (IR) Spectrum

The IR spectrum is particularly useful for identifying key functional groups.

Table 5: Predicted Major IR Absorptions

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C=O (ester)~1725Strong
C-O (ester)~1250 and ~1100Strong
C-H (aromatic)~3000 - 3100Medium
C-H (aliphatic)~2850 - 3000Medium
C=C (aromatic)~1600 and ~1480Medium
C-Br~500 - 600Medium
Predicted Mass Spectrum (Electron Ionization)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.

Table 6: Predicted Major Fragments in Mass Spectrometry (EI)

m/zProposed FragmentRationale
254/256[M]⁺Molecular ion peak, showing the characteristic isotopic pattern for one bromine atom.
195/197[M - COOCH₃]⁺Loss of the methoxycarbonyl radical.
183/185[C₇H₄Br]⁺Fragmentation of the bromophenyl group.
116[C₈H₈O]⁺A fragment resulting from rearrangement and loss of bromine.
59[COOCH₃]⁺Methoxycarbonyl cation.

Conclusion

This technical guide has synthesized the available and predicted physical property data for this compound. For the drug development professional, this information is vital for informed decision-making in the laboratory, from synthesis and purification to formulation and screening. The inclusion of detailed experimental workflows and the rationale behind them aims to foster a deeper understanding and promote best practices in the physical characterization of novel chemical entities. As more experimental data for this compound becomes available, this guide will serve as a foundational reference.

References

An In-depth Technical Guide to Methyl 1-(4-bromophenyl)cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of methyl 1-(4-bromophenyl)cyclopropanecarboxylate, a key building block in contemporary drug discovery, particularly in the burgeoning field of targeted protein degradation. This document delves into its chemical and physical properties, provides a detailed synthesis protocol, analyzes its spectroscopic data, and explores its critical role in the design of Proteolysis Targeting Chimeras (PROTACs) as a precursor to von Hippel-Lindau (VHL) E3 ligase ligands. The causality behind its molecular design and its impact on ternary complex formation in PROTACs are discussed to provide field-proven insights for researchers in medicinal chemistry and chemical biology.

Introduction

This compound has emerged as a molecule of significant interest for medicinal chemists. Its rigid cyclopropyl scaffold and the presence of a bromine atom, which allows for facile chemical modification, make it an invaluable intermediate. Most notably, this compound serves as a crucial starting material for the synthesis of ligands that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key component in the development of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by bringing them into proximity with an E3 ligase, thereby hijacking the cell's natural protein disposal machinery. The unique structural features of the 1-(4-bromophenyl)cyclopropane moiety play a pivotal role in the binding affinity and selectivity of VHL ligands, making a thorough understanding of this building block essential for the rational design of novel protein degraders.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis and downstream applications.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₁BrO₂[1][2]
Molecular Weight 255.11 g/mol [1][2]
CAS Number 638220-35-6[1][2]
Appearance White to off-white powder/solid[1]
Melting Point 30-40 °C---
Boiling Point Not determined---
Solubility Miscible with most common organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Methanol, Ethanol, and Dimethyl Sulfoxide (DMSO). Slightly soluble in water.[3]
Purity Typically ≥96-98%[1][2]

Synthesis of this compound

The synthesis of this compound is most commonly achieved through a rhodium-catalyzed cyclopropanation reaction. This method offers high efficiency and control over the formation of the strained cyclopropane ring.

Reaction Scheme

Synthesis_of_Methyl_1_4_bromophenyl_cyclopropanecarboxylate cluster_products Product Styrene 4-Bromostyrene Product This compound Styrene->Product Catalyst Rh₂(OAc)₄ Diazo Methyl diazoacetate Diazo->Product Catalyst->Product Solvent DCM

Caption: Rhodium-catalyzed cyclopropanation.

Experimental Protocol

Materials:

  • 4-Bromostyrene

  • Methyl diazoacetate

  • Rhodium(II) acetate dimer (Rh₂(OAc)₄)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a solution of 4-bromostyrene (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen), add rhodium(II) acetate dimer (0.01-0.05 eq).

  • Slowly add a solution of methyl diazoacetate (1.1-1.5 eq) in anhydrous DCM to the reaction mixture at room temperature over a period of 2-4 hours using a syringe pump. The slow addition is crucial to control the reaction rate and minimize the formation of byproducts from the dimerization of the diazo compound.

  • Stir the reaction mixture at room temperature for an additional 12-16 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a white to off-white solid.

Spectroscopic Analysis

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for the aromatic, methoxy, and cyclopropyl protons.

  • Aromatic Protons: Two doublets in the aromatic region (δ 7.2-7.6 ppm), corresponding to the AA'BB' spin system of the 1,4-disubstituted benzene ring.

  • Methoxy Protons: A singlet at approximately δ 3.7 ppm, integrating to three protons, corresponding to the methyl ester group.

  • Cyclopropyl Protons: Two multiplets or doublets of doublets in the upfield region (δ 1.2-1.8 ppm), each integrating to two protons, corresponding to the diastereotopic methylene protons of the cyclopropane ring. The geminal and cis/trans couplings will lead to complex splitting patterns.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

  • Carbonyl Carbon: A signal in the downfield region (δ ~172-175 ppm) for the ester carbonyl carbon.

  • Aromatic Carbons: Four signals in the aromatic region (δ ~120-145 ppm), with the carbon attached to the bromine atom appearing at a lower field and the ipso-carbon attached to the cyclopropane ring also being distinct.

  • Methoxy Carbon: A signal around δ 52 ppm for the methyl group of the ester.

  • Cyclopropyl Carbons: Signals for the quaternary and methylene carbons of the cyclopropane ring will appear in the upfield region (δ ~15-35 ppm).

Mass Spectrometry (Predicted)

Electron ionization mass spectrometry (EI-MS) would likely show the molecular ion peak and characteristic fragmentation patterns.

  • Molecular Ion (M⁺): A prominent peak at m/z 254 and 256 in an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).

  • Key Fragmentations:

    • Loss of the methoxy group (-OCH₃) to give a fragment at m/z 223/225.

    • Loss of the carbomethoxy group (-COOCH₃) to give a fragment at m/z 195/197.

    • Cleavage of the cyclopropane ring can lead to various smaller fragments.

Application in Drug Development: A Key Building Block for PROTACs

The primary application of this compound in drug development is as a precursor for the synthesis of VHL E3 ligase ligands used in PROTACs.[1]

Role of the 4-Bromophenylcyclopropane Moiety in VHL Ligands

The von Hippel-Lindau protein has a well-defined binding pocket that accommodates the hydroxyproline residue of its endogenous substrate, the hypoxia-inducible factor 1α (HIF-1α). Small molecule VHL ligands mimic this interaction. The 1-(4-bromophenyl)cyclopropane moiety, after further synthetic modifications, typically forms the "left-hand side" (LHS) of the VHL ligand, fitting into a hydrophobic pocket.

VHL_Binding cluster_PROTAC PROTAC Structure cluster_Ternary Ternary Complex cluster_Ligand_Detail VHL Ligand Detail VHL_Ligand VHL Ligand Linker Linker VHL_Ligand->Linker Cyclopropyl Cyclopropyl Group (from precursor) POI_Ligand Target Protein Ligand Linker->POI_Ligand VHL VHL E3 Ligase PROTAC PROTAC VHL->PROTAC Binds POI Target Protein (POI) PROTAC->POI Binds Hydrophobic_Pocket Hydrophobic Pocket of VHL Cyclopropyl->Hydrophobic_Pocket Fits into

Caption: Role of the cyclopropyl moiety in PROTAC-VHL binding.

The constrained nature of the cyclopropyl group is crucial as it fits snugly into a specific hydrophobic pocket on the VHL protein surface.[4] This interaction contributes significantly to the overall binding affinity and selectivity of the ligand. Structure-activity relationship (SAR) studies have shown that substitution of a methyl group with a cyclopropyl ring can be beneficial for binding affinity.[4] The 4-bromophenyl group serves as a versatile chemical handle for linker attachment, enabling the connection of the VHL ligand to a ligand for the target protein of interest, thus completing the PROTAC molecule.

Synthetic Elaboration to a VHL Ligand

This compound can be converted into a functionalized VHL ligand through a series of synthetic steps, which may include:

  • Ester Hydrolysis: Conversion of the methyl ester to the corresponding carboxylic acid.

  • Amide Coupling: Coupling of the carboxylic acid with an appropriate amine-containing fragment that will form the core of the VHL ligand.

  • Cross-Coupling Reactions: The bromine atom on the phenyl ring can be utilized in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to attach the linker.

Safety and Handling

As a laboratory chemical, proper safety precautions should be observed when handling this compound.

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Handle in a well-ventilated area or in a fume hood.

    • Avoid inhalation of dust and contact with skin and eyes.

    • In case of contact, wash the affected area thoroughly with soap and water. If eye contact occurs, rinse cautiously with water for several minutes.

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Disposal:

    • Dispose of waste in accordance with local, state, and federal regulations for brominated organic compounds.

Conclusion

This compound is a strategically important building block in modern medicinal chemistry. Its well-defined structure and versatile chemical handles make it an ideal starting material for the synthesis of potent and selective VHL E3 ligase ligands, which are integral components of PROTACs. A thorough understanding of its synthesis, properties, and the structural rationale for its use provides a solid foundation for researchers aiming to design and develop the next generation of targeted protein degraders. The insights provided in this guide are intended to empower scientists in their efforts to address challenging therapeutic targets and advance the field of drug discovery.

References

An In-depth Technical Guide to the Structure Elucidation of Methyl 1-(4-bromophenyl)cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically detailed walkthrough for the complete structure elucidation of Methyl 1-(4-bromophenyl)cyclopropanecarboxylate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. It delves into the rationale behind the selection of analytical techniques, the interpretation of complex spectroscopic data, and the logical framework required to assemble a definitive structural assignment.

The Analytical Imperative: A Multi-Technique Approach

No single analytical technique is sufficient for the complete de novo structure elucidation of an organic molecule.[6] A robust and scientifically sound characterization relies on the convergence of data from multiple orthogonal methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is unparalleled in its ability to map the carbon-hydrogen framework of a molecule.[6] Through ¹H NMR, we can determine the number of distinct proton environments, their relative numbers, and their connectivity through spin-spin coupling. ¹³C NMR provides insight into the number and types of carbon atoms, including those without attached protons.

  • Mass Spectrometry (MS): This technique provides the high-precision molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its substructures.[4] The isotopic pattern of bromine is a particularly powerful diagnostic tool in the mass spectrum of this target molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy is highly effective for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[1]

The logical workflow for this structure elucidation is outlined below. It is an iterative process of data acquisition, interpretation, and hypothesis refinement.

Caption: A logical workflow for the structure elucidation of an organic compound.

Part 1: Foundational Analysis - Molecular Formula and Unsaturation

The first step in any structure elucidation is to confirm the molecular formula and calculate the degree of unsaturation. The nominal molecular weight of C₁₁H₁₁BrO₂ is 255.1 g/mol .[3]

Degree of Unsaturation (DoU):

The DoU, or index of hydrogen deficiency, provides the sum of the number of rings and pi bonds in a molecule.

DoU = C + 1 - (H/2) - (X/2) + (N/2) DoU = 11 + 1 - (11/2) - (1/2) + (0/2) DoU = 12 - 5.5 - 0.5 DoU = 6

A degree of unsaturation of 6 suggests a significant number of rings and/or double bonds. A benzene ring accounts for 4 degrees of unsaturation (one ring and three double bonds). This leaves 2 degrees of unsaturation to be accounted for by other structural features.

Part 2: Spectroscopic Analysis and Data Interpretation

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Experimental Protocol: A thin film of the purified sample is prepared on a salt plate (NaCl or KBr) or analyzed using an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded over the range of 4000-400 cm⁻¹.

Data Interpretation: The IR spectrum provides immediate evidence for key functional groups.

Frequency (cm⁻¹)Vibration TypeImplied Functional Group
~3050-3000C-H stretchAromatic C-H
~2980-2850C-H stretchAliphatic C-H
~1725 C=O stretch Ester carbonyl
~1600, ~1480C=C stretchAromatic ring
~1250, ~1100C-O stretchEster C-O linkage
~1010=C-H bendpara-disubstituted benzene
~550C-Br stretchCarbon-Bromine bond

The most diagnostic peak is the strong absorption at approximately 1725 cm⁻¹, which is highly characteristic of an ester carbonyl group. This immediately accounts for one of the two remaining degrees of unsaturation. The presence of both aromatic and aliphatic C-H stretches is also confirmed. The pattern of overtone bands in the 2000-1600 cm⁻¹ region and the strong out-of-plane bending vibration around 1010 cm⁻¹ are suggestive of a 1,4- (or para-) disubstituted benzene ring.[7][8]

Mass Spectrometry (MS): Molecular Weight and Halogen Signature

Experimental Protocol: Mass spectra are acquired using both Electron Ionization (EI) for fragmentation patterns and Electrospray Ionization (ESI) for accurate mass determination of the molecular ion.

Data Interpretation: High-resolution mass spectrometry (HRMS) will provide the exact mass of the molecular ion.

  • Molecular Ion (M⁺): The mass spectrum will show a characteristic pair of peaks for the molecular ion due to the two naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br) which are present in an almost 1:1 ratio. We expect to see intense peaks at m/z 254 and m/z 256.

  • Isotopic Pattern: The relative abundance of the M⁺ and M+2 peaks will be approximately 1:1, a definitive signature for the presence of a single bromine atom in the molecule.[9]

  • Fragmentation Analysis (EI-MS):

    • Loss of methoxy group (-OCH₃): A peak at m/z 223/225 ([M-31]⁺) corresponding to the loss of the methoxy radical is expected.

    • Loss of methyl carboxylate (-COOCH₃): A peak at m/z 195/197 ([M-59]⁺) from the cleavage of the ester group.

    • Bromophenyl cation: A prominent peak at m/z 155/157 corresponding to the [C₆H₄Br]⁺ fragment.

The combination of the molecular weight and the distinct isotopic pattern provides unequivocal evidence for the elemental composition C₁₁H₁₁BrO₂.

¹H NMR Spectroscopy: Mapping the Proton Environment

Experimental Protocol: The sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm). The spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).[10]

Data Interpretation: The ¹H NMR spectrum is the most information-rich dataset for this structure. Based on the proposed name, we anticipate the following signals:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.45Doublet2HH-Ar (ortho to Br)Aromatic protons deshielded by the electronegative bromine atom. The symmetrical nature of the doublets suggests a para-substituted ring.
~7.25Doublet2HH-Ar (ortho to Cyclopropyl)Aromatic protons coupled to the other set of aromatic protons.
3.65 Singlet 3H -OCH₃ Protons of the methyl ester group are in a distinct chemical environment and have no adjacent protons to couple with.[10]
~1.60 Triplet (or AA'BB') 2H -CH₂- (cyclopropyl) Diastereotopic protons on the cyclopropane ring adjacent to the other CH₂ group. The splitting pattern can be complex but is typically seen as a multiplet.[11]
~1.20 Triplet (or AA'BB') 2H -CH₂- (cyclopropyl) The other set of diastereotopic cyclopropyl protons.[11]

Causality Behind Chemical Shifts and Splitting:

  • Aromatic Region: The presence of two doublets, each integrating to 2H, is a classic signature of a 1,4-disubstituted benzene ring. The electron-withdrawing nature of the bromine atom and the cyclopropylcarboxylate group causes the downfield shift of these protons.

  • Methyl Ester: The singlet at ~3.65 ppm is characteristic of the methoxy protons of a methyl ester.[10] Its integration to 3H is a key confirmation.

  • Cyclopropane Ring: The protons on the cyclopropane ring are chemically non-equivalent. This gives rise to two distinct signals, each integrating to 2H. The geminal and vicinal coupling between these protons results in complex multiplets, often appearing as overlapping triplets in what is known as an AA'BB' system. The upfield chemical shift (~1.2-1.6 ppm) is characteristic of strained cyclopropyl protons.[11]

This proton data confirms the presence of a para-substituted bromophenyl group, a methyl ester, and a cyclopropane ring. The final degree of unsaturation is accounted for by the cyclopropane ring.

¹³C NMR Spectroscopy: The Carbon Skeleton

Experimental Protocol: A proton-decoupled ¹³C NMR spectrum is acquired from the same sample used for ¹H NMR. This provides a single peak for each unique carbon environment.

Data Interpretation: The ¹³C NMR spectrum will reveal the total number of unique carbon atoms and their chemical environment.

Chemical Shift (δ, ppm)Carbon TypeAssignmentRationale
~174 Quaternary (C=O) Ester Carbonyl The low-field chemical shift is characteristic of a carbonyl carbon in an ester.[12][13]
~138Quaternary (Aromatic)C-Ar (attached to cyclopropyl)Aromatic carbon attached to a substituent.
~132Tertiary (Aromatic)C-Ar (ortho to Br)Aromatic CH carbons.
~130Tertiary (Aromatic)C-Ar (ortho to cyclopropyl)Aromatic CH carbons.
~122Quaternary (Aromatic)C-Ar (attached to Br)The carbon directly bonded to bromine is shifted upfield due to the "heavy atom effect".
~52 Primary (-CH₃) -OCH₃ The carbon of the methyl ester group.[13]
~35 Quaternary (Aliphatic) C-cyclopropyl (quaternary) The quaternary carbon of the cyclopropane ring attached to the aromatic ring and the ester.
~18 Secondary (-CH₂-) -CH₂- (cyclopropyl) The two equivalent methylene carbons of the cyclopropane ring.

Key Insights from ¹³C NMR:

  • Total Signals: The spectrum should display 8 distinct signals, consistent with the molecular symmetry of a para-substituted benzene ring (where two pairs of aromatic carbons are equivalent) and the two equivalent CH₂ groups in the cyclopropane ring.

  • Carbonyl Carbon: The signal around 174 ppm is definitive for the ester carbonyl.[14]

  • Quaternary Carbons: The presence of three quaternary carbons (the ester carbonyl, and the two aromatic carbons attached to the substituents) is a crucial piece of evidence.

Caption: Key ¹H and ¹³C NMR chemical shift correlations for the confirmed structure.

Part 3: Final Structure Confirmation

The comprehensive analysis of the IR, MS, ¹H NMR, and ¹³C NMR spectra provides a cohesive and self-validating body of evidence.

  • IR spectroscopy confirmed the presence of an ester functional group (C=O at ~1725 cm⁻¹) and a para-substituted aromatic ring.

  • Mass spectrometry confirmed the molecular formula C₁₁H₁₁BrO₂ through the molecular ion peaks at m/z 254/256 and the characteristic 1:1 isotopic abundance ratio for bromine.

  • ¹H NMR spectroscopy identified all proton environments: a para-substituted aromatic system, a methyl group on an ester, and a cyclopropane ring, with correct integrations and plausible coupling patterns.

  • ¹³C NMR spectroscopy confirmed the carbon skeleton, including the ester carbonyl carbon, the four distinct aromatic carbons (due to symmetry), the methoxy carbon, and the two types of carbons in the cyclopropyl group (one quaternary, one methylene).

References

An In-depth Technical Guide to the Spectral Data of Methyl 1-(4-bromophenyl)cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of the predicted spectroscopic data for Methyl 1-(4-bromophenyl)cyclopropanecarboxylate (CAS No. 638220-35-6). [1][2][3][4]As a key structural motif in medicinal chemistry and materials science, a thorough understanding of its spectral characteristics is paramount for researchers, scientists, and drug development professionals. This document offers an expert, in-depth examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The predicted spectra are elucidated based on established principles and spectral data from analogous structures. Standardized experimental protocols for data acquisition are also detailed to ensure reproducibility and scientific integrity.

Introduction

This compound is a disubstituted cyclopropane derivative featuring a bromine-containing aromatic ring and a methyl ester functionality. Its molecular formula is C₁₁H₁₁BrO₂ with a molecular weight of 255.11 g/mol . [1][2][3]The unique combination of a strained cyclopropyl ring, an electron-withdrawing bromophenyl group, and an ester moiety makes this compound a valuable building block in organic synthesis. Accurate interpretation of its spectral data is crucial for reaction monitoring, quality control, and structural verification. This guide is structured to provide a detailed predictive analysis of the key spectroscopic signatures of this molecule.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectral data, the following atom numbering scheme will be used throughout this guide.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted spectra are based on analysis in deuterated chloroform (CDCl₃).

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The proton NMR spectrum is anticipated to show three distinct sets of signals corresponding to the aromatic, cyclopropyl, and methyl protons.

Assigned ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)Integration
H2, H67.45 - 7.55Doublet (d)J ≈ 8.5 Hz2H
H3, H57.25 - 7.35Doublet (d)J ≈ 8.5 Hz2H
H8, H9 (cis)1.60 - 1.70Multiplet (m)-2H
H8, H9 (trans)1.25 - 1.35Multiplet (m)-2H
H11 (CH₃)3.65 - 3.75Singlet (s)-3H

Expertise & Interpretation:

  • Aromatic Region (δ 7.25-7.55): The 1,4-disubstituted (para) benzene ring is expected to produce a characteristic AA'BB' system, which often appears as two distinct doublets at 400 MHz. The protons ortho to the bromine atom (H2, H6) are deshielded by its electronegativity and will appear further downfield compared to the protons ortho to the cyclopropyl group (H3, H5). [5]* Cyclopropyl Region (δ 1.25-1.70): The four protons on the cyclopropane ring (C8 and C9) are diastereotopic and chemically non-equivalent. They will exhibit complex splitting patterns due to geminal and vicinal (cis and trans) couplings. Typically, protons cis to the bulky aromatic group are more deshielded and appear at a lower field than those in the trans position.

  • Methyl Ester Region (δ 3.65-3.75): The three protons of the methyl ester group (H11) are equivalent and do not have any adjacent protons to couple with, resulting in a sharp singlet.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum is predicted to show 8 distinct signals for the 11 carbon atoms due to molecular symmetry.

Assigned CarbonsPredicted Chemical Shift (δ, ppm)
C10 (C=O)172.0 - 174.0
C1138.0 - 140.0
C3, C5131.0 - 132.0
C2, C6129.5 - 130.5
C4 (C-Br)121.0 - 122.0
C11 (O-CH₃)52.0 - 53.0
C732.0 - 34.0
C8, C9 (CH₂)18.0 - 20.0

Expertise & Interpretation:

  • Carbonyl Carbon (C10): The ester carbonyl carbon is the most deshielded carbon, appearing significantly downfield around 172-174 ppm.

  • Aromatic Carbons (C1-C6): The four distinct aromatic carbon signals are found in the typical 120-140 ppm range. The carbon attached to bromine (C4) is shifted upfield due to the "heavy atom effect," a phenomenon where the large electron cloud of bromine increases shielding. [6][7][8]The quaternary carbon attached to the cyclopropyl group (C1) will be downfield, while the protonated carbons C2/C6 and C3/C5 will have shifts influenced by their respective substituents. [9]* Aliphatic Carbons (C7-C11): The methoxy carbon (C11) appears around 52-53 ppm. The quaternary cyclopropyl carbon (C7) is expected around 32-34 ppm, while the methylene carbons of the cyclopropane ring (C8, C9) are highly shielded and will appear far upfield, between 18-20 ppm.

Experimental Protocol for NMR Data Acquisition

This protocol outlines a self-validating system for acquiring high-quality NMR data.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound.

    • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube. [10]2. Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer field on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks for the TMS signal. [11] * Tune and match the probe for both ¹H and ¹³C frequencies to maximize sensitivity. [12]3. ¹H Spectrum Acquisition:

    • Acquire the spectrum using a standard single-pulse experiment.

    • Use a 45° pulse angle to allow for a shorter relaxation delay. [13] * Set the acquisition time to at least 4 seconds and the relaxation delay to 1-2 seconds.

    • Co-add 16 scans to achieve a good signal-to-noise ratio.

  • ¹³C Spectrum Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30).

    • Use a 30° pulse angle and a relaxation delay of 2 seconds.

    • Acquire a sufficient number of scans (e.g., 1024 or more) to obtain adequate signal-to-noise for all carbons, especially the quaternary ones. [14]5. Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

    • Phase the spectra carefully and perform baseline correction.

    • Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ signal to 77.16 ppm.

    • Integrate the signals in the ¹H spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

Predicted IR Absorption Bands
Predicted Frequency (cm⁻¹)Vibration TypeFunctional GroupIntensity
3080 - 3010C-H StretchAromatic & CyclopropylMedium
2955 - 2850C-H StretchMethyl (O-CH₃)Medium-Weak
1735 - 1715C=O StretchEsterStrong
1600 - 1585, 1485 - 1470C=C StretchAromatic RingMedium
1300 - 1150C-O StretchEster (asymmetric)Strong
1150 - 1000C-O StretchEster (symmetric)Strong
~1010C-Br StretchAryl-BromideMedium
850 - 810C-H Bendpara-disubstitutedStrong

Expertise & Interpretation:

  • Carbonyl Stretch (1735-1715 cm⁻¹): The most prominent peak in the spectrum will be the strong C=O stretch of the ester group. Its position is typical for an aliphatic ester. [15][16][17][18]* C-O Stretches (1300-1000 cm⁻¹): Esters characteristically show two strong C-O stretching bands. These correspond to the asymmetric and symmetric vibrations of the C-O-C moiety. [17]* Aromatic Region: The C=C stretching vibrations of the benzene ring appear as a pair of peaks in the 1600-1470 cm⁻¹ region. A strong out-of-plane C-H bending vibration between 850-810 cm⁻¹ is highly diagnostic of 1,4-(para) substitution.

  • C-Br Stretch (~1010 cm⁻¹): The stretching vibration for an aryl C-Br bond typically appears in the fingerprint region. [19][20][21][22][23]

Experimental Protocol for ATR-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient method for acquiring IR spectra of liquid or solid samples with minimal preparation. [24]

  • Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean.

  • Background Scan: Acquire a background spectrum of the empty, clean crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small drop of the liquid sample or a few milligrams of the solid sample directly onto the ATR crystal. [25]4. Apply Pressure (for solids): If the sample is a solid, lower the pressure clamp to ensure good contact between the sample and the crystal surface. [26]5. Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. [27]6. Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue. [28]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues. Electron Ionization (EI) is a common technique for small, volatile molecules. [29][30][31]

Predicted Mass Spectrum Data (EI)
  • Molecular Ion (M⁺): A key feature will be the molecular ion peak. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 natural abundance, two peaks of nearly equal intensity will be observed. [32][33][34] * m/z 254: [C₁₁H₁₁⁷⁹BrO₂]⁺

    • m/z 256: [C₁₁H₁₁⁸¹BrO₂]⁺ (M+2 peak) [35]* Major Fragment Ions: Fragmentation provides structural information. The most likely fragmentation pathways are outlined below.

Predicted m/z (⁷⁹Br)Predicted m/z (⁸¹Br)Lost FragmentFormula of Ion
223225•OCH₃[C₁₀H₈BrO]⁺
195197•COOCH₃[C₉H₈Br]⁺
182184C₃H₅O₂[C₈H₆Br]⁺
169171C₄H₆O₂[C₇H₅Br]⁺
155157C₅H₆O₂[C₆H₄Br]⁺
115-Br, COOCH₃[C₉H₈]⁺
59-C₁₀H₈Br[COOCH₃]⁺
Predicted Fragmentation Pathway

The primary fragmentation events in EI-MS involve the cleavage of the weakest bonds, typically adjacent to functional groups, leading to the formation of stable carbocations or radical cations.

G M [M]⁺• m/z 254/256 F1 [M - •OCH₃]⁺ m/z 223/225 M->F1 - •OCH₃ F2 [M - •COOCH₃]⁺ m/z 195/197 M->F2 - •COOCH₃ F3 [COOCH₃]⁺ m/z 59 M->F3 α-cleavage F4 [C₇H₅Br]⁺• m/z 169/171 F2->F4 - C₂H₃

Caption: Predicted major fragmentation pathways for this compound under Electron Ionization (EI).

Expertise & Interpretation:

  • Loss of Methoxy Radical (m/z 223/225): Cleavage of the O-CH₃ bond results in the loss of a methoxy radical (•OCH₃, 31 Da), a common fragmentation for methyl esters. [36][37][38]* Loss of Carbomethoxy Radical (m/z 195/197): Cleavage of the bond between the cyclopropane ring and the carbonyl group leads to the loss of the •COOCH₃ radical (59 Da), resulting in a stable bromophenylcyclopropyl cation.

  • Ring Opening/Rearrangement: The strained cyclopropane ring can undergo fragmentation, potentially leading to the loss of ethene (C₂H₄) after initial cleavage, contributing to ions like m/z 169/171. [39][40][41]* Fragment at m/z 59: The formation of the [COOCH₃]⁺ ion is also a characteristic fragmentation pathway for methyl esters. [42]

Experimental Protocol for EI-MS Data Acquisition

This protocol ensures the reliable acquisition of mass spectral data.

  • Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a gas chromatography (GC-MS) inlet.

  • Ionization: Utilize a standard electron ionization (EI) source with an electron energy of 70 eV. [30]3. Mass Analysis: Scan a mass range appropriate for the compound, for example, from m/z 40 to 300, to detect both the molecular ion and key fragments.

  • Calibration: Ensure the mass analyzer is properly calibrated using a known standard (e.g., perfluorotributylamine, PFTBA) to allow for accurate mass measurements. [43]5. Data Analysis: Identify the molecular ion peaks (M⁺ and M+2) and major fragment ions. Analyze the isotopic pattern for bromine to confirm its presence.

Conclusion

This guide provides a detailed, predictive framework for the comprehensive spectral analysis of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, grounded in established spectroscopic principles and comparison with analogous structures, offer a robust reference for researchers. The provided protocols detail a self-validating methodology for acquiring high-quality, reproducible data. This document serves as an authoritative resource for the structural characterization and quality assessment of this important chemical entity.

References

A Comprehensive Technical Guide to the Safe Handling of Methyl 1-(4-bromophenyl)cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction & Proactive Hazard Assessment

Methyl 1-(4-bromophenyl)cyclopropanecarboxylate (CAS No. 638220-35-6) is a valuable synthetic building block, particularly in the fields of medicinal chemistry and drug development.[1] Its rigid cyclopropane core and functionalized aromatic ring make it a key intermediate for constructing complex molecular architectures. However, its structure, which incorporates a halogenated aromatic system, necessitates a thorough and proactive approach to safety and handling.

This guide moves beyond simple procedural lists to provide a deep understanding of the causality behind recommended safety protocols. As a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available in public repositories, this document establishes a robust safety framework through expert analysis of its constituent chemical functionalities: the bromophenyl group, the cyclopropane ring, and the methyl ester. This approach, grounded in the principles of chemical analogy and risk mitigation, empowers researchers to handle this and similar reagents with the highest degree of safety and confidence.

Physicochemical & Structural Data

A clear understanding of a compound's physical properties is the foundation of safe handling. The data below has been consolidated from available chemical databases.

PropertyValueSource
CAS Number 638220-35-6[1][2]
Molecular Formula C₁₁H₁₁BrO₂[1][2]
Molecular Weight 255.11 g/mol [1][2]
Purity Typically ≥96-98%[1][2]
Storage Room temperature[1][2]
Calculated LogP 2.6537[2]
Topological Polar Surface Area (TPSA) 26.3 Ų[2]

Note: Experimental data on properties like melting point, boiling point, and vapor pressure are not extensively published. Researchers should handle the compound as a solid with low volatility under standard laboratory conditions, but be aware that dusts can be generated.

Hazard Assessment by Chemical Analogy

The primary hazards are inferred from the compound's structure:

  • Halogenated Aromatic Moiety: Brominated organic compounds as a class warrant careful handling. Bromine itself is a toxic, corrosive, and strong oxidizing agent.[3][4] While the bromine in this molecule is covalently bonded and stable, thermal decomposition (e.g., in a fire) could release hazardous substances like hydrogen bromide gas.[5] Furthermore, many halogenated organic compounds are noted for their potential for environmental persistence and may have associated toxicological concerns.[6]

  • Ester Functionality: While methyl esters are generally less reactive than other esters, they can still act as skin and eye irritants.[7] Prolonged contact may defat the skin, leading to dermatitis.[5]

  • General Toxicity Profile: Based on analogous compounds, this compound should be considered harmful if swallowed, inhaled, or absorbed through the skin.[8][9] It is expected to cause skin and serious eye irritation.[8]

Section 2: The Hierarchy of Controls: Engineering Safety into Your Workflow

Personal Protective Equipment (PPE) is the last line of defense. A truly safe laboratory environment prioritizes the elimination and substitution of hazards, followed by robust engineering and administrative controls.

cluster_0 Hierarchy of Controls for Safe Chemical Handling E Elimination (Most Effective) S Substitution E->S Eng Engineering Controls (e.g., Fume Hood) S->Eng Adm Administrative Controls (e.g., SOPs, Training) Eng->Adm PPE Personal Protective Equipment (PPE) (Least Effective) Adm->PPE

Diagram 1: The Hierarchy of Controls, prioritizing engineering solutions over reliance on PPE.

Engineering Controls: Your Primary Shield
  • Chemical Fume Hood: All manipulations of this compound, including weighing, solution preparation, and reaction setup, must be performed inside a certified chemical fume hood. This is non-negotiable. The fume hood contains potential dusts and vapors, preventing inhalation, which is a primary route of exposure.[3]

  • Ventilation: Ensure the laboratory has adequate general ventilation. Eyewash stations and safety showers must be readily accessible and tested regularly.[7][10]

Personal Protective Equipment (PPE): A Self-Validating System

The correct selection and use of PPE is critical. Each piece of equipment serves a specific purpose, and its use should be second nature.

TaskEye & Face ProtectionHand ProtectionBody & Respiratory Protection
Weighing Solid ANSI Z87.1-compliant safety glasses with side shields.[11] Chemical splash goggles are strongly recommended.Disposable nitrile gloves (inspect before use).[12] Consider double-gloving for added protection.Buttoned lab coat, long pants, closed-toe shoes.[11][12]
Preparing Solutions / Transfers Chemical splash goggles are mandatory.[13][14] A face shield should be worn over goggles if there is a significant splash risk.[11][12]Chemical-resistant gloves (e.g., nitrile). Consult the manufacturer's guide for breakthrough times.[12] Change gloves immediately upon contamination.Chemical-resistant lab coat or apron.[15] All work must be done in a fume hood.
Running Reactions Chemical splash goggles.[13][14]Appropriate chemical-resistant gloves.Chemical-resistant lab coat.[15] All work must be done in a fume hood.

Section 3: Standard Operating Procedures (SOPs)

These protocols are designed to be self-validating systems for minimizing exposure and ensuring reproducible safety.

SOP: Weighing and Solution Preparation
  • Preparation: Don all required PPE (See Table 2). Designate a specific area within the fume hood for weighing. Place a spill pad on the work surface.

  • Tare: Place a clean, appropriately sized beaker or flask on the analytical balance and tare the weight.

  • Dispensing: Carefully dispense the solid this compound from the stock bottle into the tared container. Use a spatula and avoid generating dust. Do not tap the bottle.

  • Closure: Immediately and securely close the primary stock container.

  • Dissolution: While still inside the fume hood, add the desired solvent to the weighed compound. Swirl gently or use magnetic stirring to dissolve.

  • Cleanup: Wipe the spatula and any affected surfaces within the fume hood with a damp cloth or towel, disposing of it into the designated halogenated solid waste container.

SOP: Storage and Intra-Lab Transport
  • Storage: The primary container must be tightly sealed and clearly labeled.[6] Store it in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents and strong bases.[5][7]

  • Secondary Containment: When transporting the chemical, even short distances within the lab, place the primary container within a secondary, shatter-proof container (e.g., a plastic bucket or beaker). This mitigates the risk of a spill if the primary container is dropped.

cluster_workflow Standard Handling Workflow Start Retrieve from Storage Transport Transport in Secondary Containment Start->Transport FumeHood Enter Fume Hood Don Task-Specific PPE Transport->FumeHood Weigh Weigh & Dispense FumeHood->Weigh React Perform Reaction/ Manipulation Weigh->React Waste Segregate Halogenated Waste React->Waste Decon Decontaminate Work Area & Glassware Waste->Decon Store Return to Storage Decon->Store

Diagram 2: A typical workflow for safely handling the chemical from storage to use and back.

Section 4: Emergency Response & Spill Management

Rapid and correct response to an unexpected release is crucial. The distinction between a minor and major spill must be clear to all personnel.

Spill Chemical Spill Occurs Assess Assess Spill Is it >1L? Is it highly toxic? Is there a fire/inhalation hazard? Spill->Assess Minor Minor Spill (Manageable by Lab Personnel) Assess->Minor No Major Major Spill (Requires Emergency Response) Assess->Major Yes Alert Alert Personnel in Immediate Area Restrict Access Minor->Alert Evacuate EVACUATE AREA IMMEDIATELY Major->Evacuate PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Alert->PPE Contain Contain Spill with Inert Absorbent Material (Work from outside in) PPE->Contain Cleanup Collect Material with Spark-Proof Tools Place in Sealed Waste Container Contain->Cleanup Decon Decontaminate Area with Soap and Water Cleanup->Decon Report Report Incident to Supervisor Restock Spill Kit Decon->Report Alarm Activate Fire Alarm Call Emergency Services (911) Evacuate->Alarm

Diagram 3: A decision tree for responding to a chemical spill in the laboratory.

Protocol: Minor Spill Cleanup (<4L, not highly toxic, no immediate fire hazard)[16]
  • Alert & Restrict: Immediately alert personnel in the vicinity.[16] Secure the area to prevent others from entering.

  • Protect: Don the appropriate PPE, including chemical splash goggles, a lab coat, and double nitrile gloves.[16]

  • Ventilate: Ensure the fume hood is operating correctly to ventilate the area.

  • Contain: Cover the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or a commercial spill pillow.[17][18] Do not use paper towels, as this can increase the rate of evaporation.[17] Work from the outside edge of the spill inwards to prevent spreading.[16]

  • Collect: Once the material is fully absorbed, carefully scoop it into a heavy-duty plastic bag or a designated, sealable waste container.[19][20] Use non-sparking tools if a flammable solvent was involved.[5]

  • Decontaminate: Clean the spill area with soap and water.[16]

  • Dispose: Label the sealed container as "Hazardous Waste: this compound Spill Debris" and dispose of it through your institution's hazardous waste program.[16]

  • Report & Restock: Inform your supervisor of the incident and restock the spill kit immediately.[16]

First-Aid Measures

Immediate and correct first aid can significantly reduce the severity of an injury.

Exposure RouteFirst-Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][7][21] Seek immediate medical attention.
Skin Contact Remove all contaminated clothing. Immediately wash skin with plenty of soap and water for at least 15 minutes.[21][22] Seek medical attention if irritation develops or persists.
Inhalation Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[3] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of water to drink.[7][21] Seek immediate medical attention.

Section 5: Waste Disposal

Proper waste management is a critical component of chemical safety and environmental responsibility. As a halogenated organic compound, this compound requires specific disposal procedures.

The Cardinal Rule: Segregation
  • Do Not Mix: Never mix halogenated waste with non-halogenated waste.[23][24] The disposal process for halogenated compounds, typically high-temperature incineration with scrubbing, is significantly more complex and costly.[6][23] Contaminating a large volume of non-halogenated solvent waste with even a small amount of this compound will force the entire container to be treated as more hazardous, expensive halogenated waste.[23]

  • Dedicated Containers: All waste containing this compound (including residual solids, solutions, and contaminated materials like gloves or wipes) must be collected in a container clearly and accurately labeled "HALOGENATED HAZARDOUS WASTE".[6][25]

Waste Disposal Protocol
  • Container Selection: Use a designated, leak-proof container with a secure, screw-top cap that is compatible with the chemical.[23][25]

  • Labeling: Affix a "Hazardous Waste" tag to the container before adding the first drop of waste.[25]

  • Content Identification: Clearly list all chemical constituents and their approximate percentages on the label. Use full chemical names—do not use abbreviations or formulas.[25]

  • Closure: Keep the waste container closed at all times except when actively adding waste.[6][25]

  • Storage: Store the waste container in a designated satellite accumulation area, within secondary containment, and away from drains.

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department according to all local and national regulations.

References

Methodological & Application

Synthesis of Methyl 1-(4-bromophenyl)cyclopropanecarboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of methyl 1-(4-bromophenyl)cyclopropanecarboxylate, a valuable building block in medicinal chemistry and materials science. The primary focus is on the robust and widely utilized transition metal-catalyzed cyclopropanation of 4-bromostyrene with methyl diazoacetate. Detailed protocols, mechanistic insights, and key experimental considerations are presented to ensure reproducible and efficient synthesis. This guide is designed to bridge theoretical understanding with practical laboratory application, offering field-proven insights into experimental choices and validation.

Introduction: Significance of the Cyclopropyl Moiety

The cyclopropane ring, despite its simple structure, is a cornerstone motif in drug design. Its inherent ring strain (approximately 27.5 kcal∙mol⁻¹) and unique orbital characteristics impart properties similar to a C=C double bond, allowing it to act as a versatile synthetic intermediate. In medicinal chemistry, the cyclopropyl group is often used as a metabolically stable bioisostere for gem-dimethyl groups or other larger functionalities. Its rigid, three-dimensional structure can enforce specific conformations, leading to enhanced binding affinity and selectivity for biological targets. The title compound, this compound, combines this crucial scaffold with a synthetically versatile bromophenyl group, making it an attractive starting material for creating diverse compound libraries through cross-coupling reactions.

The most direct and efficient method for constructing this molecule is the transition metal-catalyzed reaction of a diazo compound with an alkene.[1] This approach, particularly using rhodium(II) catalysts, offers high yields and excellent control over stereochemistry.[2]

Mechanistic Overview: The Metal-Catalyzed Cyclopropanation Pathway

The catalytic cycle for the rhodium(II)-catalyzed cyclopropanation is a well-rationalized process, though definitive mechanistic studies are still a subject of academic inquiry.[1] The generally accepted pathway provides a strong framework for understanding the reaction and troubleshooting experimental outcomes.

The cycle begins with the reaction of the diazoacetate with the dimeric rhodium(II) catalyst, such as dirhodium tetraacetate [Rh₂(OAc)₄]. This interaction leads to the expulsion of dinitrogen gas (N₂), a thermodynamically favorable process, and the formation of a highly reactive rhodium-carbene intermediate.[1] This metal carbenoid is the key species responsible for transferring the carbene fragment to the alkene.

The rhodium carbene then reacts with the alkene (4-bromostyrene) in a concerted, though often asynchronous, fashion.[3] The alkene approaches the carbene, and the new carbon-carbon bonds of the cyclopropane ring are formed simultaneously as the rhodium catalyst is regenerated, allowing it to re-enter the catalytic cycle. The configuration of the starting alkene is retained throughout this process.[1]

G cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Catalyst Rh₂(OAc)₄ Carbene Rhodium Carbene Intermediate Catalyst->Carbene + Diazoacetate - N₂ Diazo Methyl Diazoacetate (N₂CHCO₂Me) Product This compound Carbene->Product + 4-Bromostyrene N2_gas N₂ Gas Alkene 4-Bromostyrene Product->Catalyst Final_Product Target Molecule Diazo_input Methyl Diazoacetate Alkene_input 4-Bromostyrene

References

purification techniques for Methyl 1-(4-bromophenyl)cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Purification of Methyl 1-(4-bromophenyl)cyclopropanecarboxylate

Introduction

This compound is a key synthetic intermediate in medicinal chemistry and materials science. Its rigid cyclopropyl scaffold and the presence of a bromo-functionalized phenyl ring make it a versatile building block for the synthesis of complex molecular architectures, including potent enzyme inhibitors and active pharmaceutical ingredients (APIs). The utility of this compound is directly contingent on its purity; residual starting materials, synthetic byproducts, or isomers can lead to undesirable side reactions, lower yields in subsequent steps, and introduce impurities that are difficult to remove from the final product.

This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals. It provides detailed, field-proven protocols for the purification of this compound, focusing on the two most effective and widely applicable techniques: Flash Column Chromatography and Recrystallization. The causality behind experimental choices is explained to empower the user to adapt these methods to varying scales and purity requirements.

Physicochemical Properties and Impurity Profile

A thorough understanding of the compound's properties is fundamental to designing an effective purification strategy.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 638220-35-6[1][2]
Molecular Formula C₁₁H₁₁BrO₂[1][2]
Molecular Weight 255.11 g/mol [2]
Appearance White to pale yellow low-melting solid or oil[1][3]
Melting Point 30-40 °C
Purity (Commercial) Typically ≥95-98%[2]

Common Synthetic Impurities:

The purity of the crude product depends heavily on the synthetic route employed. Common impurities may include:

  • Unreacted Starting Materials: Such as 4-bromostyrene or related olefins.

  • Reaction Byproducts: Including isomers or products from side reactions.

  • Hydrolysis Product: 1-(4-bromophenyl)cyclopropanecarboxylic acid, a more polar impurity formed by the hydrolysis of the methyl ester.[4]

  • Residual Solvents: Solvents used during the synthesis and workup procedures.

Purification Strategy I: Flash Column Chromatography

Flash column chromatography is the method of choice for purifying crude material, especially when dealing with a mixture containing impurities of varying polarities. It offers excellent resolving power and is applicable to a wide range of sample scales. The principle relies on partitioning the components of the mixture between a polar stationary phase (silica gel) and a non-polar mobile phase.

Causality: this compound is a moderately polar compound due to the ester functional group. It will, therefore, have a moderate affinity for the silica gel. Less polar impurities (e.g., unreacted styrenes) will elute quickly, while more polar impurities (e.g., the carboxylic acid byproduct) will be strongly retained on the column, allowing for effective separation.[5] The use of a hexane/ethyl acetate gradient is a standard and effective approach for eluting compounds of this polarity.[3][6]

Detailed Protocol: Flash Column Chromatography

1. Materials & Reagents:

  • Crude this compound

  • Silica Gel (230-400 mesh, Grade 60)[7]

  • Solvents: Hexane (HPLC Grade), Ethyl Acetate (HPLC Grade)

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)

  • Glass chromatography column

  • Fraction collection tubes

  • Rotary evaporator

2. Step-by-Step Methodology:

  • Solvent System Optimization (TLC):

    • Dissolve a small amount of the crude material in ethyl acetate or dichloromethane.

    • Spot the solution onto a TLC plate.

    • Develop the plate in a TLC chamber using a starting eluent of 95:5 (v/v) Hexane:Ethyl Acetate.

    • Visualize the plate under a UV lamp (254 nm).

    • Adjust the solvent ratio until the desired product spot has a Retention Factor (Rf) of approximately 0.25-0.35 for optimal separation. A common final ratio for similar compounds is between 95:5 and 80:20 Hexane:Ethyl Acetate.[3]

  • Column Preparation (Wet Packing):

    • Secure the glass column vertically. Place a small plug of glass wool at the bottom, followed by a thin layer of sand.[5]

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 98:2 Hexane:Ethyl Acetate).

    • Pour the slurry into the column carefully, avoiding air bubbles. Tap the column gently to ensure even packing.

    • Add a layer of sand on top of the silica bed to prevent disruption during solvent addition.

    • Wash the column with 2-3 column volumes (CV) of the eluent, ensuring the solvent level never drops below the top of the sand.

  • Sample Loading:

    • Dissolve the crude product (e.g., 1 g) in a minimal volume of a suitable solvent like dichloromethane (DCM) or ethyl acetate.[8]

    • Alternative (Dry Loading): For improved resolution, dissolve the crude product in a solvent, add a small amount of silica gel (approx. 1-2 times the mass of the crude product), and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

    • Carefully apply the sample solution to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the optimized solvent system. Maintain a constant flow rate.

    • Collect fractions of a consistent volume (e.g., 10-20 mL).

    • Systematically monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator under reduced pressure.

    • Place the resulting oil or solid under high vacuum for several hours to remove any residual solvent.

Workflow Visualization: Column Chromatography

G cluster_prep Preparation cluster_sep Separation cluster_iso Isolation TLC 1. TLC Analysis (Optimize Eluent) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Load 3. Load Sample (Crude Product) Pack->Load Elute 4. Elute Column (Collect Fractions) Load->Elute Analyze 5. Analyze Fractions (TLC) Elute->Analyze Combine 6. Combine Pure Fractions Analyze->Combine Evap 7. Evaporate Solvent (Rotovap) Combine->Evap Dry 8. Dry Product (High Vacuum) Evap->Dry Pure Pure Product Dry->Pure

Caption: Workflow for purification via flash column chromatography.

Purification Strategy II: Recrystallization

Recrystallization is an ideal technique for the final purification step, particularly for removing minor impurities and obtaining a high-purity, crystalline solid. This method is highly efficient and cost-effective. Its success hinges on the principle that the compound of interest and its impurities have different solubility profiles in a selected solvent system.

Causality: Since this compound is a low-melting solid, it is an excellent candidate for recrystallization. The goal is to find a solvent or solvent pair in which the compound is highly soluble when hot but sparingly soluble when cold. Impurities should either remain in the cold solution (the "mother liquor") or be insoluble in the hot solvent. A mixed-solvent system, such as hexane/ethyl acetate or dichloromethane/methanol, is often effective.[9][10]

Detailed Protocol: Mixed-Solvent Recrystallization

1. Materials & Reagents:

  • Partially purified this compound (e.g., post-chromatography)

  • Solvents: Ethyl Acetate ("good" solvent), Hexane ("poor" solvent)

  • Erlenmeyer flask

  • Hotplate/stirrer

  • Büchner funnel and vacuum flask

  • Filter paper

2. Step-by-Step Methodology:

  • Dissolution:

    • Place the crude solid into an Erlenmeyer flask with a stir bar.

    • Add a minimal amount of the "good" solvent (Ethyl Acetate) and gently heat the mixture with stirring until the solid completely dissolves. Ensure only the minimum volume of hot solvent is used to achieve dissolution.

  • Inducing Crystallization:

    • To the hot, clear solution, add the "poor" solvent (Hexane) dropwise while stirring until the solution becomes persistently turbid (cloudy).

    • Add a few drops of the hot "good" solvent (Ethyl Acetate) until the solution just becomes clear again.

  • Crystal Formation:

    • Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.[11]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the collected crystals (the "filter cake") with a small amount of ice-cold solvent mixture (the same ratio as the crystallization mixture). This removes any residual mother liquor containing impurities.

    • Allow the crystals to dry on the filter under vacuum for a few minutes.

    • Transfer the crystalline product to a watch glass and dry completely under high vacuum.

Workflow Visualization: Recrystallization

G Dissolve 1. Dissolve Crude in Min. Hot 'Good' Solvent Add_Anti 2. Add 'Poor' Solvent to Turbidity Dissolve->Add_Anti Clarify 3. Clarify with 'Good' Solvent Add_Anti->Clarify Cool 4. Slow Cool to RT, then Ice Bath Clarify->Cool Filter 5. Vacuum Filter Crystals Cool->Filter Wash 6. Wash with Cold Solvent Mixture Filter->Wash Dry 7. Dry Crystals Under Vacuum Wash->Dry Product High-Purity Crystalline Product Dry->Product

Caption: Workflow for purification via mixed-solvent recrystallization.

Verification of Purity

After purification, the identity and purity of this compound should be confirmed using standard analytical techniques:

  • Thin Layer Chromatography (TLC): A single spot, with an Rf value matching the reference, indicates successful removal of impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reverse-phase C18 column is typically suitable.[12]

  • Melting Point Analysis: A sharp melting range that is consistent with the literature value (30-40 °C) is a strong indicator of high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra confirm the molecular structure and can reveal the presence of any remaining impurities.

References

Application Notes & Protocols: The Strategic Use of Methyl 1-(4-bromophenyl)cyclopropanecarboxylate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 1-(4-bromophenyl)cyclopropanecarboxylate is a versatile synthetic building block that holds significant value for researchers in medicinal chemistry and drug development. Its unique trifunctional nature—comprising a synthetically versatile aryl bromide, a modifiable ester group, and a rigid cyclopropane scaffold—positions it as a strategic starting material for constructing complex molecular architectures. The cyclopropane motif is particularly sought after for its ability to impart metabolic stability, conformational rigidity, and improved membrane permeability in bioactive compounds.[1] This guide provides an in-depth exploration of its applications, focusing on palladium-catalyzed cross-coupling reactions and subsequent functional group transformations, complete with detailed, field-proven protocols and mechanistic insights.

Introduction: A Profile of a High-Value Building Block

The strategic incorporation of small, strained ring systems is a cornerstone of modern drug design. The cyclopropane ring, the smallest all-carbon cycloalkane, is not merely a spacer but an active contributor to a molecule's physicochemical properties.[1][2] this compound capitalizes on this by presenting the cyclopropane core with two orthogonal synthetic handles, making it an ideal starting point for library synthesis and lead optimization.

  • The Aryl Bromide: This functional group is a linchpin for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions.[3][4] It allows for the direct and selective introduction of diverse aryl, heteroaryl, or alkyl groups.

  • The Methyl Ester: This group can be readily hydrolyzed to the corresponding carboxylic acid, which then serves as a connection point for amide bond formation, a fundamental linkage in countless pharmaceutical agents.[5]

  • The Cyclopropane Scaffold: This rigid core restricts the conformational freedom of the molecule, a critical factor for enhancing binding affinity to biological targets.[1][6] Its unique electronic properties can also favorably influence metabolic stability.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 638220-35-6[7][8]
Molecular Formula C₁₁H₁₁BrO₂[7][8]
Molecular Weight 255.11 g/mol [7][8]
Appearance White powder[9]
Purity Typically ≥96-98%[7][8]
Storage Room temperature[7][8]

Core Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The most powerful and common application of this building block is its use in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is particularly favored in the pharmaceutical industry due to its mild reaction conditions, tolerance of a wide range of functional groups, and the generally low toxicity of boron-based reagents.[3]

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate. This is typically the rate-determining step.

  • Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step requires activation by a base.

  • Reductive Elimination: The two organic partners on the Pd(II) center couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Suzuki_Miyaura_Cycle Catalytic Cycle of the Suzuki-Miyaura Reaction pd0 Pd(0)L₂ (Active Catalyst) pd_intermediate Ar-Pd(II)L₂-Br (Palladium Intermediate) pd0->pd_intermediate pd0->pd_intermediate  Ar-Br oxidative_addition Oxidative Addition pd_r_intermediate Ar-Pd(II)L₂-R' (Diorganopalladium Intermediate) pd_intermediate->pd_r_intermediate pd_intermediate->pd_r_intermediate  R'-B(OH)₂  Base transmetalation Transmetalation pd_r_intermediate->pd0 pd_r_intermediate->pd0  Ar-R' reductive_elimination Reductive Elimination product Ar-R' (Coupled Product) arbr Ar-Br (Methyl 1-(4-bromophenyl) cyclopropanecarboxylate) r_boronic R'-B(OH)₂ (Boronic Acid) + Base

Diagram 1: General Catalytic Cycle of the Suzuki-Miyaura Reaction.

Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol provides a reliable method for synthesizing Methyl 1-(4-biphenyl)cyclopropanecarboxylate.

A. Reagents and Materials

  • This compound (1.0 equiv)

  • Phenylboronic Acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)[10]

  • Potassium Phosphate (K₃PO₄), anhydrous (2.5 equiv)[10]

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for work-up and purification

B. Experimental Procedure

  • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound (e.g., 255 mg, 1.0 mmol), Phenylboronic Acid (146 mg, 1.2 mmol), and Potassium Phosphate (530 mg, 2.5 mmol).

    • Causality: The use of an inert atmosphere is critical. Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state and can also promote undesirable side reactions.

  • Catalyst Addition: Add the Tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol) to the flask.

    • Causality: Pd(PPh₃)₄ is a common and effective pre-catalyst. In solution, it dissociates to generate the catalytically active 14-electron Pd(0)L₂ species. 5 mol% is a typical catalyst loading for achieving a good balance between reaction rate and cost.[10]

  • Solvent Addition: Add anhydrous 1,4-Dioxane (6 mL) and degassed water (1.5 mL) via syringe. The solvent mixture is crucial for dissolving both the organic and inorganic reagents.[10]

    • Causality: The base (K₃PO₄) is essential for activating the boronic acid in the transmetalation step. A polar, aprotic solvent like 1,4-dioxane is ideal for solubilizing the organic components, while the addition of water helps dissolve the inorganic base. Degassing the solvents removes dissolved oxygen.

  • Reaction: Seal the flask and heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically complete in 18-22 hours).[10]

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer. Wash with water, then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Table 2: Representative Suzuki-Miyaura Coupling Reactions

Boronic Acid PartnerProductTypical Yield
Phenylboronic acidMethyl 1-([1,1'-biphenyl]-4-yl)cyclopropanecarboxylate85-95%
4-Methoxyphenylboronic acidMethyl 1-(4'-methoxy-[1,1'-biphenyl]-4-yl)cyclopropanecarboxylate80-90%
Thiophene-3-boronic acidMethyl 1-(4-(thiophen-3-yl)phenyl)cyclopropanecarboxylate75-85%
Pyridine-4-boronic acidMethyl 1-(4-(pyridin-4-yl)phenyl)cyclopropanecarboxylate70-80%

Multi-Step Synthetic Workflows

The true utility of this compound is realized in multi-step syntheses where both the aryl bromide and the ester are functionalized to build molecular complexity. A common and powerful sequence involves Suzuki coupling followed by ester hydrolysis and subsequent amide coupling.

workflow Multi-Step Synthetic Workflow start Methyl 1-(4-bromophenyl) cyclopropanecarboxylate suzuki Suzuki Coupling [Pd(0), R-B(OH)₂, Base] start->suzuki intermediate1 Coupled Ester Intermediate suzuki->intermediate1 hydrolysis Ester Hydrolysis [LiOH or NaOH] intermediate1->hydrolysis intermediate2 Carboxylic Acid Intermediate hydrolysis->intermediate2 amide_coupling Amide Coupling [R₂NH, HATU/EDC] intermediate2->amide_coupling final_product Final Amide Product (Diverse Library Member) amide_coupling->final_product

Diagram 2: A common workflow for library synthesis.

Protocol: Ester Hydrolysis to Carboxylic Acid

This protocol details the conversion of the methyl ester to the corresponding carboxylic acid, a necessary precursor for amide coupling.

A. Reagents and Materials

  • Methyl 1-(Aryl)cyclopropanecarboxylate (from Suzuki step) (1.0 equiv)

  • Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) (2.0-3.0 equiv)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water

  • 1M Hydrochloric Acid (HCl)

B. Experimental Procedure

  • Dissolution: Dissolve the ester (e.g., 1.0 mmol) in a mixture of THF:MeOH:H₂O (e.g., 3:1:1 ratio, 10 mL).

  • Saponification: Add LiOH (e.g., 2.5 mmol) and stir the mixture at room temperature until the reaction is complete (monitor by TLC/LC-MS, typically 2-4 hours).

  • Work-up:

    • Concentrate the mixture under reduced pressure to remove the organic solvents.

    • Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify to pH ~2-3 with 1M HCl. A precipitate should form.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the carboxylic acid.

Protocol: Amide Coupling (HATU-Mediated)

This protocol describes the formation of an amide bond between the synthesized carboxylic acid and a primary or secondary amine.

A. Reagents and Materials

  • 1-(Aryl)cyclopropanecarboxylic acid (from hydrolysis step) (1.0 equiv)

  • Desired Amine (R₂NH) (1.1 equiv)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 equiv)

  • Dimethylformamide (DMF) or Dichloromethane (DCM), anhydrous

B. Experimental Procedure

  • Activation: To a solution of the carboxylic acid (e.g., 1.0 mmol) in anhydrous DMF (5 mL), add the amine (1.1 mmol) and DIPEA (3.0 mmol).

  • Coupling: Add HATU (1.2 mmol) portion-wise to the stirred solution at room temperature.

    • Causality: HATU is a highly efficient coupling reagent that converts the carboxylic acid into a more reactive activated ester in situ, which is then readily attacked by the amine. DIPEA is a non-nucleophilic base used to mop up the acid formed during the reaction and ensure the reacting amine remains deprotonated and nucleophilic.

  • Reaction: Stir the mixture at room temperature until completion (monitor by TLC/LC-MS, typically 1-12 hours).

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous sodium bicarbonate (NaHCO₃), water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography or preparative HPLC.

Conclusion

This compound is more than a simple chemical; it is a strategic tool for the efficient construction of novel, drug-like molecules. Its robust utility in palladium-catalyzed cross-coupling, combined with the ease of subsequent ester modifications, provides a reliable and versatile pathway to diverse chemical libraries. The protocols and mechanistic insights provided herein serve as a comprehensive guide for researchers aiming to leverage the unique structural and chemical attributes of this powerful building block in their synthetic endeavors.

References

Topic: The Reaction of Methyl 1-(4-bromophenyl)cyclopropanecarboxylate with Amines: Protocols and Applications

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis and Utilization of Aryl-Aminated Cyclopropane Scaffolds

This technical guide provides a comprehensive overview of the synthetic strategies for the C-N cross-coupling of methyl 1-(4-bromophenyl)cyclopropanecarboxylate with various amine nucleophiles. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile chemical scaffold. The document details the prevalent reaction mechanisms, offers field-proven experimental protocols, and discusses the significance of the resulting products in modern drug discovery.

The Strategic Importance of the 1-Arylcyclopropane Scaffold in Medicinal Chemistry

The cyclopropyl group is a highly valued structural motif in drug design.[1] Its rigid, three-dimensional geometry provides a level of conformational constraint that can lock a molecule into a bioactive conformation, thereby enhancing binding affinity and potency. Furthermore, the unique electronic properties and inherent strain of the cyclopropane ring can improve metabolic stability by blocking sites susceptible to oxidative metabolism.[1]

This compound (CAS 638220-35-6) is a particularly valuable building block.[2][3] It combines the beneficial properties of the cyclopropyl ring with two key functional handles:

  • An aryl bromide , which serves as an excellent electrophile for transition-metal-catalyzed cross-coupling reactions.

  • A methyl ester , which can be readily hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing another point for diversification.

The ability to selectively react at the aryl bromide site, particularly through C-N bond formation, opens a direct pathway to a diverse library of 1-(4-aminophenyl)cyclopropanecarboxylate derivatives. These products are prevalent in a range of biologically active molecules, including kinase inhibitors and other targeted therapeutics.[4]

Reaction Mechanisms for C-N Bond Formation

The conversion of the aryl bromide to an arylamine is most effectively achieved through palladium-catalyzed cross-coupling, a reaction broadly known as the Buchwald-Hartwig amination.[5][6] This transformation has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and high functional group tolerance, largely replacing harsher, classical methods.[6][7]

The Buchwald-Hartwig Amination Catalytic Cycle

The mechanism proceeds through a well-established catalytic cycle involving a palladium(0) species as the active catalyst.[6][8] The key steps are:

  • Oxidative Addition: The active Pd(0) complex inserts into the carbon-bromine bond of the aryl bromide, forming a Pd(II) intermediate.

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed as the desired arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.

An unproductive side reaction that can occur is β-hydride elimination, especially with primary aliphatic amines, which leads to hydrodehalogenation of the starting material.[9] The development of sterically hindered and electron-rich phosphine ligands has been crucial in promoting the desired reductive elimination over these side pathways.[8][9]

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) OA_Complex L-Pd(II)(Ar)(Br) (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition (Ar-Br) Amine_Coord [L-Pd(II)(Ar)(Br)(R₂NH)] OA_Complex->Amine_Coord Amine Coordination (R₂NH) Amido_Complex L-Pd(II)(Ar)(NR₂) (Amido Complex) Amine_Coord->Amido_Complex Deprotonation (-HBr, +Base) BaseHBr Base-H⁺Br⁻ Amine_Coord->BaseHBr Amido_Complex->Pd0 Reductive Elimination Product Ar-NR₂ Amido_Complex->Product ArBr Ar-Br ArBr->OA_Complex Amine R₂NH Amine->Amine_Coord caption Fig 1. Catalytic cycle of the Buchwald-Hartwig amination.

Caption: Fig 1. Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocols

The following protocols are designed to be robust and adaptable. All manipulations should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents to ensure catalyst stability and optimal reaction performance.

General Protocol for Palladium-Catalyzed Amination

This protocol provides a general starting point for the coupling of this compound with a variety of primary and secondary amines.

Reagents & Equipment:

  • This compound

  • Amine (1.1 - 1.5 equivalents)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine Ligand (e.g., RuPhos, BrettPhos, Xantphos, 2-4 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium Carbonate (Cs₂CO₃), 2-3 equivalents)

  • Anhydrous Solvent (e.g., Toluene, Dioxane)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere manifold (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the palladium pre-catalyst, the phosphine ligand, and the base.

  • Reagent Addition: Add this compound to the flask, followed by the anhydrous solvent.

  • Nucleophile Addition: If the amine is a solid, add it at this stage. If it is a liquid, add it via syringe.

  • Heating & Monitoring: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C).[10] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the desired arylamine.

Experimental_Workflow start Oven-Dried Schlenk Flask (Inert Atmosphere) setup Add Pd-Catalyst, Ligand, Base, and Aryl Bromide start->setup add_solvent Add Anhydrous Solvent setup->add_solvent add_amine Add Amine Nucleophile add_solvent->add_amine react Seal and Heat (e.g., 100 °C) add_amine->react monitor Monitor Reaction (TLC / LC-MS) react->monitor monitor->react Incomplete workup Cool, Dilute, and Aqueous Wash monitor->workup Complete purify Dry, Concentrate, and Purify (Column Chromatography) workup->purify product Isolated Product: Methyl 1-(4-aminophenyl) cyclopropanecarboxylate Derivative purify->product caption Fig 2. General workflow for Buchwald-Hartwig amination.

Caption: Fig 2. General workflow for Buchwald-Hartwig amination.

Reaction Scope and Optimization

The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand, base, and solvent.[7][8] The table below summarizes typical conditions and expected outcomes for the reaction of this compound with various amines, based on established literature precedents for similar aryl bromides.

EntryAmine NucleophilePd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Typical Yield (%)
1MorpholinePd₂(dba)₃ (1.5)RuPhos (3.0)NaOtBu (2.0)Toluene100>90
2AnilinePd(OAc)₂ (2.0)Xantphos (4.0)Cs₂CO₃ (2.5)Dioxane11080-90
3BenzylaminePd₂(dba)₃ (1.5)BrettPhos (3.0)NaOtBu (2.0)Toluene10085-95
4Aqueous NH₃Pd-G3 Dimer (0.5)KPhos (1.0)KOH (2.0)t-Amyl-OH110~80[11][12]
5PiperidinePd₂(dba)₃ (1.5)RuPhos (3.0)NaOtBu (2.0)Toluene100>90

Causality Behind Experimental Choices:

  • Ligands: Bulky, electron-rich biaryl phosphine ligands like RuPhos and BrettPhos are highly effective for coupling both primary and secondary amines, as they accelerate the rate-limiting reductive elimination step.[7] Xantphos is a wider bite-angle ligand often used for less nucleophilic amines like anilines.

  • Bases: Sodium tert-butoxide (NaOtBu) is a strong, hindered base suitable for a wide range of amines.[8] For base-sensitive substrates, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ can be employed, though they may require higher temperatures.

  • Ammonia Coupling: The direct coupling with ammonia has historically been challenging. Recent advances using specialized ligands like KPhos now allow for the efficient use of aqueous ammonia, a highly practical and inexpensive reagent.[11][12]

Applications in Drug Discovery

The 1-(4-aminophenyl)cyclopropane scaffold is a privileged structure in medicinal chemistry. The primary amine introduced via the Buchwald-Hartwig reaction serves as a versatile attachment point for building more complex molecules.

  • Kinase Inhibitors: The 1-(4-aminophenyl)piperidine-4-carboxamide core, which can be derived from the title reaction's product, is a key intermediate in the synthesis of potent and selective kinase inhibitors, such as the pan-Akt inhibitor AZD5363.[4] The aniline nitrogen typically forms a key hydrogen bond interaction within the hinge region of the kinase ATP-binding site.

  • FXR Agonists: Derivatives of 1-(4-aminophenylacetyl)piperidine have been developed as partial agonists for the Farnesoid X receptor (FXR), a target for treating metabolic diseases like non-alcoholic steatohepatitis (NASH).[13]

  • PROTACs and Molecular Glues: The primary or secondary amine can act as a vector for attaching linkers in the development of Proteolysis Targeting Chimeras (PROTACs) or other novel therapeutic modalities.

The synthetic accessibility of these compounds, enabled by the protocols described herein, facilitates the rapid generation of structure-activity relationships (SAR) and the optimization of lead compounds in drug discovery programs.

Conclusion

The reaction of this compound with amines, predominantly via the Buchwald-Hartwig amination, is a powerful and reliable method for synthesizing valuable 1-(4-aminophenyl)cyclopropanecarboxylate derivatives. By carefully selecting the catalyst system (palladium source and ligand) and reaction conditions (base and solvent), chemists can efficiently couple a wide array of amine nucleophiles in high yields. The resulting products are key intermediates in the synthesis of pharmaceuticals, underscoring the importance of this transformation in modern medicinal chemistry and drug development.

References

The Strategic Application of Methyl 1-(4-bromophenyl)cyclopropanecarboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking New Chemical Space with Constrained Scaffolds

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological properties is paramount. Small, rigid scaffolds have emerged as powerful tools for navigating the complexities of drug design, offering a means to improve potency, selectivity, and metabolic stability. Among these, the cyclopropane ring has garnered significant attention as a versatile bioisostere, capable of mimicking other functional groups while imparting unique conformational constraints.[1][2] This guide focuses on a particularly valuable building block: methyl 1-(4-bromophenyl)cyclopropanecarboxylate . We will explore its synthesis, key transformations, and strategic application in the construction of pharmaceutical intermediates, providing researchers with the foundational knowledge and detailed protocols to leverage this compound in their drug discovery programs.

The unique combination of a conformationally restricted cyclopropane ring and a functionalizable 4-bromophenyl group makes this building block a powerful asset. The cyclopropane moiety can enhance metabolic stability and improve ligand efficiency by locking in a bioactive conformation.[3] The bromine atom on the phenyl ring serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions for late-stage diversification and the exploration of structure-activity relationships (SAR).

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound and its derivatives is essential for their effective use in synthesis.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Appearance
This compound638220-35-6C₁₁H₁₁BrO₂255.11White to light yellow powder or solid
1-(4-Bromophenyl)cyclopropanecarboxylic acid345965-52-8C₁₀H₉BrO₂241.08Light yellow powder

Synthetic Protocols and Applications

The true value of this compound lies in its utility as a versatile starting material. The following protocols detail its synthesis and subsequent transformation into key intermediates for pharmaceutical development.

Protocol 1: Synthesis of this compound via Rhodium-Catalyzed Cyclopropanation

The most direct route to this compound involves the rhodium-catalyzed cyclopropanation of 4-bromostyrene with methyl diazoacetate. Dirhodium(II) catalysts are highly effective for this transformation, proceeding through a metal-carbene intermediate.[2][4]

Experimental Workflow:

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification cluster_4 Product Reactants 4-Bromostyrene Methyl Diazoacetate Rh₂(OAc)₄ (catalyst) DCM (solvent) ReactionVessel Inert atmosphere (N₂ or Ar) Room Temperature Stirring Reactants->ReactionVessel Add diazoacetate slowly Filtration Filter through silica gel ReactionVessel->Filtration After reaction completion Concentration Remove solvent in vacuo Filtration->Concentration Chromatography Column chromatography (e.g., Hexane/EtOAc) Concentration->Chromatography FinalProduct This compound Chromatography->FinalProduct

Caption: Workflow for the synthesis of the target building block.

Step-by-Step Procedure:

  • To a solution of 4-bromostyrene (1.0 eq) and a catalytic amount of dirhodium(II) acetate (Rh₂(OAc)₄, 0.5-1 mol%) in a suitable solvent such as dichloromethane (DCM) under an inert atmosphere (N₂ or argon), add a solution of methyl diazoacetate (1.1 eq) in DCM dropwise over 1-2 hours at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Causality and Insights: The slow addition of methyl diazoacetate is crucial to maintain a low concentration of the diazo compound, minimizing the formation of side products such as diethyl fumarate and maleate from the dimerization of the carbene.[2] The choice of a rhodium catalyst is based on its high efficiency and selectivity in carbene transfer reactions.[4]

Protocol 2: Hydrolysis to 1-(4-Bromophenyl)cyclopropanecarboxylic Acid

The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, a key intermediate for amide bond formation. Base-catalyzed hydrolysis (saponification) is a common and effective method.[5][6]

Experimental Workflow:

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Isolation StartingMaterial This compound NaOH or LiOH Methanol/Water Heating Reflux or stir at elevated temperature StartingMaterial->Heating SolventRemoval Remove methanol in vacuo Heating->SolventRemoval After reaction completion Acidification Acidify with aq. HCl to pH ~2 SolventRemoval->Acidification Extraction Extract with an organic solvent (e.g., EtOAc) Acidification->Extraction Drying Dry organic layer (e.g., Na₂SO₄) Extraction->Drying Concentration Remove solvent to yield the carboxylic acid Drying->Concentration

Caption: Workflow for the hydrolysis of the methyl ester.

Step-by-Step Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v).

  • Add sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (1.5-2.0 eq) and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ether or hexanes to remove any unreacted starting material.

  • Acidify the aqueous layer to a pH of approximately 2 with a dilute solution of hydrochloric acid (HCl).

  • Extract the precipitated carboxylic acid with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 1-(4-bromophenyl)cyclopropanecarboxylic acid.

Causality and Insights: The use of a base promotes the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon. The reaction is driven to completion by the formation of the carboxylate salt, which is then protonated during the acidic workup to yield the final carboxylic acid.[6]

Protocol 3: Amide Coupling to Form Bioactive Amides

The synthesized 1-(4-bromophenyl)cyclopropanecarboxylic acid is a versatile precursor for the synthesis of a wide range of amides, many of which may possess biological activity. Standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-hydroxybenzotriazole (HOBt) are effective for this transformation, particularly with less reactive amines like anilines.[7][8]

Experimental Workflow:

cluster_0 Activation cluster_1 Coupling cluster_2 Work-up cluster_3 Purification Acid 1-(4-Bromophenyl)cyclopropanecarboxylic acid EDC, HOBt, DIPEA DMF or DCM (solvent) AmineAddition Add desired amine (1.0 eq) Stir at room temperature Acid->AmineAddition After pre-activation (15-30 min) Quenching Quench with water AmineAddition->Quenching After reaction completion Extraction Extract with organic solvent Quenching->Extraction Washing Wash with aq. acid, base, and brine Extraction->Washing Chromatography Column chromatography Washing->Chromatography

Caption: Workflow for amide bond formation.

Step-by-Step Procedure:

  • To a solution of 1-(4-bromophenyl)cyclopropanecarboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM), add EDC (1.1 eq), HOBt (1.1 eq), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.0 eq) to the reaction mixture and continue stirring at room temperature until the reaction is complete as monitored by TLC.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with a dilute aqueous acid solution (e.g., 1N HCl), a dilute aqueous base solution (e.g., saturated NaHCO₃), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography to yield the desired amide.

Causality and Insights: EDC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to form an active ester, which is less prone to side reactions and racemization. The addition of a base like DIPEA is necessary to neutralize the hydrochloride salt of EDC and any acid formed during the reaction.[3][7]

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel pharmaceutical agents. Its rigid cyclopropane core and synthetically tractable bromophenyl moiety provide a robust platform for the creation of diverse chemical libraries with favorable drug-like properties. The protocols detailed herein offer a practical guide for researchers to incorporate this promising scaffold into their drug discovery endeavors, paving the way for the development of next-generation therapeutics.

References

Applications of Methyl 1-(4-bromophenyl)cyclopropanecarboxylate in Medicinal Chemistry: A Detailed Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 1-(4-bromophenyl)cyclopropanecarboxylate is a versatile synthetic building block that has garnered significant interest in the field of medicinal chemistry. Its unique structural architecture, featuring a conformationally constrained cyclopropane ring directly attached to a functionalizable bromophenyl moiety, offers a compelling platform for the design and synthesis of novel therapeutic agents. The cyclopropane unit can impart favorable pharmacological properties, including enhanced metabolic stability, improved potency, and desirable conformational rigidity. Meanwhile, the bromo-substituent serves as a versatile handle for a wide array of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions, enabling the exploration of diverse chemical space.

This comprehensive guide provides an in-depth overview of the applications of this compound in medicinal chemistry. It is intended for researchers, scientists, and drug development professionals, offering both a conceptual framework and practical, step-by-step protocols for its utilization in the synthesis of biologically active molecules.

The Strategic Importance of the Arylcyclopropane Motif

The incorporation of the arylcyclopropane scaffold into drug candidates is a well-established strategy to optimize their pharmacokinetic and pharmacodynamic profiles. The key advantages conferred by this structural element include:

  • Conformational Rigidity: The three-membered ring of the cyclopropane group restricts the rotational freedom of the molecule. This can lock the molecule into a bioactive conformation, leading to a higher affinity for its biological target and, consequently, enhanced potency.

  • Metabolic Stability: The cyclopropane ring is generally resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes. Replacing a more metabolically labile group with a cyclopropane can significantly increase the half-life of a drug.

  • Improved Physicochemical Properties: The introduction of a cyclopropane can modulate a compound's lipophilicity and solubility, which are critical parameters for oral bioavailability and overall drug-likeness.

  • Vectorial Exit from Aromatic Plane: The cyclopropyl group introduces a three-dimensional character to an otherwise planar aromatic system, which can facilitate novel interactions with the target protein.

Core Synthetic Transformations and Applications

This compound serves as a precursor to a variety of key intermediates. The primary synthetic routes involve the transformation of the methyl ester to other functional groups and the utilization of the aryl bromide for carbon-carbon and carbon-nitrogen bond formation.

A pivotal application of this building block is its conversion to 1-(4-bromophenyl)cyclopropan-1-amine . This primary amine is a crucial pharmacophore found in a number of biologically active compounds, including potent inhibitors of Lysine-Specific Demethylase 1 (LSD1), an important epigenetic target in oncology.[1]

Synthetic Pathway to 1-(4-bromophenyl)cyclopropan-1-amine

The conversion of this compound to the corresponding primary amine can be achieved through a multi-step sequence involving hydrolysis of the ester, followed by a rearrangement reaction such as the Hofmann or Curtius rearrangement.

Diagram of the Synthetic Pathway

Synthetic Pathway Start This compound Acid 1-(4-Bromophenyl)cyclopropanecarboxylic Acid Start->Acid Hydrolysis Amide 1-(4-Bromophenyl)cyclopropanecarboxamide Acid->Amide Amidation Amine 1-(4-Bromophenyl)cyclopropan-1-amine Acid->Amine Curtius Rearrangement Amide->Amine Hofmann Rearrangement

Caption: Synthetic routes from the starting ester to the key amine intermediate.

Detailed Application Notes and Protocols

This section provides detailed, step-by-step protocols for the key synthetic transformations of this compound. The causality behind experimental choices is explained to provide a deeper understanding of the process.

Protocol 1: Hydrolysis of this compound to 1-(4-Bromophenyl)cyclopropanecarboxylic Acid

Rationale: The first step in the synthesis of the corresponding amine is the hydrolysis of the methyl ester to the carboxylic acid. Saponification under basic conditions is a robust and high-yielding method for this transformation.

Materials:

  • This compound

  • Methanol (MeOH)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol (5-10 mL per gram of ester).

  • Saponification: To the stirred solution, add a solution of sodium hydroxide (2.0-3.0 eq) in water (2-4 mL per gram of NaOH).

  • Heating: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

    • Dilute the residue with water and wash with ethyl acetate to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid. A white precipitate of the carboxylic acid should form.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(4-bromophenyl)cyclopropanecarboxylic acid. The product can be further purified by recrystallization if necessary.

Diagram of the Hydrolysis Workflow

Hydrolysis Workflow cluster_0 Reaction cluster_1 Work-up & Purification Start Dissolve Ester in MeOH Add_NaOH Add aq. NaOH Start->Add_NaOH Reflux Reflux (2-4h) Add_NaOH->Reflux Evaporate Remove MeOH Reflux->Evaporate Wash Wash with EtOAc Evaporate->Wash Acidify Acidify with HCl Wash->Acidify Extract Extract with EtOAc Acidify->Extract Dry Dry & Concentrate Extract->Dry Product Carboxylic Acid Dry->Product

Caption: Step-by-step workflow for the hydrolysis of the methyl ester.

Protocol 2: Conversion of 1-(4-Bromophenyl)cyclopropanecarboxylic Acid to 1-(4-Bromophenyl)cyclopropan-1-amine via Hofmann Rearrangement

Rationale: The Hofmann rearrangement is a classic method for the conversion of a primary amide to a primary amine with one less carbon atom. This protocol first describes the formation of the amide, followed by the rearrangement.

Part A: Amide Formation

Materials:

  • 1-(4-Bromophenyl)cyclopropanecarboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Dichloromethane (DCM), anhydrous

  • Ammonium hydroxide (NH₄OH), concentrated

  • Ice bath

  • Magnetic stirrer and stir bar

Procedure:

  • Acid Chloride Formation: In a round-bottom flask under an inert atmosphere, suspend the carboxylic acid (1.0 eq) in anhydrous DCM. Add a catalytic amount of DMF (1-2 drops). Add thionyl chloride or oxalyl chloride (1.5-2.0 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 1-2 hours until the evolution of gas ceases.

  • Amidation: Cool the reaction mixture back to 0 °C and slowly add concentrated ammonium hydroxide until the solution is basic. Stir vigorously for 1 hour.

  • Work-up: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, and concentrate to yield the crude 1-(4-bromophenyl)cyclopropanecarboxamide.

Part B: Hofmann Rearrangement

Materials:

  • 1-(4-Bromophenyl)cyclopropanecarboxamide

  • Sodium hydroxide (NaOH)

  • Bromine (Br₂)

  • Dioxane and Water

  • Sodium bisulfite (NaHSO₃) solution, saturated

  • Ethyl acetate (EtOAc)

Procedure:

  • Reaction Setup: Prepare a solution of sodium hydroxide (4.0 eq) in water. Cool this solution in an ice bath and slowly add bromine (1.1 eq) to form a solution of sodium hypobromite.

  • Rearrangement: In a separate flask, dissolve the amide (1.0 eq) in dioxane. Add the cold sodium hypobromite solution to the amide solution and stir at room temperature. The reaction can be gently heated (e.g., to 50-70 °C) to drive it to completion. Monitor by TLC.

  • Work-up:

    • Cool the reaction mixture and quench any excess bromine with a saturated solution of sodium bisulfite.

    • Extract the mixture with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: The crude amine can be purified by column chromatography or by conversion to its hydrochloride salt, followed by recrystallization.

Protocol 3: Palladium-Catalyzed Cross-Coupling of this compound

Rationale: The aryl bromide functionality of the title compound is a prime substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide range of substituents at the 4-position of the phenyl ring, enabling extensive structure-activity relationship (SAR) studies.

A. Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Aryl or vinyl boronic acid or boronate ester (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)

  • Solvent (e.g., Toluene, Dioxane, DMF)

  • Water

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), the boronic acid/ester, the palladium catalyst, and the base.

  • Inerting: Evacuate and backfill the flask with an inert gas three times.

  • Solvent Addition: Add the degassed solvent and water (typically a 4:1 to 10:1 ratio of organic solvent to water).

  • Heating: Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by column chromatography.

B. Buchwald-Hartwig Amination

Materials:

  • This compound

  • Primary or secondary amine (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃) (1-5 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos) (2-10 mol%)

  • Base (e.g., NaOtBu, K₃PO₄) (1.5-2.5 eq)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Inert atmosphere

Procedure:

  • Reaction Setup: To a glovebox or Schlenk flask, add the palladium catalyst, phosphine ligand, and base.

  • Addition of Reactants: Add this compound (1.0 eq) and the amine.

  • Inerting and Solvent Addition: Seal the flask, remove from the glovebox (if used), and add the anhydrous, degassed solvent via syringe under an inert atmosphere.

  • Heating: Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed.

  • Work-up: Cool the reaction, pass it through a pad of Celite to remove the palladium catalyst, and rinse with an organic solvent. Concentrate the filtrate.

  • Purification: The crude product is purified by column chromatography.

Table of Representative Cross-Coupling Reactions

Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O100>90
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O90>85
MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene100>95
AnilinePd₂(dba)₃ / RuPhosK₃PO₄Dioxane110>80

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its unique structural features provide a solid foundation for the synthesis of novel drug candidates with improved pharmacological properties. The protocols detailed in this guide offer a practical starting point for researchers to utilize this compound in their drug discovery programs. The ability to readily convert the ester to an amine and to functionalize the aryl bromide via cross-coupling reactions opens up a vast chemical space for exploration, making it an indispensable tool in the modern medicinal chemist's arsenal.

References

Application Notes and Protocols for the Large-Scale Synthesis of Methyl 1-(4-bromophenyl)cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

Methyl 1-(4-bromophenyl)cyclopropanecarboxylate is a valuable building block in medicinal chemistry and materials science. The rigid cyclopropane scaffold, coupled with the functional handle of the bromo- and methyl ester groups, makes it a versatile intermediate for the synthesis of complex molecular architectures. This document provides a comprehensive guide to the large-scale synthesis of this compound, focusing on a robust and scalable two-step synthetic route. The protocols detailed herein are designed for safe and efficient production in a laboratory or pilot plant setting.

The chosen synthetic strategy involves an initial phase-transfer catalyzed (PTC) cyclopropanation of 4-bromophenylacetonitrile with 1,2-dibromoethane. This is followed by a one-pot hydrolysis and Fischer esterification to yield the final product. This approach is advantageous for large-scale synthesis due to the use of readily available and cost-effective reagents, mild reaction conditions, and straightforward work-up procedures.

Synthetic Strategy Overview

The overall synthetic transformation is depicted below. The process begins with the formation of the cyclopropane ring via a nucleophilic attack of the carbanion generated from 4-bromophenylacetonitrile on 1,2-dibromoethane, facilitated by a phase-transfer catalyst. The resulting nitrile is then converted to the final methyl ester through hydrolysis and subsequent esterification.

Synthetic_Scheme 4-bromophenylacetonitrile 4-Bromophenylacetonitrile Intermediate_Nitrile 1-(4-Bromophenyl)cyclopropanenitrile 4-bromophenylacetonitrile->Intermediate_Nitrile NaOH (aq), Toluene Phase-Transfer Catalyst 1,2-dibromoethane 1,2-Dibromoethane 1,2-dibromoethane->Intermediate_Nitrile Final_Product This compound Intermediate_Nitrile->Final_Product 1. H2SO4, H2O 2. Methanol PTC_Workflow start Start reactor Charge Reactor {4-Bromophenylacetonitrile 1,2-Dibromoethane TBAB Toluene start->reactor add_naoh Add 50% NaOH (aq) (25-30 °C) reactor->add_naoh react Stir at 30 °C (4-6 hours) add_naoh->react monitor Monitor by GC-MS/TLC react->monitor monitor->react Incomplete workup Phase Separation monitor->workup Reaction Complete wash Wash Organic Layer {H2O (2x) Brine (1x) workup->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate product Crude 1-(4-bromophenyl)cyclopropanenitrile concentrate->product Esterification_Workflow start Start with Crude Nitrile hydrolysis Add H2SO4/H2O Reflux (100-110 °C) (12-18 hours) start->hydrolysis esterification Add Methanol Reflux (70-80 °C) (8-12 hours) hydrolysis->esterification workup Cool and Add Toluene esterification->workup wash Wash Organic Layer {H2O (2x) NaHCO3 (aq) (2x) Brine (1x) workup->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate distill Vacuum Distillation concentrate->distill product Pure this compound distill->product

Application Notes and Protocols for the Derivatization of Methyl 1-(4-bromophenyl)cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 1-Arylcyclopropanecarboxylate Scaffold

The 1-arylcyclopropanecarboxylate motif is a privileged scaffold in medicinal chemistry and drug discovery. The inherent three-dimensionality and conformational rigidity of the cyclopropane ring, coupled with the electronic properties of the aryl substituent, offer a unique structural framework for interacting with biological targets. Methyl 1-(4-bromophenyl)cyclopropanecarboxylate serves as a versatile and strategically important starting material for the synthesis of a diverse array of derivatives. The presence of the bromo substituent on the phenyl ring provides a reactive handle for a variety of powerful palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of functionalities. This guide provides detailed application notes and protocols for the derivatization of this key building block, with a focus on Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and cyanation reactions. These methodologies are cornerstones of modern synthetic chemistry and are indispensable for the rapid generation of compound libraries for drug development and other scientific endeavors. The derivatives of 1-aryl-cyclopropanecarboxylic acids have shown potential as antidepressants and are being explored for other therapeutic applications.[1]

Core Concepts in Derivatization: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the art of C-C and C-N bond formation, offering mild and highly selective methods for the synthesis of complex molecules. The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation (for C-C coupling) or amine coordination/deprotonation (for C-N coupling), and reductive elimination.

Diagram of a Generalized Palladium-Catalyzed Cross-Coupling Cycle

Palladium_Cross_Coupling_Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) (Oxidative Adduct) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation_Amine_Coordination Transmetalation or Amine Coordination Ar-Pd(II)-X(L2)->Transmetalation_Amine_Coordination R-M or R2NH Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) (Intermediate) Transmetalation_Amine_Coordination->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-R Ar-R (Product) Reductive_Elimination->Ar-R

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

A critical consideration when working with cyclopropane-containing substrates is the potential for ring-opening side reactions. The inherent strain of the cyclopropane ring can make it susceptible to cleavage under certain conditions, particularly with strong acids or some transition metal catalysts that can insert into C-C bonds.[2] However, with careful selection of catalysts, ligands, and reaction conditions, palladium-catalyzed cross-coupling reactions can be performed efficiently while preserving the integrity of the cyclopropane ring.[2]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the derivatization of this compound.

Suzuki-Miyaura Coupling: Synthesis of Methyl 1-(4'-methyl-[1,1'-biphenyl]-4-yl)cyclopropanecarboxylate

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds between aryl halides and organoboron compounds.

Reaction Scheme:
Materials and Reagents:
ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound638220-35-6255.111.01.0
(4-methylphenyl)boronic acid5720-05-8135.961.21.2
Palladium(II) acetate (Pd(OAc)₂)3375-31-3224.500.020.02
Tricyclohexylphosphine (PCy₃)2622-14-2280.420.040.04
Potassium phosphate, tribasic (K₃PO₄)7778-53-2212.272.02.0
Toluene108-88-392.145 mL-
Water7732-18-518.021 mL-
Step-by-Step Protocol:
  • To an oven-dried Schlenk flask, add this compound (255 mg, 1.0 mmol), (4-methylphenyl)boronic acid (163 mg, 1.2 mmol), and potassium phosphate (425 mg, 2.0 mmol).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • In a separate vial, dissolve palladium(II) acetate (4.5 mg, 0.02 mmol) and tricyclohexylphosphine (11.2 mg, 0.04 mmol) in toluene (2 mL) under an inert atmosphere.

  • Add the catalyst solution to the Schlenk flask containing the solids.

  • Add the remaining toluene (3 mL) and water (1 mL) to the reaction mixture.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Potential Side Reactions:
  • Homocoupling of the boronic acid is a common side reaction, especially in the presence of oxygen.[3]

  • Dehalogenation of the starting aryl bromide can occur, leading to the formation of methyl 1-phenylcyclopropanecarboxylate.[1]

Buchwald-Hartwig Amination: Synthesis of Methyl 1-(4-(phenylamino)phenyl)cyclopropanecarboxylate

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the coupling of aryl halides with a wide range of amines.[4]

Reaction Scheme:
Materials and Reagents:
ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound638220-35-6255.111.01.0
Aniline62-53-393.131.21.2
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3915.720.010.01
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)564483-18-7476.660.030.03
Sodium tert-butoxide (NaOtBu)865-48-596.101.41.4
Toluene108-88-392.145 mL-
Step-by-Step Protocol:
  • In a glovebox, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol), XPhos (14.3 mg, 0.03 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol) to an oven-dried Schlenk tube.

  • Add this compound (255 mg, 1.0 mmol).

  • Remove the tube from the glovebox and add toluene (5 mL) and aniline (110 µL, 1.2 mmol) under a counterflow of argon.

  • Seal the tube and heat the reaction mixture to 110 °C for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Potential Side Reactions:
  • Hydrodehalogenation of the aryl bromide is a potential side reaction.[5]

  • β-hydride elimination can occur with certain amine substrates, leading to the formation of an imine and the hydrodehalogenated arene.[5][6]

Sonogashira Coupling: Synthesis of Methyl 1-(4-(phenylethynyl)phenyl)cyclopropanecarboxylate

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to arylethynyl compounds.[7]

Reaction Scheme:
Materials and Reagents:
ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound638220-35-6255.111.01.0
Phenylacetylene536-74-3102.131.21.2
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)13965-03-2701.900.030.03
Copper(I) iodide (CuI)7681-65-4190.450.050.05
Triethylamine (Et₃N)121-44-8101.193.03.0
Tetrahydrofuran (THF), anhydrous109-99-972.115 mL-
Step-by-Step Protocol:
  • To an oven-dried Schlenk flask, add this compound (255 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol), and CuI (9.5 mg, 0.05 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF (5 mL), triethylamine (418 µL, 3.0 mmol), and phenylacetylene (132 µL, 1.2 mmol) via syringe.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. For less reactive substrates, gentle heating (e.g., 50-60 °C) may be required.[4]

  • Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a short pad of Celite.

  • Wash the filtrate with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Potential Side Reactions:
  • Glaser-Hay coupling , the oxidative homocoupling of the terminal alkyne, is a common side reaction, especially in the presence of oxygen.[4] Performing the reaction under strictly anaerobic conditions is crucial.

  • Oligomerization of the alkyne can also occur, particularly at higher temperatures.[8]

Cyanation: Synthesis of Methyl 1-(4-cyanophenyl)cyclopropanecarboxylate

The introduction of a nitrile group onto an aromatic ring is a valuable transformation, as nitriles can be readily converted into other functional groups such as carboxylic acids, amides, and amines.

Reaction Scheme:
Materials and Reagents:
ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound638220-35-6255.111.01.0
Zinc cyanide (Zn(CN)₂)557-21-1117.430.60.6
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3915.720.020.02
1,1'-Bis(diphenylphosphino)ferrocene (dppf)12150-46-8554.560.040.04
N,N-Dimethylformamide (DMF), anhydrous68-12-273.095 mL-
Step-by-Step Protocol:
  • Caution: Zinc cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • To an oven-dried Schlenk flask, add this compound (255 mg, 1.0 mmol), zinc cyanide (70 mg, 0.6 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), and dppf (22.2 mg, 0.04 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous DMF (5 mL) via syringe.

  • Heat the reaction mixture to 120 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into a 10% aqueous ammonia solution (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Purification and Characterization

For all the described derivatizations, flash column chromatography on silica gel is the recommended method for purification. The polarity of the eluent should be adjusted based on the polarity of the product, as monitored by TLC.

After purification, the identity and purity of the synthesized derivatives should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the compound.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Conclusion

The protocols outlined in this guide provide robust and reliable methods for the derivatization of this compound. By leveraging the power of palladium-catalyzed cross-coupling reactions, researchers can efficiently access a wide range of novel 1-arylcyclopropanecarboxylate derivatives. These compounds are valuable building blocks for the synthesis of biologically active molecules and new chemical entities in drug discovery and materials science. Careful attention to reaction conditions, particularly the exclusion of air and moisture, is crucial for achieving high yields and minimizing side reactions.

References

The Strategic Incorporation of Methyl 1-(4-bromophenyl)cyclopropanecarboxylate in PROTAC Synthesis: A Guide to Crafting Rigid and Efficacious Degraders

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of the Linker in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of three key components: a "warhead" that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two elements.[3] While the warhead and E3 ligase ligand provide the targeting specificity, the linker is far from a passive spacer. Its length, rigidity, and chemical composition are critical determinants of a PROTAC's efficacy, influencing the formation and stability of the ternary complex between the POI and the E3 ligase, which is the cornerstone of successful protein degradation.[4][5]

The growing consensus in the field is that a degree of rigidity within the linker can be highly advantageous. Rigid linkers, such as those incorporating cycloalkane or aromatic structures, can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, potentially leading to enhanced degradation potency and selectivity.[3][6] It is in this context that Methyl 1-(4-bromophenyl)cyclopropanecarboxylate presents itself as a highly valuable and strategic building block for the synthesis of next-generation PROTACs.

This application note will provide a detailed exploration of the utility of this compound in PROTAC synthesis. We will delve into the rationale behind its use, provide detailed synthetic protocols for its incorporation, and discuss the characterization of the resulting PROTACs.

The Rationale for Employing this compound

The unique structural features of this compound make it an attractive building block for crafting PROTACs with superior properties:

  • Inherent Rigidity: The cyclopropane ring introduces a significant degree of conformational restraint into the linker. This rigidity can help to minimize the entropic penalty associated with the formation of the ternary complex, thereby promoting a more stable and productive interaction between the POI and the E3 ligase.[6]

  • Precise Vectorial Control: The defined geometry of the cyclopropyl-aryl motif allows for precise control over the spatial orientation of the warhead and the E3 ligase ligand. This is crucial for achieving optimal protein-protein interactions within the ternary complex.

  • Synthetic Versatility: The presence of a bromine atom on the phenyl ring provides a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings.[2] These reactions are widely employed in medicinal chemistry for the modular and efficient assembly of complex molecules like PROTACs.

  • Metabolic Stability: The cyclopropane ring is generally more resistant to metabolic degradation compared to linear alkyl chains, which can lead to improved pharmacokinetic properties of the final PROTAC molecule.

PROTAC Synthesis Workflow Utilizing this compound

The general strategy for incorporating this compound into a PROTAC involves a modular, multi-step synthesis. The following workflow outlines a plausible approach, which can be adapted depending on the specific warhead and E3 ligase ligand being used.

PROTAC_Synthesis_Workflow cluster_0 Phase 1: Linker Elongation & Functionalization cluster_1 Phase 2: Conjugation to E3 Ligase Ligand cluster_2 Phase 3: Final PROTAC Assembly A This compound B Cross-Coupling Reaction (e.g., Suzuki or Sonogashira) A->B C Functionalized Cyclopropyl-Aryl Intermediate B->C E Amide Coupling C->E D E3 Ligase Ligand (e.g., Pomalidomide derivative) D->E F Linker-E3 Ligand Conjugate E->F H Final Coupling / Deprotection F->H G Warhead (Target Protein Binder) G->H I Final PROTAC Molecule H->I Biological_Evaluation_Workflow A Western Blot Analysis (Target Protein Degradation) B Cell Viability Assay (e.g., MTT or CellTiter-Glo) A->B C Ternary Complex Formation Assay (e.g., Co-IP or TR-FRET) A->C D Downstream Signaling Pathway Analysis A->D

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 1-(4-bromophenyl)cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

Welcome to the technical support center for the synthesis of Methyl 1-(4-bromophenyl)cyclopropanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. The synthesis of substituted cyclopropanes is a critical process in medicinal chemistry, as the cyclopropane motif is a valuable bioisostere for double bonds and can significantly influence the pharmacological properties of a molecule.[1]

This document provides a structured, question-and-answer-based approach to address specific experimental challenges, supported by detailed protocols and scientific principles.

Synthesis Overview: Common Pathways

The target molecule, this compound, is typically synthesized through a two-step process:

  • Cyclopropanation: Formation of the cyclopropane ring. A common and effective method is the Simmons-Smith reaction or its modifications, which converts an alkene (like 4-bromostyrene) into a cyclopropane.[2][3] This reaction involves an organozinc carbenoid and is known for its stereospecificity and functional group tolerance.[1][4]

  • Esterification: Conversion of the resulting cyclopropanecarboxylic acid to its methyl ester. The Fischer esterification, using methanol in the presence of an acid catalyst, is a standard approach.

The overall workflow can be visualized as follows:

Synthesis_Workflow cluster_0 Step 1: Cyclopropanation cluster_1 Step 2: Esterification Start 4-Bromostyrene Reagents_C CH₂I₂ + Zn-Cu Couple (Simmons-Smith) Product_C 1-(4-Bromophenyl)cyclopropanecarboxylic Acid (or intermediate) Reagents_C->Product_C Reaction Reagents_E Methanol (CH₃OH) + Acid Catalyst (e.g., H₂SO₄) Product_C->Reagents_E Intermediate Final_Product Methyl 1-(4-bromophenyl) cyclopropanecarboxylate Reagents_E->Final_Product Reaction

Caption: General two-step synthesis workflow.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common problems encountered during the synthesis in a direct question-and-answer format.

Part 1: The Cyclopropanation Step

Q1: My Simmons-Smith reaction is sluggish or the conversion is very low. What should I do?

A1: This is a frequent issue, often related to the activity of the organozinc reagent. Here are the primary factors to investigate:

  • Zinc Activation: The zinc-copper couple, the heart of the classic Simmons-Smith reaction, must be freshly prepared and activated.[5] Aged or poorly prepared couples will have low reactivity. Consider using ultrasound during the preparation of the Zn-Cu couple to enhance activation and surface area.[3]

  • Reagent Purity: Ensure that diiodomethane is pure and not degraded (often indicated by a dark iodine color). The solvent (typically diethyl ether or dichloromethane) must be anhydrous, as the organozinc carbenoid is sensitive to moisture.[5]

  • Reaction Temperature: While the reaction is often run at room temperature or gentle reflux, temperature control is key. If the reaction is too cold, it may be slow. If it's too hot, reagent decomposition can occur. An initial temperature of 0 °C during reagent addition, followed by warming to room temperature, is a common strategy.[4]

  • Alternative Reagents: If the classic Simmons-Smith reaction remains problematic, consider the Furukawa modification, which uses diethylzinc (Et₂Zn) instead of the Zn-Cu couple.[2] This system is often more reactive and reproducible, though it requires more careful handling due to the pyrophoric nature of Et₂Zn.

Q2: I'm observing significant byproducts and my yield of the desired cyclopropane is poor. What are the likely side reactions?

A2: Side reactions in cyclopropanation often compete with the desired pathway. Key culprits include:

  • Carbene Dimerization: The carbenoid intermediate can react with itself to form ethylene. This is more likely if the carbenoid is generated too quickly or if the alkene substrate concentration is too low. A slow, controlled addition of the diiodomethane or diazo compound (if used in other methods) via a syringe pump can minimize this side reaction.[5]

  • Methylation of Heteroatoms: If your substrate contains sensitive functional groups like alcohols or thiols, the electrophilic zinc carbenoid can lead to methylation, especially with excess reagent and prolonged reaction times.[2]

  • Reaction with Solvent: While less common with ether or dichloromethane, ensure your solvent is inert under the reaction conditions.

The following logic chart can guide your troubleshooting process for the cyclopropanation step:

Troubleshooting_Cyclopropanation cluster_checks cluster_solutions Start Low Cyclopropanation Yield Check_Reagent 1. Check Reagent Quality Start->Check_Reagent Check_Activation 2. Verify Zinc Activation Start->Check_Activation Check_Conditions 3. Review Reaction Conditions Start->Check_Conditions Sol_Alternative Consider Furukawa (Et₂Zn) or other modifications. Start->Sol_Alternative If issues persist Sol_Reagent Use pure, anhydrous reagents. Distill CH₂I₂ if necessary. Check_Reagent->Sol_Reagent Sol_Activation Prepare fresh Zn-Cu couple. Use ultrasound for activation. Check_Activation->Sol_Activation Sol_Conditions Ensure inert atmosphere (N₂/Ar). Control temperature carefully. Use slow addition of reagents. Check_Conditions->Sol_Conditions

Caption: Troubleshooting logic for low cyclopropanation yield.

Part 2: The Esterification Step

Q3: My Fischer esterification of 1-(4-bromophenyl)cyclopropanecarboxylic acid is not going to completion. How can I drive the reaction forward?

A3: The Fischer esterification is a reversible equilibrium reaction. To achieve a high yield of the methyl ester, you must shift the equilibrium towards the products.

  • Use Excess Reagent: The most straightforward method is to use a large excess of one of the reactants. Since methanol is an inexpensive and easily removable solvent, using it as the reaction solvent is a highly effective strategy.

  • Remove Water: Water is a product of the reaction. Its presence will push the equilibrium back towards the starting materials. While using concentrated sulfuric acid as a catalyst also helps by acting as a dehydrating agent, for stubborn reactions, a Dean-Stark apparatus could be employed with a solvent that forms an azeotrope with water (though this is less common for methyl esters).[6]

  • Catalyst Amount: Ensure you are using a sufficient amount of a strong acid catalyst, such as concentrated H₂SO₄ or HCl gas. Typically, 5-10 mol% is used.

Q4: During workup of the esterification, I'm having trouble with separation and my isolated yield is low.

A4: Workup for esterification can be tricky, especially on a small scale.

  • Neutralization: After the reaction, the mixture is acidic. It must be neutralized carefully, typically by pouring it into a saturated solution of sodium bicarbonate (NaHCO₃).[6] Do this slowly to control the CO₂ evolution.

  • Extraction: The methyl ester product is organic-soluble. After neutralization, you will extract it into a non-polar organic solvent like diethyl ether or ethyl acetate. If you used a large excess of methanol, your product might have some solubility in the aqueous layer, leading to lower yields.[7] To mitigate this, perform multiple extractions (e.g., 3 times) with the organic solvent and combine the organic layers.

  • Washing: The combined organic layers should be washed with brine (saturated NaCl solution) to help remove residual water and break up any emulsions. Finally, dry the organic layer over an anhydrous salt like Na₂SO₄ or MgSO₄ before evaporating the solvent.

Optimized Experimental Protocols

The following protocols are provided as a validated starting point. Always perform a thorough risk assessment before beginning any experiment.

Protocol 1: Simmons-Smith Cyclopropanation of 4-Bromostyrene
  • Zinc-Copper Couple Preparation: In a flask under a nitrogen atmosphere, add Zinc dust (3.0 eq) and an equal weight of deionized water. Stir vigorously while adding Copper(I) chloride (0.3 eq) in portions. Stir for 30 minutes, then decant the water. Wash the resulting black solid (the Zn-Cu couple) with anhydrous diethyl ether (3x) and dry under vacuum.

  • Reaction Setup: To a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and nitrogen inlet, add the freshly prepared Zn-Cu couple (2.5 eq) and anhydrous diethyl ether.

  • Reagent Addition: Add diiodomethane (2.0 eq) dropwise to the stirred suspension. A gentle exotherm should be observed. After the initial reaction subsides, add a solution of 4-bromostyrene (1.0 eq) in diethyl ether via the dropping funnel over 30 minutes.

  • Reaction: Heat the mixture to a gentle reflux and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Cool the reaction to 0 °C and quench it by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[5]

  • Extraction & Purification: Filter the mixture through a pad of Celite to remove solids. Separate the organic layer, and extract the aqueous layer with diethyl ether (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude 1-(4-bromophenyl)cyclopropane can then be purified by flash column chromatography.

Protocol 2: Fischer Esterification
  • Reaction Setup: In a round-bottom flask, dissolve the crude 1-(4-bromophenyl)cyclopropanecarboxylic acid (1.0 eq) in an excess of methanol (can be used as the solvent, e.g., 10-20 eq).

  • Catalyst Addition: Cool the solution in an ice bath and slowly add concentrated sulfuric acid (0.1 eq) dropwise.

  • Reaction: Equip the flask with a condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting carboxylic acid is consumed.

  • Workup: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice and saturated sodium bicarbonate solution.

  • Extraction & Purification: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude this compound can be purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient).[8]

Data Summary Table

For successful synthesis, careful control of stoichiometry and conditions is paramount. The table below provides a summary of typical parameters.

ParameterCyclopropanation (Simmons-Smith)Fischer Esterification
Key Reagents 4-Bromostyrene, CH₂I₂, Zn-Cu1-(4-bromophenyl)cyclopropanecarboxylic acid, Methanol
Stoichiometry Styrene: 1.0 eqCH₂I₂: 2.0 eqZn-Cu: 2.5 eqCarboxylic Acid: 1.0 eqMethanol: 10-20 eq (or as solvent)H₂SO₄: 0.1 eq
Solvent Diethyl Ether or DichloromethaneMethanol
Temperature Reflux (approx. 35-40 °C)Reflux (approx. 65 °C)
Typical Time 12 - 24 hours4 - 6 hours
Common Yield 60 - 80%85 - 95%

Note: Yields are highly dependent on reaction scale, purity of reagents, and precision of execution.

References

Technical Support Center: Synthesis of Methyl 1-(4-bromophenyl)cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 1-(4-bromophenyl)cyclopropanecarboxylate. This document is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the common challenges encountered during the synthesis of this valuable chemical intermediate.

This compound is a key building block in medicinal chemistry and materials science. The cyclopropane ring, in particular, is a desirable motif in drug design as it can enhance metabolic stability and biological activity.[1] However, its synthesis is not without challenges, often leading to a range of side products that complicate purification and reduce yields. This guide offers practical, experience-driven solutions to these issues.

Overview of Primary Synthetic Strategies

Two principal pathways are commonly employed for the synthesis of this target molecule. The choice of route often depends on the availability of starting materials, scalability, and desired purity profile.

  • Alkene Cyclopropanation: This is a convergent approach involving the direct cyclopropanation of an alkene precursor, typically Methyl (E)-3-(4-bromophenyl)acrylate (methyl 4-bromocinnamate). Common methods include the Simmons-Smith reaction or transition-metal-catalyzed decomposition of a diazo compound.

  • Intramolecular Cyclization: This linear approach involves constructing a linear precursor containing a suitable leaving group that can undergo a base-mediated intramolecular S_N2 reaction to form the cyclopropane ring.

Synthetic_Strategies cluster_0 Synthetic Strategies cluster_1 Route 1 Details cluster_2 Route 2 Details Start Target: this compound Route1 Route 1: Alkene Cyclopropanation Start->Route1 Route2 Route 2: Intramolecular Cyclization Start->Route2 SM1 Methyl 4-bromocinnamate Method1A Simmons-Smith Reaction (e.g., CH₂I₂ / Et₂Zn) SM1->Method1A Forms C-C bonds Method1B Metal-Catalyzed Reaction (e.g., Pd(OAc)₂ + Diazo Ester) SM1->Method1B Method1A->Route1 Forms C-C bonds Method1B->Route1 SM2 γ-Halo-butyrate Precursor Method2 Base-Mediated Ring Closure (e.g., NaH, NaOMe) SM2->Method2 Forms C-C bond via SN2 Method2->Route2 Forms C-C bond via SN2

Caption: Primary synthetic routes to the target compound.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Question 1: My reaction yield is very low, and the NMR spectrum shows a complex mixture of products. I'm using a Simmons-Smith type reaction on methyl 4-bromocinnamate.

Answer: This is a common and challenging issue. The electron-deficient nature of the alkene in methyl 4-bromocinnamate makes it a poor substrate for traditional Simmons-Smith cyclopropanation, which relies on an electrophilic zinc carbenoid species.[2][3]

Probable Cause A: Competing Conjugate Addition

When using diethylzinc (Et₂Zn) as part of the reagent system (e.g., Furukawa's modification), a competitive 1,4-Michael addition of the ethyl group from Et₂Zn to the α,β-unsaturated ester can occur. This leads to the formation of a saturated ester byproduct instead of the desired cyclopropane.

Solution:

  • Modify the Catalyst System: The addition of a nickel(0) catalyst, such as NiCl₂, has been shown to drastically accelerate the desired cyclopropanation of electron-deficient alkenes, minimizing the competing conjugate addition.[2]

  • Control Reagent Addition: Add the Et₂Zn solution slowly to the reaction mixture containing the alkene, diiodomethane, and catalyst at a low temperature (e.g., 0 °C). This keeps the instantaneous concentration of the organozinc reagent low, favoring the formation of the carbenoid over direct addition.[2]

Probable Cause B: Sluggish Reaction

The inherent low reactivity of the substrate may simply lead to an incomplete reaction, leaving a significant amount of starting material and promoting the slow formation of various degradation or side products over extended reaction times.

Solution:

  • Increase Reagent Equivalents: Use a larger excess of the Simmons-Smith reagent (e.g., 2-4 equivalents of both CH₂I₂ and Et₂Zn).

  • Employ a More Reactive Reagent: Consider using a more reactive cyclopropanating agent, such as those generated in situ from a transition metal catalyst (e.g., Palladium) and a diazoacetate.[4]

Question 2: I am attempting a palladium-catalyzed cyclopropanation with ethyl diazoacetate, but my main side product appears to be diethyl fumarate/maleate. What is happening?

Answer: The formation of diethyl fumarate and maleate points directly to the self-condensation (dimerization) of the carbene intermediate generated from ethyl diazoacetate. This occurs when the carbene reacts with itself or another molecule of ethyl diazoacetate before it can react with the target alkene.

Solution:

  • Slow Addition of Diazo Compound: The most effective way to prevent carbene dimerization is to add the ethyl diazoacetate solution very slowly (e.g., via a syringe pump) to a heated solution of the methyl 4-bromocinnamate and the palladium catalyst. This ensures that the instantaneous concentration of the free carbene is kept extremely low, maximizing its chances of reacting with the abundant alkene.

  • Optimize Catalyst Loading: Ensure the catalyst is active and present in a sufficient amount (typically 1-5 mol%). An inactive or insufficient catalyst will allow the concentration of the diazo compound to build up, leading to side reactions.

Question 3: My intramolecular cyclization using a strong base is primarily yielding an unsaturated linear ester, not the cyclopropane.

Answer: This indicates that an elimination (E2) reaction is outcompeting the desired intramolecular nucleophilic substitution (S_N2). This is a classic competition that is highly dependent on reaction conditions.

Probable Cause: Base and Substrate Sterics

A sterically hindered base (e.g., potassium tert-butoxide) will preferentially act as a base, abstracting a proton to cause elimination, rather than as a nucleophile. Even with a non-hindered base, if the substrate's conformation makes the intramolecular S_N2 pathway sterically difficult, elimination can become the major pathway.

Solution:

  • Choice of Base: Use a strong, non-nucleophilic, but minimally hindered base. Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the carbon alpha to the ester, and the resulting nucleophile is small. Sodium methoxide in methanol is another common choice.[5]

  • Solvent and Temperature: Use a polar aprotic solvent (e.g., THF, DMF) which favors S_N2 reactions. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can also favor the substitution pathway, which typically has a lower activation energy than elimination.

  • High Dilution: To minimize intermolecular side reactions (dimerization), the reaction should be performed under high-dilution conditions. This can be achieved by adding the substrate slowly to a solution of the base.

Frequently Asked Questions (FAQs)

Q1: What are the most significant side products to watch for during the synthesis of this compound?

A1: The side products are highly dependent on the chosen synthetic route. The table below summarizes the most common ones.

Side Product TypeProbable Synthetic RouteHow to Identify (Technique)
Michael Addition Product Simmons-Smith (with Et₂Zn)NMR: Loss of alkene signal, appearance of new ethyl group signals. MS: Mass corresponds to starting material + 28 amu (C₂H₄).
Carbene Dimer (e.g., Diethyl Fumarate)Metal-Catalyzed Diazo ReactionGC-MS: A distinct peak with a mass corresponding to the dimer. NMR: Characteristic signals for fumarate or maleate.
Elimination Product (Unsaturated Ester)Intramolecular CyclizationNMR: Appearance of new alkene proton signals. MS: Mass is identical to the cyclized precursor (isomer).
Hydrolyzed Acid All routes (during workup)TLC: More polar spot. NMR: Disappearance of the -OCH₃ singlet, appearance of a broad -OH peak. ESI-MS: [M-H]⁻ ion.

Q2: Why is cyclopropanation of methyl 4-bromocinnamate more difficult than for an alkene like styrene?

A2: The difficulty arises from electronics. The alkene double bond in methyl 4-bromocinnamate is "electron-deficient." This is because both the phenyl ring (with its electron-withdrawing bromine atom) and the methyl ester group pull electron density away from the double bond. Most common cyclopropanating reagents, like the Simmons-Smith carbenoid, are electrophilic and therefore react much faster with electron-rich alkenes.[3] This electronic mismatch leads to sluggish and inefficient reactions with electron-poor substrates.[2]

Q3: What analytical methods are best for confirming the final product structure and purity?

A3: A combination of techniques is essential:

  • ¹H and ¹³C NMR Spectroscopy: This is the most powerful tool. It will confirm the presence of the 1,4-disubstituted benzene ring, the methyl ester singlet, and, most importantly, the characteristic upfield signals of the diastereotopic cyclopropyl protons.

  • GC-MS or LC-MS: This is crucial for assessing purity and identifying any side products by their mass-to-charge ratio.

  • FTIR Spectroscopy: Can confirm the presence of the ester carbonyl group (~1730 cm⁻¹) and the aromatic C-H bonds.

Troubleshooting_Flowchart Start Problem: Low Yield in Alkene Cyclopropanation CheckNMR Analyze NMR of crude product. See starting material (SM)? Start->CheckNMR SeeByproduct See unexpected major byproduct? CheckNMR->SeeByproduct No (or very little) SM IncompleteRxn Cause: Incomplete Reaction (Low Substrate Reactivity) CheckNMR->IncompleteRxn Yes, significant SM remains MichaelProduct Cause: Michael Addition (Simmons-Smith with R₂Zn) SeeByproduct->MichaelProduct Yes, signals for new alkyl group present DimerProduct Cause: Carbene Dimerization (Diazo Reaction) SeeByproduct->DimerProduct Yes, signals for alkene dimer (e.g., fumarate) Solution_Incomplete Solution: 1. Increase reagent equivalents. 2. Increase reaction time/temp. 3. Use more active catalyst. IncompleteRxn->Solution_Incomplete Solution_Michael Solution: 1. Add NiCl₂ catalyst. 2. Slow addition of R₂Zn at 0 °C. MichaelProduct->Solution_Michael Solution_Dimer Solution: 1. Use syringe pump for slow   addition of diazo compound. 2. Ensure catalyst is active. DimerProduct->Solution_Dimer

Caption: Troubleshooting decision tree for low-yield cyclopropanation.

Experimental Protocols
Protocol 1: Palladium-Catalyzed Cyclopropanation

This protocol is a representative example and should be adapted and optimized for specific laboratory conditions.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel (or syringe pump), and a magnetic stir bar, add methyl (E)-3-(4-bromophenyl)acrylate (1.0 eq), Palladium(II) acetate (0.02 eq), and anhydrous, degassed toluene (to make a 0.2 M solution).

  • Heating: Heat the mixture to 80 °C under an inert atmosphere (e.g., Nitrogen or Argon).

  • Diazo Addition: Dissolve ethyl diazoacetate (1.5 eq) in anhydrous toluene. Using the dropping funnel or syringe pump, add the diazoacetate solution to the reaction mixture over 4-6 hours. Caution: Ethyl diazoacetate is toxic and potentially explosive. Handle with extreme care in a well-ventilated fume hood.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 80 °C for an additional 1-2 hours. Monitor the reaction progress by TLC or GC-MS to confirm the consumption of the starting material.

  • Workup: Cool the reaction to room temperature. Filter the mixture through a pad of celite to remove the palladium catalyst, washing with toluene or ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure this compound.

References

improving the stability of Methyl 1-(4-bromophenyl)cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 1-(4-bromophenyl)cyclopropanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into ensuring the stability of this compound. We will explore its potential liabilities, troubleshoot common degradation issues, and provide robust protocols for stability assessment.

Introduction: Understanding the Molecule

This compound is a valuable building block in medicinal chemistry, prized for its unique three-dimensional structure. The arylcyclopropane motif can enhance metabolic stability and optimize hydrophobic interactions with biological targets.[1] However, the molecule possesses three key structural features that present potential stability challenges:

  • Methyl Ester: Susceptible to hydrolysis under both acidic and basic conditions.

  • Cyclopropane Ring: A strained ring system that can be prone to thermal rearrangement or ring-opening reactions under harsh conditions.[2][3]

  • Bromophenyl Group: The carbon-bromine bond and aromatic ring can be sensitive to light (photolysis).[4]

While esters of cyclopropanecarboxylic acid have been shown to possess enhanced hydrolytic stability compared to more linear esters, they are not immune to degradation.[5][6] Therefore, a thorough understanding and proactive management of stability are critical for reliable experimental outcomes and successful drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common degradation pathway for this compound?

A1: The most prevalent degradation pathway is the hydrolysis of the methyl ester group, yielding 1-(4-bromophenyl)cyclopropanecarboxylic acid and methanol. This reaction can be catalyzed by acidic or basic conditions.[7][8]

Q2: What are the ideal storage conditions for this compound in solid form?

A2: For long-term stability, the solid compound should be stored in a tightly sealed container, protected from light, at reduced temperatures (2-8°C or -20°C). For highly sensitive applications, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential oxidative degradation.

Q3: My compound appears to be degrading in my protic solvent system. What should I do?

A3: Protic solvents, especially water and alcohols, can participate in hydrolysis. First, confirm the pH of your solution. If it is not neutral, consider using a buffer system to maintain a pH between 4 and 6, where ester stability is often maximal.[9] If the problem persists, consider switching to a high-purity aprotic solvent (e.g., Acetonitrile, THF, Dioxane) immediately before use.

Q4: Can I heat this compound?

A4: Caution should be exercised when heating. While the compound has a defined melting point, prolonged exposure to high temperatures (e.g., >150°C) may induce thermal decomposition or rearrangement of the cyclopropane ring.[2][3] Any thermal stress should be evaluated on a small scale first.

Troubleshooting Guide: Addressing Specific Stability Issues

This section provides a deeper dive into common problems encountered during experimentation, explaining the root causes and offering actionable solutions.

Issue 1: Appearance of a New, More Polar Peak in RP-HPLC Analysis
  • Symptom: You observe a new peak with a shorter retention time than the parent compound during Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) analysis of your sample.

  • Probable Cause: This is a classic sign of hydrolysis. The degradation product, 1-(4-bromophenyl)cyclopropanecarboxylic acid, is more polar than the parent methyl ester and will therefore elute earlier from a C18 column.

  • Causality: The presence of trace acid or base in your solvent, on glassware, or within your formulation can catalyze the cleavage of the ester bond.[7][8]

  • Solutions:

    • pH Control: Ensure all aqueous solutions are buffered. Prepare fresh, high-purity solvents for your mobile phase.

    • Glassware Preparation: Use glassware that has been thoroughly rinsed with purified water and dried to remove any residual cleaning agents (which are often basic).

    • Inertness: If working in solution for extended periods, prepare solutions fresh and consider working under an inert atmosphere.

Issue 2: Gradual Loss of Purity in Solid Form Over Time
  • Symptom: A certificate of analysis showed 99% purity upon receipt, but after several weeks of storage in the lab, re-analysis shows a decrease in purity and the emergence of small impurity peaks.

  • Probable Cause: This could be due to a combination of factors, including slow hydrolysis from atmospheric moisture and/or photolytic degradation from ambient light. The bromophenyl moiety is a potential chromophore that can absorb UV light, leading to degradation.[4]

  • Causality: Light energy can be sufficient to induce homolytic cleavage of the C-Br bond or other radical-mediated reactions. Simultaneously, repeated opening of the container can introduce moisture, leading to slow, solid-state hydrolysis.

  • Solutions:

    • Light Protection: Store the compound in an amber vial or a clear vial wrapped in aluminum foil. Keep it inside a cabinet or drawer when not in use.

    • Moisture Control: Aliquot the material upon receipt into smaller, single-use vials. This minimizes the exposure of the bulk material to atmospheric moisture every time the container is opened. Store with a desiccant.

    • Temperature Control: Store at recommended low temperatures (2-8°C) to reduce the rate of any potential degradation reactions.

Issue 3: Incompatibility with Formulation Excipients
  • Symptom: When mixed with certain excipients for formulation development, the compound shows rapid degradation under accelerated stability conditions (e.g., 40°C/75% RH).

  • Probable Cause: Chemical incompatibility with one or more excipients.

  • Causality: Many common pharmaceutical excipients have acidic or basic surfaces or contain reactive impurities that can directly catalyze the degradation of the active pharmaceutical ingredient (API).[10][11][12] For an ester like this compound, excipients with residual acidity or basicity are particularly problematic.[9]

  • Solutions:

    • Systematic Compatibility Screening: Perform binary mixture studies of the API with each proposed excipient (typically at a 1:1 ratio to maximize interaction).[12] Store these mixtures under stressed conditions and analyze for degradation.

    • Select Inert Excipients: Choose excipients known for their low reactivity, such as microcrystalline cellulose (some grades), lactose (anhydrous), and mannitol. Avoid excipients like magnesium stearate if it shows incompatibility, or use it in minimal quantities.

    • Characterize Excipients: Measure the pH of an aqueous slurry of each excipient to assess its acidic or basic nature before beginning compatibility studies.[9]

Degradation Pathway Overview

The following diagram illustrates the primary degradation pathways for this compound under common stress conditions.

G CP This compound Hydrolysis Acid / Base Hydrolysis Photolysis UV/Vis Light (Photolysis) Heat High Temperature (Thermolysis) Acid 1-(4-bromophenyl)cyclopropanecarboxylic Acid + Methanol Photo Debrominated Species & Other Photoproducts Thermal Rearrangement / Ring-Opened Products Hydrolysis->Acid Photolysis->Photo Heat->Thermal

Caption: Primary degradation pathways for the target compound.

Experimental Protocols

To proactively identify and mitigate stability issues, a forced degradation study is essential.[13][14] This involves intentionally stressing the compound under various conditions to predict its long-term stability and to develop a stability-indicating analytical method.

Protocol 1: Forced Degradation (Stress Testing)

Objective: To identify potential degradation products and pathways for this compound. The target degradation is typically 5-20% to ensure that secondary degradation is minimized.[15]

Materials:

  • This compound

  • Methanol (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Hydrochloric Acid (HCl), 0.1 N

  • Sodium Hydroxide (NaOH), 0.1 N

  • Hydrogen Peroxide (H₂O₂), 3%

  • Class A volumetric flasks, pipettes

  • HPLC system with UV detector

  • Photostability chamber (ICH Q1B compliant)

  • Forced-air oven

Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve the compound in methanol or acetonitrile to prepare a 1.0 mg/mL stock solution.

  • Set Up Stress Conditions: For each condition, mix the stock solution with the stressor in a suitable vial as described in the table below. Include a control sample (stock solution diluted with water/methanol) kept at 5°C.

Stress ConditionProcedureTime Points for Analysis
Acid Hydrolysis Mix 1 mL of stock solution with 9 mL of 0.1 N HCl. Heat at 60°C.2, 6, 12, 24 hours
Base Hydrolysis Mix 1 mL of stock solution with 9 mL of 0.1 N NaOH. Keep at room temp.30 min, 1, 2, 4 hours
Oxidation Mix 1 mL of stock solution with 9 mL of 3% H₂O₂. Keep at room temp.2, 6, 12, 24 hours
Thermal (Solution) Dilute 1 mL of stock solution with 9 mL of water. Heat at 80°C.1, 3, 5 days
Thermal (Solid) Place ~10 mg of solid compound in a vial in an oven at 100°C.1, 3, 5 days
Photolytic (Solution) Dilute 1 mL of stock solution with 9 mL of water. Expose to ICH Q1B light conditions. Wrap a control sample in foil.Monitor until 1.2 million lux hours and 200 watt hours/m² are reached.
Photolytic (Solid) Spread a thin layer of solid compound in a petri dish. Expose to ICH Q1B light conditions. Protect a control sample from light.Monitor until 1.2 million lux hours and 200 watt hours/m² are reached.
  • Sample Analysis:

    • At each time point, withdraw an aliquot from the stressed samples.

    • Neutralize the acid and base hydrolysis samples with an equimolar amount of NaOH or HCl, respectively.

    • Dilute all samples to a final concentration of ~0.1 mg/mL with the mobile phase.

    • Analyze by the HPLC method described in Protocol 2.

Forced Degradation Workflow

G start Prepare 1 mg/mL Stock Solution stress Expose Aliquots to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress sample Withdraw Samples at Time Points stress->sample neutralize Neutralize Acid/Base Samples sample->neutralize dilute Dilute to Final Concentration neutralize->dilute analyze Analyze by Stability-Indicating HPLC Method dilute->analyze data Evaluate Chromatograms: - % Degradation - Peak Purity - Mass Balance analyze->data end Identify Degradation Pathways & Optimize Conditions data->end

Caption: Workflow for a systematic forced degradation study.

Protocol 2: Stability-Indicating RP-HPLC Method

Objective: To develop a method capable of separating the parent compound from its potential degradation products, thus allowing for accurate purity assessment.

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard reversed-phase column providing good retention and resolution for aromatic compounds.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidifies the mobile phase to ensure the carboxylic acid degradant is protonated, leading to sharp peaks.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient Start at 50% B, ramp to 90% B over 15 min, hold for 5 min, return to 50% B and equilibrate for 5 min.A gradient is necessary to elute the non-polar parent compound while providing good separation of any more polar impurities at the start of the run.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CControlled temperature ensures reproducible retention times.
Detection UV at 245 nmWavelength near the UV maximum for the bromophenyl chromophore.
Injection Vol. 10 µLStandard injection volume.

System Suitability:

  • Tailing Factor: Should be ≤ 2.0 for the parent peak.

  • Theoretical Plates: Should be ≥ 2000 for the parent peak.

  • Resolution: The resolution between the parent peak and the closest eluting degradant peak should be ≥ 2.0.

This method serves as a starting point and should be fully validated according to ICH Q2(R1) guidelines once optimized.

References

Technical Support Center: Synthesis of Methyl 1-(4-bromophenyl)cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An advanced technical support resource meticulously designed for researchers, scientists, and professionals engaged in drug development. This guide provides in-depth troubleshooting, frequently asked questions, and optimized protocols for the synthesis of Methyl 1-(4-bromophenyl)cyclopropanecarboxylate.

As a Senior Application Scientist, this guide is structured to address the practical challenges and questions that arise during the synthesis of this compound. The primary synthetic route discussed is the transition metal-catalyzed cyclopropanation of 4-bromostyrene with a methyl diazoacetate, a robust and widely employed method in modern organic synthesis.

Part 1: Reaction Overview & Core Principles

The synthesis of this compound is most efficiently achieved through the catalytic reaction of 4-bromostyrene with a suitable carbene precursor, typically methyl diazoacetate, in the presence of a transition metal catalyst. Rhodium(II) carboxylates are particularly effective for this transformation.[1]

The fundamental process involves the reaction of the catalyst with the diazo compound to generate a transient, electrophilic metal-carbene intermediate.[1][2] This intermediate then reacts with the alkene (4-bromostyrene) in a concerted fashion to form the cyclopropane ring and regenerate the catalyst.[3]

Reaction_Scheme Styrene 4-Bromostyrene Catalyst Rh₂(OAc)₄ (cat.) Diazo Methyl Diazoacetate (N2CHCO2Me) Product This compound Catalyst->Product + Solvent Solvent (e.g., DCM, DCE) Byproduct Nitrogen (N₂)

Part 2: Frequently Asked Questions (FAQs)

This section addresses common queries regarding reagent selection, reaction conditions, and mechanistic details.

Q1: What is the detailed mechanism for the rhodium-catalyzed cyclopropanation?

The catalytic cycle begins with the rhodium(II) catalyst reacting with methyl diazoacetate. The diazo compound coordinates to an axial site of one of the rhodium atoms, followed by the extrusion of nitrogen gas (N₂) to form a rhodium-carbene intermediate.[1] This highly reactive species is the key to the cyclopropanation. The 4-bromostyrene then approaches the carbene, and the cyclopropane ring is formed in a single, concerted step, which ensures the stereochemistry of the alkene is retained in the product.[3] The catalyst is regenerated and can then enter another cycle.

Catalytic_Cycle Rh2_L4 Rh₂(OAc)₄ Catalyst Carbene Rh₂(OAc)₄=CHCO₂Me (Rh-Carbene Intermediate) Rh2_L4->Carbene - N₂ Diazo N₂CHCO₂Me (Methyl Diazoacetate) Diazo->Rh2_L4 Styrene 4-Bromostyrene Styrene->Carbene Product Product + Rh₂(OAc)₄ Product->Rh2_L4 Catalyst Regeneration Carbene->Product + 4-Bromostyrene

Q2: Which catalyst provides the best results and what loading should be used?

Rhodium(II) carboxylates are generally the most effective catalysts for these transformations.[1] Dirhodium(II) tetraacetate (Rh₂(OAc)₄) is a common and cost-effective choice. For higher reactivity or stereoselectivity (in asymmetric variants), catalysts with bulkier ligands like Rh₂(esp)₂ can be used.

Catalyst Loading: A low catalyst loading is typically sufficient. Studies have shown that loadings as low as 0.2 mol% can be effective, though 1-2 mol% is common for laboratory-scale synthesis to ensure robust conversion.[4][5]

Q3: Why is slow addition of the diazo compound necessary?

Slow, controlled addition of the methyl diazoacetate via syringe pump is critical for two reasons:

  • Safety: Diazo compounds can be explosive and are thermally unstable.[3] Maintaining a low instantaneous concentration minimizes risk.

  • Selectivity: The primary side reaction is the dimerization of the carbene intermediate to form methyl fumarate and maleate.[6] Slow addition keeps the concentration of the rhodium-carbene low, favoring the desired reaction with the abundant 4-bromostyrene over the undesired dimerization pathway.

Q4: How do I choose the right solvent and temperature?
  • Solvent: Non-polar, aprotic solvents are preferred. Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are excellent choices as they effectively solubilize the reactants and catalyst without interfering with the reaction.[6][7]

  • Temperature: The reaction is often run at room temperature or slightly elevated temperatures (e.g., 40 °C) to ensure a reasonable reaction rate.[7] Higher temperatures can accelerate catalyst decomposition and side reactions. It is crucial to maintain consistent temperature control.

Q5: My starting 4-bromostyrene contains a stabilizer (e.g., TBC). Do I need to remove it?

Yes. Commercial styrenes are shipped with radical inhibitors like 4-tert-butylcatechol (TBC) to prevent polymerization.[8] These inhibitors, which are phenolic, can interfere with the catalytic reaction. It is essential to remove the stabilizer before use, typically by passing the liquid through a short plug of basic alumina or silica gel.

Part 3: Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving common experimental problems.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Inactive Catalyst: The Rh(II) catalyst may have oxidized to inactive Rh(III) or Rh(0).2. Impure Reagents: Stabilizer in 4-bromostyrene was not removed; methyl diazoacetate has decomposed.3. Incorrect Stoichiometry: An excess of the alkene relative to the diazo compound is crucial.1. Use fresh, high-purity catalyst from a reliable source. Store under inert atmosphere.2. Purify the 4-bromostyrene by passing it through a column of basic alumina. Use freshly prepared or properly stored methyl diazoacetate.3. Use a 2-5 fold excess of 4-bromostyrene to favor cyclopropanation over diazo dimerization.[9]
Significant Side Product Formation (Methyl Fumarate/Maleate) 1. High Diazo Concentration: The rate of diazo addition is too fast, leading to carbene self-condensation.2. Low Catalyst Activity: An inefficient catalyst leads to a buildup of the diazo compound.1. Decrease the addition rate of the methyl diazoacetate. Use a syringe pump for precise control over several hours.2. Increase catalyst loading slightly (e.g., from 1 mol% to 2 mol%) or switch to a more active catalyst.
Reaction Stalls Before Completion 1. Catalyst Decomposition: The catalyst may be degrading over the course of the reaction, especially if impurities (water, oxygen) are present.2. Insufficient Reagent: The limiting reagent (methyl diazoacetate) has been fully consumed.1. Ensure the reaction is run under a dry, inert atmosphere (Nitrogen or Argon). Use anhydrous solvents.2. Confirm stoichiometry. If the reaction stalls with starting material remaining, a second charge of the catalyst and diazo compound may be necessary.
Difficulty in Product Purification 1. Co-elution with Styrene: The product and excess 4-bromostyrene may have similar polarities.2. Presence of Polar Impurities: Dimer byproducts can complicate chromatography.1. Use a non-polar eluent system for flash chromatography (e.g., Hexanes/Ethyl Acetate or Heptane/Dichloromethane). A gradient elution can improve separation.[10][11]2. A pre-purification aqueous wash can help remove some polar impurities. Ensure the crude product is thoroughly dried before loading onto the column.

Troubleshooting_Flowchart

Part 4: Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • 4-Bromostyrene (purified by passing through basic alumina)

  • Methyl diazoacetate (handle with extreme caution in a fume hood)

  • Dirhodium(II) tetraacetate (Rh₂(OAc)₄)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel (or syringe pump inlet), add 4-bromostyrene (e.g., 5.0 mmol, 1.0 equiv) and dirhodium(II) tetraacetate (0.05 mmol, 0.01 equiv).

  • Add anhydrous DCM (approx. 0.2 M concentration with respect to the styrene) and place the flask under an inert atmosphere (N₂ or Ar).

  • In a separate flask, prepare a solution of methyl diazoacetate (6.0 mmol, 1.2 equiv) in anhydrous DCM.

  • Begin stirring the reaction mixture at room temperature.

  • Using a syringe pump, add the methyl diazoacetate solution to the reaction mixture over a period of 4-6 hours. The solution may gently effervesce (N₂ evolution).

  • After the addition is complete, allow the reaction to stir at room temperature for an additional 2-4 hours, or until TLC/GC-MS analysis shows complete consumption of the diazoacetate.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

Protocol 2: Purification by Flash Column Chromatography
  • Adsorb the crude reaction residue onto a small amount of silica gel.

  • Prepare a silica gel column packed with a suitable non-polar solvent system (e.g., 98:2 Hexanes:Ethyl Acetate).

  • Carefully load the adsorbed crude material onto the column.

  • Elute the column, collecting fractions and monitoring by TLC. The excess 4-bromostyrene will elute first, followed by the desired product.

  • Combine the pure fractions containing the product and remove the solvent under reduced pressure to yield this compound as a solid or oil.[10][12]

References

Technical Support Center: Synthesis of Methyl 1-(4-bromophenyl)cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of Methyl 1-(4-bromophenyl)cyclopropanecarboxylate. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis and minimize the formation of impurities. Our guidance is grounded in established chemical principles and field-proven insights to ensure the integrity and purity of your final product.

Introduction: The Challenge of Purity

This compound is a valuable building block in medicinal chemistry. Achieving high purity is paramount, as even minor impurities can significantly impact downstream applications and the biological activity of target molecules. This guide will focus on two prevalent synthetic strategies for its preparation: the Rhodium-Catalyzed Cyclopropanation and the Simmons-Smith Reaction. We will dissect the common pitfalls and impurity profiles associated with each method.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries and issues encountered during the synthesis of this compound.

Q1: What are the primary synthetic routes to this compound?

A1: The two most common and effective methods are:

  • Rhodium-Catalyzed Cyclopropanation: This method involves the reaction of a styrene derivative, in this case, 4-bromostyrene, with a diazo compound like methyl diazoacetate, catalyzed by a rhodium(II) complex, such as rhodium(II) acetate.[1]

  • Simmons-Smith Reaction: This classic method utilizes a carbenoid, typically generated from diiodomethane and a zinc-copper couple, to cyclopropanate 4-bromostyrene.[2] The ester functionality is usually introduced in a separate step.

Q2: My reaction yield is consistently low. What are the likely causes?

A2: Low yields can stem from several factors, depending on the chosen synthetic route:

  • For Rhodium-Catalyzed Reactions: Catalyst deactivation is a common issue. Ensure all reagents and solvents are anhydrous and reactions are conducted under an inert atmosphere (e.g., argon or nitrogen). The purity of the diazoacetate is also critical.

  • For Simmons-Smith Reactions: The activation of the zinc is crucial. If the zinc-copper couple is not properly activated, the formation of the organozinc carbenoid will be inefficient.[3] Additionally, moisture can quench the reactive carbenoid species.

  • General Considerations: The purity of the starting 4-bromostyrene is important. Polymeric impurities in the styrene can inhibit the reaction. Also, ensure accurate temperature control, as side reactions can become more prevalent at elevated temperatures.

Q3: I am observing multiple spots on my TLC plate that are difficult to separate from the product. What could these be?

A3: These are likely reaction byproducts. Common culprits include:

  • Unreacted Starting Materials: Incomplete conversion will leave residual 4-bromostyrene and potentially the carbene precursor.

  • Stereoisomers: If the cyclopropanation is not perfectly stereospecific, you may form diastereomers.

  • Carbene Dimerization Products: In rhodium-catalyzed reactions, the carbene intermediate can react with itself to form products like dimethyl fumarate or maleate.

  • Solvent Adducts: In some cases, the highly reactive carbene intermediate can react with the solvent.

Q4: How can I effectively remove unreacted 4-bromostyrene from my final product?

A4: Unreacted 4-bromostyrene can often be removed through careful purification. Flash column chromatography on silica gel is typically effective. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, will usually allow for the separation of the more non-polar styrene from the more polar product ester.

Q5: What are the best analytical techniques to assess the purity of my this compound?

A5: A combination of techniques is recommended for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the desired product and identifying impurities.[4] The presence of vinylic protons in the ¹H NMR spectrum, for instance, would indicate residual 4-bromostyrene.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for detecting volatile impurities and confirming the molecular weight of the product and byproducts. The fragmentation pattern in the mass spectrum can help in the identification of unknown impurities.[5]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantifying the purity of the final product and detecting non-volatile impurities.

Part 2: Troubleshooting Guide

This section provides a more detailed, problem-oriented approach to resolving specific issues during the synthesis.

Scenario 1: Rhodium-Catalyzed Cyclopropanation

Problem: Low Yield and Formation of Side Products

Potential Cause Underlying Science Recommended Solution
Catalyst Inactivity Rhodium(II) catalysts are sensitive to oxidation and can be poisoned by impurities in the reagents or solvents.Use freshly opened, high-purity rhodium catalyst. Ensure all solvents are rigorously dried and degassed. Perform the reaction under a strict inert atmosphere.
Diazo Compound Decomposition Methyl diazoacetate is light-sensitive and can decompose, leading to the formation of nitrogen gas and other byproducts. It can also be hydrolyzed by trace amounts of water.Store methyl diazoacetate in the dark and at low temperatures. Use it immediately after preparation or purchase. Add the diazo compound slowly to the reaction mixture to maintain a low steady-state concentration.
Carbene Dimerization The rhodium-carbene intermediate is highly reactive. If the concentration of the alkene (4-bromostyrene) is too low, the carbene may react with itself.Maintain a high concentration of the alkene relative to the rate of addition of the diazo compound. Slow, controlled addition of the diazoacetate via a syringe pump is highly recommended.
Sub-optimal Reaction Temperature Higher temperatures can lead to increased rates of side reactions and catalyst decomposition.Start with the literature-recommended temperature (often room temperature) and optimize if necessary. Lowering the temperature may improve selectivity, albeit at the cost of a longer reaction time.

Experimental Protocol: Rhodium(II)-Catalyzed Cyclopropanation

  • To a solution of 4-bromostyrene (1.0 eq) and Rh₂(OAc)₄ (0.01 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere, add a solution of methyl diazoacetate (1.2 eq) in anhydrous DCM dropwise over 4 hours using a syringe pump.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., 5% ethyl acetate in hexanes).

Visualization: Rhodium-Catalyzed Cyclopropanation Mechanism and Side Reactions

rhodium_cyclopropanation cluster_main Main Reaction Pathway cluster_side Potential Side Reactions 4-Bromostyrene 4-Bromostyrene Product Methyl 1-(4-bromophenyl) cyclopropanecarboxylate 4-Bromostyrene->Product Methyl_Diazoacetate Methyl Diazoacetate Rh_Carbene Rhodium Carbene Intermediate Methyl_Diazoacetate->Rh_Carbene + Rh₂(OAc)₄ - N₂ Rh_Catalyst Rh₂(OAc)₄ Rh_Carbene->Product + 4-Bromostyrene Dimerization Carbene Dimerization (e.g., Dimethyl Fumarate) Rh_Carbene->Dimerization Self-reaction Solvent_Reaction Reaction with Solvent Rh_Carbene->Solvent_Reaction If solvent is reactive Unreacted_Styrene Unreacted 4-Bromostyrene

Caption: Rhodium-catalyzed cyclopropanation and potential side reactions.

Scenario 2: Simmons-Smith Reaction

Problem: Incomplete Reaction and Formation of Byproducts

Potential Cause Underlying Science Recommended Solution
Poor Zinc Activation The surface of zinc metal is often coated with a layer of zinc oxide, which prevents its reaction with diiodomethane.Activate the zinc dust prior to use. Common methods include washing with dilute HCl, followed by water, ethanol, and ether, or by using a zinc-copper couple.[3]
Moisture Contamination The organozinc carbenoid (iodomethylzinc iodide) is highly reactive and will be quenched by water or other protic solvents.Use anhydrous solvents and oven-dried glassware. Conduct the reaction under a dry, inert atmosphere.
Side Reactions with Functional Groups If the substrate contains acidic protons (e.g., alcohols, carboxylic acids), the Simmons-Smith reagent can act as a base, leading to deprotonation instead of cyclopropanation.[2]Protect any acidic functional groups prior to the Simmons-Smith reaction.
Formation of Zinc Iodide Byproduct The byproduct, zinc iodide (ZnI₂), is a Lewis acid and can potentially catalyze side reactions or product decomposition.The reaction workup should include a wash with a saturated aqueous solution of ammonium chloride to complex with the zinc salts, facilitating their removal.

Experimental Protocol: Simmons-Smith Reaction

  • Activate zinc dust by stirring with a 10% HCl solution, followed by decanting and washing sequentially with water, ethanol, and diethyl ether. Dry the activated zinc under vacuum.

  • To a suspension of the activated zinc (2.0 eq) in anhydrous diethyl ether under an argon atmosphere, add diiodomethane (1.5 eq) dropwise.

  • Gently heat the mixture to initiate the reaction (exotherm may be observed).

  • After the initial reaction subsides, add a solution of 4-bromostyrene (1.0 eq) in anhydrous diethyl ether.

  • Reflux the reaction mixture for 12-24 hours, monitoring by TLC or GC-MS.

  • Cool the reaction to 0°C and quench by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualization: Simmons-Smith Reaction Workflow

simmons_smith_workflow cluster_reagent_prep Reagent Preparation cluster_reaction Cyclopropanation Reaction cluster_workup Workup and Purification Zinc Zinc Dust Activation Activate with HCl, wash, and dry Zinc->Activation Activated_Zinc Activated Zinc Activation->Activated_Zinc Carbenoid_Formation Formation of Iodomethylzinc Iodide Activated_Zinc->Carbenoid_Formation + CH₂I₂ Cyclopropanation Reaction with 4-Bromostyrene Carbenoid_Formation->Cyclopropanation Product_Formation Formation of 1-(4-bromophenyl)cyclopropane Cyclopropanation->Product_Formation Quench Quench with sat. NH₄Cl (aq) Product_Formation->Quench Extraction Solvent Extraction Quench->Extraction Purification Flash Column Chromatography Extraction->Purification Final_Product Pure Methyl Ester (after esterification) Purification->Final_Product

References

Technical Support Center: Navigating the Scale-Up of Methyl 1-(4-bromophenyl)cyclopropanecarboxylate Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of Methyl 1-(4-bromophenyl)cyclopropanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. Our goal is to equip you with the knowledge to navigate the complexities of this synthesis, from bench-scale experiments to larger-scale production, ensuring scientific integrity and operational safety.

I. Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the synthesis of this compound.

1. What are the most common synthetic routes to this compound?

There are two primary and highly effective methods for the synthesis of this compound:

  • The Simmons-Smith Cyclopropanation: This is a widely used and reliable method for converting alkenes to cyclopropanes.[1][2][3] The reaction involves an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple or diethylzinc (Furukawa modification), which reacts with an alkene precursor like methyl 4-bromocinnamate.[2][3] The reaction is known for its stereospecificity, preserving the geometry of the double bond in the final cyclopropane ring.[1][3]

  • The Kulinkovich Reaction: This reaction offers an alternative route, particularly useful when starting from an ester. It employs a titanium(IV) alkoxide catalyst to react a Grignard reagent with a carboxylic ester, forming a cyclopropanol derivative which can then be converted to the desired product.[4][5][6][7]

2. What are the key starting materials and reagents required?

Synthetic RouteStarting MaterialKey Reagents
Simmons-Smith Methyl 4-bromocinnamate or 4-bromostyreneDiiodomethane (CH₂I₂), Zinc-Copper couple (Zn(Cu)) or Diethylzinc (Et₂Zn)
Kulinkovich A suitable ester precursorGrignard reagent (e.g., Ethylmagnesium bromide), Titanium(IV) isopropoxide

3. What are the main advantages and disadvantages of each method for scale-up?

MethodAdvantages for Scale-UpDisadvantages for Scale-Up
Simmons-Smith High functional group tolerance; Stereospecific; Well-established and extensively documented.[1]Use of expensive and toxic diiodomethane;[3] Handling of pyrophoric diethylzinc (Furukawa modification);[8][9][10] Exothermic reaction requiring careful thermal management;[11] Formation of zinc byproducts requiring removal.[11]
Kulinkovich Avoids the use of diiodomethane.Requires stoichiometric amounts of Grignard reagent and titanium catalyst;[5] Potential for side reactions if not carefully controlled.

4. What are the critical safety considerations for this synthesis?

The synthesis of this compound involves several hazardous materials that demand strict safety protocols, especially during scale-up.

  • Diiodomethane (CH₂I₂): This reagent is toxic and a suspected carcinogen. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[12][13][14][15][16]

  • Diethylzinc (Et₂Zn): This reagent is highly pyrophoric and reacts violently with water.[8][9][10] It must be handled under an inert atmosphere (e.g., nitrogen or argon) using syringe and cannula techniques. All glassware must be rigorously dried before use.

  • Reaction Exothermicity: The Simmons-Smith reaction, in particular, can be highly exothermic.[11] On a larger scale, this requires a reactor with efficient cooling and a controlled rate of reagent addition to prevent thermal runaway.

II. Troubleshooting Common Issues

This section provides a question-and-answer guide to troubleshoot specific problems that may arise during your experiments.

Q1: My Simmons-Smith reaction is sluggish or fails to initiate. What are the possible causes and solutions?

  • Cause 1: Inactive Zinc. The zinc-copper couple may not be sufficiently activated.

    • Solution: Ensure the zinc dust is of high purity and activated properly. Common activation methods include washing with hydrochloric acid followed by water, ethanol, and ether, or by using a zinc-copper alloy.

  • Cause 2: Wet Solvents or Reagents. The organozinc carbenoid is sensitive to moisture.

    • Solution: Use anhydrous solvents and ensure all glassware is oven-dried or flame-dried before use. Handle all reagents under an inert atmosphere.

  • Cause 3: Poor Quality Diiodomethane. The diiodomethane may have decomposed.

    • Solution: Use freshly distilled or purchased diiodomethane. Store it over copper wire to prevent decomposition.

  • Cause 4: Inefficient Stirring. In a heterogeneous reaction with a zinc-copper couple, efficient stirring is crucial.

    • Solution: Use a mechanical stirrer for larger scale reactions to ensure good mixing of the solid and liquid phases.

Q2: I am observing significant amounts of starting material at the end of the reaction. How can I improve the conversion?

  • Cause 1: Insufficient Reagent. The stoichiometry of the cyclopropanating agent may be too low.

    • Solution: Increase the equivalents of diiodomethane and the zinc reagent (Zn(Cu) or Et₂Zn). A common ratio is 1.5 to 2.0 equivalents of the cyclopropanating agent relative to the alkene.

  • Cause 2: Low Reaction Temperature. The reaction may be too slow at the current temperature.

    • Solution: While the reaction is exothermic, a certain activation energy is required. Consider a modest increase in the reaction temperature, for example, from 0 °C to room temperature, while carefully monitoring for any excessive exotherm.

  • Cause 3: Short Reaction Time. The reaction may not have been allowed to proceed to completion.

    • Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or ¹H NMR).[17] Extend the reaction time until the starting material is consumed.

Q3: My final product is contaminated with impurities. What are the likely side products and how can I remove them?

  • Side Product 1: Zinc Salts. Zinc iodide and other zinc-containing byproducts are common.

    • Removal: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). This will dissolve the zinc salts, which can then be removed by an aqueous workup. For larger scales, careful filtration may be necessary before quenching.[11]

  • Side Product 2: Unreacted Diiodomethane.

    • Removal: Diiodomethane is a high-boiling liquid and can often be removed by distillation under reduced pressure or by column chromatography.

  • Side Product 3: Polymerization of the Starting Material. This can occur with styrenic starting materials.

    • Prevention/Removal: Ensure the reaction is performed under an inert atmosphere to prevent radical polymerization. Purification by column chromatography will typically separate the desired product from polymeric material.

III. Scale-Up Considerations and Protocols

This section provides guidance on transitioning the synthesis of this compound from the laboratory bench to a larger scale.

Experimental Workflow for Simmons-Smith Cyclopropanation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep_reagents Prepare Anhydrous Solvents and Reagents activate_zinc Activate Zinc-Copper Couple (if applicable) setup Set up Oven-Dried Reactor under Inert Atmosphere activate_zinc->setup add_alkene Charge Reactor with Methyl 4-bromocinnamate and Solvent setup->add_alkene add_reagents Slowly Add Diiodomethane and Diethylzinc Solution (maintain temperature) add_alkene->add_reagents monitor Monitor Reaction Progress (TLC, GC, or NMR) add_reagents->monitor quench Quench with Saturated Aqueous NH4Cl monitor->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract wash Wash Organic Layer (Brine) extract->wash dry_concentrate Dry (Na2SO4) and Concentrate wash->dry_concentrate purify Purify by Column Chromatography or Distillation dry_concentrate->purify

Caption: Workflow for Simmons-Smith Cyclopropanation.

Detailed Protocol: Simmons-Smith Synthesis of this compound (Furukawa Modification)

Materials:

  • Methyl 4-bromocinnamate

  • Diethylzinc (1.0 M solution in hexanes)

  • Diiodomethane

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reactor Setup: Under an inert atmosphere of nitrogen or argon, equip a clean, oven-dried, three-necked round-bottom flask with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Initial Charge: Charge the flask with methyl 4-bromocinnamate (1.0 eq) and anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add the diethylzinc solution (2.0 eq) to the stirred solution, maintaining the temperature below 5 °C. Following this, add diiodomethane (2.0 eq) dropwise via the addition funnel, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Stir for 30 minutes.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure this compound.

Troubleshooting Scale-Up Challenges

Q: How do I manage the exotherm of the Simmons-Smith reaction at a larger scale?

  • Controlled Addition: The rate of addition of the diethylzinc and diiodomethane is critical. Use a syringe pump for precise and slow addition.

  • Efficient Cooling: Ensure your reactor has a sufficiently large surface area for heat exchange and a powerful cooling system.

  • Dilution: Increasing the solvent volume can help to dissipate the heat generated.

  • Continuous Flow Chemistry: For industrial-scale production, transitioning to a continuous flow reactor is highly recommended.[11] This allows for better control of reaction parameters, improved heat and mass transfer, and safer handling of hazardous reagents.[11]

Q: Filtration of zinc byproducts is difficult and hazardous at scale. Are there alternatives?

  • Homogeneous System: Using the Furukawa modification (diethylzinc) creates a homogeneous reaction mixture, eliminating the need to filter a heterogeneous zinc-copper couple.

  • Optimized Quench: A carefully designed quenching and work-up procedure can minimize the formation of difficult-to-filter solids. Experiment with different quenching agents and conditions at a smaller scale first.

Logical Flow for Troubleshooting Incomplete Conversion

G start Incomplete Conversion (>10% Starting Material Remaining) check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok Yes reagents_bad Reagents Suspect check_reagents->reagents_bad No check_conditions Review Reaction Conditions (Temperature, Time) reagents_ok->check_conditions replace_reagents Use Fresh/Purified Reagents and Re-run reagents_bad->replace_reagents end_success Problem Resolved replace_reagents->end_success conditions_ok Conditions OK check_conditions->conditions_ok Yes conditions_bad Conditions Suboptimal check_conditions->conditions_bad No check_mixing Evaluate Mixing Efficiency conditions_ok->check_mixing modify_conditions Increase Reaction Time or Slightly Increase Temperature conditions_bad->modify_conditions modify_conditions->end_success mixing_ok Mixing Adequate check_mixing->mixing_ok Yes mixing_bad Mixing Inefficient check_mixing->mixing_bad No end_further_investigation Further Investigation Needed mixing_ok->end_further_investigation improve_mixing Increase Stirring Rate or Use Mechanical Stirrer mixing_bad->improve_mixing improve_mixing->end_success

References

Technical Support Center: Catalyst Selection for Methyl 1-(4-bromophenyl)cyclopropanecarboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of Methyl 1-(4-bromophenyl)cyclopropanecarboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical assistance for the catalytic cyclopropanation of 4-bromostyrene. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles to ensure the success of your synthesis.

Introduction: The Chemistry of Cyclopropanation

The synthesis of this compound typically involves the reaction of 4-bromostyrene with a carbene precursor, such as methyl diazoacetate, in the presence of a transition metal catalyst. The cyclopropane ring is a highly strained, three-membered carbocycle that imparts unique conformational constraints and electronic properties to molecules, making it a valuable motif in medicinal chemistry. The selection of an appropriate catalyst is paramount for achieving high yield, purity, and, if required, stereoselectivity. This guide will focus on two of the most prevalent and effective catalytic systems for this transformation: Rhodium(II)-catalyzed and Simmons-Smith cyclopropanation.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound.

Issue 1: Low or No Product Yield

Q1: My rhodium-catalyzed cyclopropanation reaction with 4-bromostyrene and methyl diazoacetate is resulting in a low yield or has stalled completely. What are the likely causes?

A1: Low yields in rhodium-catalyzed cyclopropanations often stem from issues with the catalyst's activity, the integrity of the diazo compound, or competing side reactions.[1]

  • Catalyst Deactivation: Rhodium(II) catalysts can be sensitive to air and moisture, leading to the formation of inactive species.[2] Additionally, impurities in the reagents or solvent can act as catalyst poisons.

    • Solution: Ensure all glassware is thoroughly oven-dried, and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen). Use freshly distilled, anhydrous solvents. If catalyst deactivation is suspected, consider using a fresh batch of the rhodium catalyst.

  • Diazo Compound Decomposition: Methyl diazoacetate is a high-energy compound and can decompose, especially in the presence of acidic impurities or upon exposure to light and heat.[3]

    • Solution: It is crucial to use freshly prepared or properly stored methyl diazoacetate. The slow addition of the diazo compound to the reaction mixture using a syringe pump is highly recommended to maintain a low concentration and minimize side reactions like dimerization.[4]

  • Suboptimal Reaction Temperature: The reaction temperature can significantly influence the rate of reaction and catalyst stability.

    • Solution: While many rhodium-catalyzed cyclopropanations proceed at room temperature, gentle heating (e.g., to 40 °C) can sometimes improve the reaction rate.[5] However, excessive heat can lead to catalyst decomposition and increased side product formation.

Q2: I am attempting a Simmons-Smith cyclopropanation of 4-bromostyrene, but the reaction is sluggish and conversion is poor. What should I investigate?

A2: The success of a Simmons-Smith reaction hinges on the effective generation of the active zinc carbenoid.

  • Inadequate Zinc Activation: The zinc-copper couple must be properly activated to react with diiodomethane and form the organozinc carbenoid.[1]

    • Solution: Ensure the zinc dust is of high purity and has been adequately activated. Common activation methods include washing with hydrochloric acid followed by water, ethanol, and ether, or by using a small amount of iodine. Alternatively, employing diethylzinc (Furukawa's modification) can lead to a more reactive and soluble carbenoid.[6]

  • Reagent and Solvent Quality: The presence of water in the reagents or solvent will quench the organozinc intermediate.

    • Solution: Use anhydrous diiodomethane and solvents (typically dichloromethane or diethyl ether). Ensure the 4-bromostyrene starting material is also dry.

Issue 2: Formation of Significant Byproducts

Q3: In my rhodium-catalyzed reaction, I am observing significant formation of dimethyl fumarate and maleate, in addition to my desired cyclopropane product. Why is this happening and how can I prevent it?

A3: The formation of dimethyl fumarate and maleate is a classic indicator of carbene dimerization, which occurs when the concentration of the rhodium-carbene intermediate is too high, allowing it to react with another molecule of methyl diazoacetate.[4]

  • Solution: The most effective way to suppress this side reaction is to maintain a very low concentration of the diazo compound throughout the reaction. This is best achieved by the slow, controlled addition of the methyl diazoacetate solution to the reaction mixture containing the 4-bromostyrene and the rhodium catalyst, typically over several hours using a syringe pump.[4]

Q4: My Simmons-Smith reaction is producing a complex mixture of products, and purification is difficult. What are the likely side reactions?

A4: While generally clean, the Simmons-Smith reaction can have side reactions, often initiated by the Lewis acidic zinc iodide byproduct.[7]

  • Alkene Polymerization: The Lewis acidic nature of zinc iodide can promote the polymerization of styrenic alkenes.

    • Solution: Quenching the reaction with a mild base like pyridine can help to scavenge the zinc iodide.[7]

  • Methylation of Heteroatoms: If your substrate contains sensitive functional groups like alcohols, the electrophilic zinc carbenoid can lead to methylation.[7]

    • Solution: While not directly applicable to 4-bromostyrene, this is a crucial consideration for more complex substrates. Using a minimal excess of the Simmons-Smith reagent and shorter reaction times can mitigate this.

Frequently Asked Questions (FAQs)

Q1: Which catalyst is better for the synthesis of this compound: a Rhodium(II) catalyst or a Simmons-Smith reagent?

A1: The choice of catalyst depends on several factors, including the desired scale of the reaction, cost considerations, and functional group tolerance.

  • Rhodium(II) Catalysts (e.g., Rh₂(OAc)₄): These are generally highly efficient, requiring only catalytic amounts (typically 0.1-1 mol%). They are compatible with a wide range of functional groups and often provide high yields.[5] However, rhodium catalysts are expensive, and the diazo compound precursor (methyl diazoacetate) is hazardous and requires careful handling.[3]

  • Simmons-Smith Reagent (Zn-Cu couple and CH₂I₂): This method is often more cost-effective for large-scale synthesis as it uses inexpensive zinc. It avoids the use of explosive diazo compounds.[8] However, it is a stoichiometric reaction, requiring at least one equivalent of the zinc-copper couple and diiodomethane. The reaction can also be sensitive to steric hindrance.[7]

For laboratory-scale synthesis where high efficiency is desired, a rhodium(II) catalyst is often the preferred choice. For larger-scale industrial applications, the Simmons-Smith reaction might be more economically viable.

Q2: How does the choice of solvent affect my rhodium-catalyzed cyclopropanation?

A2: The solvent can have a significant impact on both the rate and selectivity of the reaction. Non-polar, non-basic solvents are generally preferred for achieving high enantioselectivity in asymmetric cyclopropanations.[9] Polar or Lewis basic solvents can coordinate to the rhodium center, which can affect the catalyst's electronic properties and lead to lower selectivity.[9] For non-chiral cyclopropanations, solvents like dichloromethane or dichloroethane are commonly used and offer good solubility for the reagents.[5]

Q3: What safety precautions should I take when working with methyl diazoacetate?

A3: Methyl diazoacetate is toxic, potentially explosive, and a sensitizer.[3] It should always be handled with extreme caution in a well-ventilated fume hood.[3] Avoid using glassware with ground glass joints, as friction can trigger detonation. It is recommended to use fire-polished glassware. The compound should be protected from light and heat.[3] For distillations, they should be performed behind a blast shield.[3] It is advisable to prepare and use it in solution to minimize the risk of handling the neat substance.

Q4: How can I purify the final product, this compound?

A4: After the reaction is complete and the catalyst has been removed (often by filtration through a short plug of silica gel), the crude product is typically purified by flash column chromatography on silica gel.[10] A solvent system of ethyl acetate in hexanes or petroleum ether is commonly used as the eluent. The fractions containing the pure product can be identified by thin-layer chromatography (TLC).

Data Presentation

Table 1: Comparison of Common Catalytic Systems

Catalyst SystemPrecursorsStoichiometryAdvantagesDisadvantages
Rhodium(II) Acetate 4-bromostyrene, Methyl diazoacetateCatalytic (0.1-1 mol%)High efficiency, broad functional group tolerance, mild reaction conditions.[5]High cost of catalyst, hazardous diazo precursor.[3]
Simmons-Smith 4-bromostyrene, Diiodomethane, Zn-Cu coupleStoichiometricLower cost, avoids explosive diazo compounds.[8]Stoichiometric reagents, can be sensitive to steric hindrance.[7]
Furukawa Modification 4-bromostyrene, Diiodomethane, DiethylzincStoichiometricMore reactive and soluble carbenoid, often higher yields than traditional Simmons-Smith.[6]Diethylzinc is pyrophoric and requires careful handling.

Experimental Protocols

Protocol 1: Rhodium(II) Acetate Catalyzed Synthesis

This protocol is a representative procedure for the synthesis of this compound using a rhodium catalyst.

Materials:

  • 4-bromostyrene

  • Rhodium(II) acetate dimer (Rh₂(OAc)₄)

  • Methyl diazoacetate (solution in dichloromethane)

  • Anhydrous dichloromethane (DCM)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a dropping funnel, add 4-bromostyrene (1.0 equiv) and Rh₂(OAc)₄ (0.01 equiv).

  • Add anhydrous DCM to dissolve the reagents (to make a ~0.1 M solution with respect to 4-bromostyrene).

  • Place the flask under an inert atmosphere.

  • In a separate flask, prepare a solution of methyl diazoacetate (1.2 equiv) in anhydrous DCM.

  • Using a syringe pump, add the methyl diazoacetate solution to the reaction mixture dropwise over a period of 4-6 hours at room temperature.

  • After the addition is complete, stir the reaction mixture for an additional 12 hours at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: Simmons-Smith (Furukawa Modification) Synthesis

This protocol outlines the synthesis using a modified Simmons-Smith procedure.

Materials:

  • 4-bromostyrene

  • Diethylzinc (1.0 M solution in hexanes)

  • Diiodomethane

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add anhydrous DCM.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add diethylzinc (2.0 equiv, as a 1.0 M solution in hexanes) to the DCM.

  • After stirring for 15 minutes, add diiodomethane (2.0 equiv) dropwise.

  • Add 4-bromostyrene (1.0 equiv) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of NH₄Cl at 0 °C.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Rhodium-Catalyzed Cyclopropanation Cycle cluster_cycle Catalytic Cycle Rh2L4 Rh₂(L)₄ Catalyst Carbene Rh₂(L)₄=CHR' (Rh-Carbene) Rh2L4->Carbene + R'CHN₂ Diazo R'CHN₂ (Methyl Diazoacetate) N2 N₂ Carbene->Rh2L4 + Alkene - Product Carbene->N2 - N₂ Alkene Alkene (4-Bromostyrene) Product Cyclopropane Product Simmons-Smith Troubleshooting Start Low Yield in Simmons-Smith Reaction Q1 Is the Zinc properly activated? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Are reagents and solvents anhydrous? A1_Yes->Q2 Sol1 Re-activate Zinc (e.g., acid wash) or use Et₂Zn (Furukawa) A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is steric hindrance an issue with the substrate? A2_Yes->Q3 Sol2 Use freshly distilled, anhydrous solvents and reagents A2_No->Sol2 Sol3 Consider a more reactive carbenoid or alternative synthetic route Q3->Sol3 Possibly

References

Technical Support Center: Solvent Effects on Reactions of Methyl 1-(4-bromophenyl)cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 1-(4-bromophenyl)cyclopropanecarboxylate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the critical role of solvents in reactions involving this versatile intermediate. Our goal is to move beyond simple protocols and explain the fundamental principles that govern solvent choice, enabling you to optimize your reactions, troubleshoot unexpected outcomes, and ensure the integrity of your results.

Section 1: Core Principles of Solvent Selection (FAQs)

This section addresses foundational questions about how solvents influence chemical reactions. Understanding these principles is the first step toward rational solvent selection and troubleshooting.

Q1: My reaction rate is unexpectedly slow. How can I determine if the solvent is the culprit?

A1: The solvent's influence on reaction rate is primarily governed by its ability to stabilize or destabilize the reactants, intermediates, and transition states.[1][2] According to the Hughes-Ingold rules, the effect of solvent polarity depends on how charge is developed or dispersed during the reaction.[1]

  • Reactions where charge is created: If your reaction proceeds from neutral reactants to a charged transition state (common in SN1 reactions), increasing solvent polarity will stabilize the transition state more than the reactants, thus accelerating the reaction.[1][3]

  • Reactions where charge is dispersed: If a charged reactant proceeds through a transition state where the charge is spread out, increasing solvent polarity will stabilize the reactant more than the transition state, slowing the reaction.

  • Reactions between neutral, nonpolar molecules: Solvent effects are often minimal.[4]

Start by evaluating your reaction mechanism. If a charged intermediate is expected, but you are using a nonpolar solvent like hexane or toluene, the reaction will likely be slow. Switching to a more polar solvent could provide a significant rate enhancement.

Q2: What is the practical difference between polar protic and polar aprotic solvents in my experiment?

A2: This is one of the most critical distinctions in solvent selection. Both solvent types have high dielectric constants, but their ability to participate in hydrogen bonding is the key differentiator.[5]

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents have a hydrogen atom attached to an electronegative atom (like oxygen) and can act as hydrogen bond donors.[3] They are excellent at solvating both cations and anions. However, their ability to strongly solvate anionic nucleophiles through hydrogen bonding can create a "solvent cage," reducing the nucleophile's reactivity and slowing down bimolecular reactions (e.g., SN2).[1]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents possess dipole moments but lack acidic protons. They are effective at solvating cations but leave anions relatively "naked" and highly reactive.[5] This makes them ideal for promoting reactions that require a strong, unencumbered nucleophile, such as many SN2 and palladium-catalyzed cross-coupling reactions.[1][6]

If your reaction involves a strong anionic nucleophile, switching from a protic solvent like ethanol to an aprotic one like DMF can dramatically increase the reaction rate.[1]

Section 2: Troubleshooting Guide for Common Reactions

This section addresses specific issues you may encounter when performing common transformations on this compound.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)

The aryl bromide moiety of the molecule is a prime handle for C-C bond formation via cross-coupling. Solvent choice here is paramount for success.[7]

Problem: My Suzuki-Miyaura coupling reaction has stalled, showing low conversion to the desired biaryl product.

Possible Causes & Solutions:

  • Poor Solubility of Reagents: The Suzuki reaction involves an organic-soluble aryl halide, an aqueous-soluble inorganic base (like K₃PO₄ or Na₂CO₃), and a boronic acid of varying solubility. The solvent system must bring these components together.

    • Solution: A mixture of a nonpolar organic solvent and water is often required. 1,4-Dioxane/water or Toluene/water are common choices.[8][9] If you observe poor mixing or precipitation of your base, the solvent system is not optimal. For some substrates, a single polar aprotic solvent like DMF can effectively dissolve all components.[6][9]

  • Catalyst Deactivation: The active Pd(0) catalyst can be sensitive. Improper solvent choice can fail to stabilize it, leading to precipitation as palladium black.

    • Solution: Ensure your solvent is properly degassed. Oxygen can oxidize and deactivate the catalyst. Solvents like DMF and 1,4-dioxane can also act as weak ligands, helping to stabilize the catalytic species.[6] If you see your solution turn black quickly, consider if your solvent is sufficiently pure and deoxygenated.

  • Incorrect Polarity: The polarity of the solvent affects the various steps in the catalytic cycle (oxidative addition, transmetalation, reductive elimination).

    • Solution: A systematic screen of solvents is often the best approach. As shown in the table below, solvent choice can have a dramatic impact on yield. For a similar Suzuki coupling, 1,4-dioxane provided a significantly better yield than toluene or acetonitrile.[9]

Problem: I am observing significant formation of a homocoupled (R-R) side product from my boronic acid.

Possible Causes & Solutions:

  • Presence of Oxygen: This is a primary cause of homocoupling.

    • Solution: Rigorous degassing of the solvent and reaction vessel is critical. Perform three cycles of vacuum/backfill with an inert gas (Argon or Nitrogen) before adding the catalyst.

  • Solvent-Promoted Side Reactions: Some solvents may favor the pathways leading to side products.

    • Solution: While challenging to predict, changing the solvent system can disfavor the homocoupling pathway. If you are using a toluene/water system, switching to THF or 1,4-dioxane may alter the outcome.

Ester Hydrolysis

The conversion of the methyl ester to the corresponding carboxylic acid is a fundamental transformation.

Problem: The alkaline hydrolysis of the methyl ester is extremely slow or incomplete.

Possible Causes & Solutions:

  • Phase Separation/Poor Solubility: The starting ester is organic-soluble, while the hydroxide source (e.g., NaOH, KOH) is in an aqueous solution. If the two phases do not mix, the reaction will be limited to the interface and will be very slow.

    • Solution: Use a co-solvent that is miscible with both water and the organic substrate.[10] Common choices include methanol, ethanol, or THF. A mixture like THF/water or Methanol/water will create a homogeneous solution, dramatically increasing the rate of hydrolysis.

  • Insufficient Water Activity: In solvent mixtures with a high proportion of an organic co-solvent, the concentration and activity of water, a key reactant, are reduced.[11]

    • Solution: While a co-solvent is necessary, avoid using an excessive amount. A solvent ratio of 2:1 or 1:1 (organic solvent to water) is often a good starting point. The rate constant for ester hydrolysis often decreases as the percentage of the organic co-solvent increases.[10]

Cyclopropane Ring Stability

The cyclopropane ring is strained and can be susceptible to ring-opening under certain conditions.[12]

Problem: During my reaction (e.g., attempted bromination or an acidic workup), I am isolating a product where the cyclopropane ring has opened.

Possible Causes & Solutions:

  • Acid-Catalyzed Ring Opening: The presence of strong acids, including Lewis acids, can protonate the cyclopropane ring, leading to a carbocation intermediate that is trapped by a nucleophile, resulting in a ring-opened product.[13]

    • Solution: Avoid strongly acidic conditions if ring integrity is desired. If an acidic workup is necessary, use a dilute, weak acid and keep the temperature low. The choice of solvent can influence the stability of the carbocation intermediate. More polar, coordinating solvents may stabilize the intermediate, potentially favoring the ring-opening pathway. If ring-opening is an issue in a polar solvent like methanol, consider performing the reaction in a less polar medium like dichloromethane (DCM) if the chemistry allows.

Section 3: Data & Protocols

Data Presentation: Solvent Effects on Cross-Coupling Yield

The following table summarizes the observed effect of different solvents on the yield of a representative Suzuki-Miyaura coupling reaction involving an aryl bromide. This illustrates the profound impact a simple solvent change can have on the reaction outcome.

EntrySolvent SystemBaseTemperature (°C)Yield (%)
1Toluene / H₂OK₃PO₄70-8040
2Acetonitrile / H₂OK₃PO₄70-8036
31,4-Dioxane / H₂OK₃PO₄70-8060
4DMF / H₂OK₃PO₄70-8020*
Data modeled after literature reports for similar systems.[9] Note: While DMF can be an excellent solvent, its high boiling point can make removal difficult, which may influence its selection.[9]
Experimental Protocol: General Procedure for a Suzuki-Miyaura Coupling

This protocol provides a robust starting point and highlights critical solvent-related steps.

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Solvent Degassing (Critical Step): In a separate flask, prepare the chosen solvent mixture (e.g., 1,4-Dioxane and Water in a 4:1 ratio). Sparge the solvent with argon or nitrogen gas for 20-30 minutes to remove dissolved oxygen.

  • Reaction Setup: Under a positive pressure of inert gas, add the degassed solvent to the Schlenk flask containing the solids.

  • Inert Atmosphere Purge: Seal the flask and subject it to three cycles of vacuum followed by backfilling with inert gas. This ensures the reaction headspace is free of oxygen.

  • Catalyst Addition: Briefly open the flask under a strong positive pressure of inert gas and add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Reaction: Heat the mixture with vigorous stirring to the target temperature (e.g., 80-90 °C). Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Section 4: Visual Guides

The following diagrams provide visual aids for key concepts discussed in this guide.

Solvent_Selection_Flowchart start Start: Select Solvent for Pd-Catalyzed Cross-Coupling q1 Is an inorganic base (e.g., K2CO3, K3PO4) used? start->q1 ans1_yes Need to solubilize both organic and inorganic reagents q1->ans1_yes Yes ans1_no Homogeneous reaction (e.g., Stille coupling) q1->ans1_no No q2 Is the reaction sensitive to protic solvents? choice3 Strictly use Aprotic Solvents (e.g., THF, Dioxane, DMF) q2->choice3 Yes choice4 Protic co-solvents (e.g., EtOH/Toluene) may be tolerated. q2->choice4 No choice1 Use a polar aprotic solvent (e.g., DMF, NMP) or a solvent mixture (e.g., Dioxane/H2O, Toluene/H2O) ans1_yes->choice1 choice2 A wider range of solvents is possible. Start with THF, Toluene, or Dioxane. ans1_no->choice2 choice1->q2 choice2->q2

Caption: Decision flowchart for solvent selection in cross-coupling reactions.

Solvation_Diagram cluster_protic Polar Protic Solvent (e.g., H₂O) cluster_aprotic Polar Aprotic Solvent (e.g., DMSO) cation_p Cation⁺ anion_p Anion⁻ h2o1 δ⁻O-Hδ⁺ h2o1->cation_p O-lone pair interaction h2o2 δ⁻O-Hδ⁺ h2o2->anion_p H-Bonding h2o3 δ⁻O-Hδ⁺ h2o4 δ⁻O-Hδ⁺ cation_a Cation⁺ anion_a Anion⁻ (Naked) dmso1 δ⁻O=S⁺δ dmso1->cation_a O-dipole interaction dmso2 δ⁻O=S⁺δ note Anion is poorly solvated, making it more reactive

Caption: Solvation of ions by polar protic vs. polar aprotic solvents.

Section 5: References

  • 4.7: Solvent Effects in Nucleophilic Substitution. (2021). Chemistry LibreTexts. --INVALID-LINK--

  • Gholizadeh, S., Safa, K. D., & Pesyan, N. N. (2019). Synthesis of various cyclopropyl methyl bromide and its derivatives from ketones and/or aldehydes and some β-dicarbonyl compounds in the presence of BrCN and Et3N. Journal of the Iranian Chemical Society. --INVALID-LINK--

  • This compound. RongNa Biotechnology Co., Ltd. --INVALID-LINK--

  • Solvent effects. Wikipedia. --INVALID-LINK--

  • Effect of solvent in Nucleophilic Substitution Reaction. (2019). YouTube. --INVALID-LINK--

  • Kinetic Solvent Effects in Organic Reactions. ChemRxiv. --INVALID-LINK--

  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. --INVALID-LINK--

  • Solvent Effects in Organic Chemistry. (2016). ResearchGate. --INVALID-LINK--

  • Mahmoud, A. R. (2025). Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. ResearchGate. --INVALID-LINK--

  • Clarke, C. J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. --INVALID-LINK--

  • Effect of solvent and temperature on 4-Bromophenylacetylene reactivity. Benchchem. --INVALID-LINK--

  • Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo. --INVALID-LINK--

  • Menzek, A., et al. (2019). Synthesis and biological evaluation of bromophenol derivatives with cyclopropyl moiety: Ring opening of cyclopropane with monoester. Bioorganic Chemistry. --INVALID-LINK--

  • 1-[(4-BROMOPHENYL)METHYL]-CYCLOPROPANECARBOXYLIC ACID (Cas 29765-45-5). Parchem. --INVALID-LINK--

  • N-(1-(4-Bromophenyl)vinyl)acetamide (2). Organic Syntheses Procedure. --INVALID-LINK--

  • Solvent effects on reaction rates. ResearchGate. --INVALID-LINK--

  • Hussain, A., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Processes. --INVALID-LINK--

  • Chapman, N. B., et al. (1968). Conformation and reactivity. Part VII. Kinetics of the alkaline hydrolysis of the methyl and ethyl trans-decalincarboxylates... Journal of the Chemical Society B: Physical Organic. --INVALID-LINK--

  • Methyl 1-(2-bromophenyl)cyclopropane-1-carboxylate. BLD Pharm. --INVALID-LINK--

  • The alkaline hydrolysis of esters in aqueous-organic solvent mixtures... Bradford Scholars - University of Bradford. --INVALID-LINK--

  • Concerted Nucleophilic Aromatic Substitution Reactions. (2018). ResearchGate. --INVALID-LINK--

  • Cho, G. Y., Okamura, H., & Bolm, C. (2005). Synthesis and palladium-catalyzed coupling reactions of enantiopure p-bromophenyl methyl sulfoximine. The Journal of Organic Chemistry. --INVALID-LINK--

  • Concerted Nucleophilic Aromatic Substitutions. PMC - NIH. --INVALID-LINK--

  • Kindo, S., et al. Kinetic Study of Solvent Effect on the Hydrolysis of Mono-3, 5-Dimethylaniline Phosphate. Journal of Applicable Chemistry. --INVALID-LINK--

  • Gholami, M. R., & Habibi, A. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions... Monatshefte für Chemie - Chemical Monthly. --INVALID-LINK--

  • Type 2 Ring-Opening Reactions of Cyclopropanated 7-Oxabenzonorbornadienes with Carboxylic Acid Nucleophiles. ResearchGate. --INVALID-LINK--

References

Technical Support Center: Managing Exothermic Reactions in the Synthesis of Methyl 1-(4-bromophenyl)cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Thermal Risks

The synthesis of Methyl 1-(4-bromophenyl)cyclopropanecarboxylate, a key intermediate in pharmaceutical and materials science, often involves highly energetic transformations. One of the most common and efficient routes is a Michael-Initiated Ring Closure (MIRC) reaction. This pathway typically involves the deprotonation of a precursor like 4-bromophenylacetonitrile by a strong base, followed by reaction with an acrylate and subsequent intramolecular cyclization.

The initial deprotonation and the subsequent alkylation/cyclization steps are significantly exothermic. Without precise control, the heat generated can lead to a rapid increase in temperature, a phenomenon known as a thermal runaway.[1] This can result in vigorous solvent boiling, side product formation, decomposition of reactants and products, and a dangerous increase in reactor pressure. This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting procedures and best practices to safely manage these thermal hazards.

Fundamentals of the Exothermic Reaction

The primary source of heat in the common synthesis routes stems from two key stages:

  • Deprotonation: The use of strong bases (e.g., sodium hydride, sodium ethoxide, or concentrated sodium hydroxide under phase-transfer catalysis) to generate a carbanion from a precursor like 4-bromophenylacetonitrile is a highly exothermic acid-base neutralization.

  • Cyclization: The subsequent intramolecular nucleophilic attack to form the three-membered cyclopropane ring is also energetically favorable and releases heat.[2] The high ring strain of cyclopropanes (27 kcal/mol) might suggest an endothermic process, but the formation of stable C-C bonds from a reactive intermediate is a powerful thermodynamic driving force.[3]

Scaling up these reactions is particularly hazardous because the reactor's volume increases cubically while its surface area for heat exchange only increases squarely.[4] This disparity makes heat dissipation far less efficient at larger scales, increasing the risk of a runaway.[1][4]

Frequently Asked Questions (FAQs)

Q1: My reaction temperature spiked suddenly by over 20°C after adding only a small amount of base. What happened? A: This indicates an uncontrolled exotherm, likely due to an accumulation of unreacted reagents followed by a sudden, rapid reaction.[4] This can be caused by:

  • Too-rapid addition of the base: The rate of heat generation exceeded the cooling system's capacity.

  • Poor mixing: Localized "hot spots" formed where the base was added, initiating a rapid reaction in that area.[5]

  • Low initial temperature: If the reaction is started too cold, the activation energy barrier may not be overcome initially, leading to a buildup of reactants. When the reaction finally initiates, the accumulated reagents react all at once.[4]

Q2: The reaction mixture turned dark brown/black and produced a lot of gas. Is the product lost? A: A dark coloration and gas evolution are classic signs of decomposition. The excessive heat from an uncontrolled exotherm has likely caused reactants, intermediates, or the final product to degrade. The desired product yield will be significantly reduced, and purification will be challenging. In such cases, the priority is to safely quench the reaction and reassess the protocol.

Q3: Can I scale my successful 1-gram reaction to 100 grams by simply multiplying all reagents by 100? A: No, direct linear scaling is extremely dangerous for exothermic reactions.[1] The reduced surface-area-to-volume ratio at a larger scale severely hampers heat removal.[4] A scale-up requires a thorough risk assessment and re-optimization of parameters like reagent addition rate, stirring speed, and cooling capacity. It is recommended to never scale a reaction by more than three times the previous run without a full safety review.[1]

Q4: What is the best method for quenching a reaction that is showing signs of a thermal runaway? A: The primary goal is to stop the reaction and cool the system as quickly and safely as possible.

  • Immediately stop the addition of any reagents.

  • Increase the efficiency of the cooling bath (e.g., by adding dry ice to an acetone bath).

  • If the temperature continues to rise uncontrollably, prepare a quench bath. For reactions involving strong bases, a pre-cooled solution of a proton source like saturated aqueous ammonium chloride is often used. The runaway reaction should be added slowly to the quench solution, not the other way around, to maintain control.

Troubleshooting Guide: Diagnosing and Solving Exothermic Events

This section provides a systematic approach to handling common issues encountered during the synthesis.

Problem 1: Uncontrolled Temperature Spike During Reagent Addition
  • Symptoms:

    • Internal temperature rises rapidly and overshoots the set point by >10°C.

    • Noticeable increase in solvent reflux rate.

    • Pressure increase in a closed system.

  • Immediate Corrective Actions:

    • Halt Addition: Immediately stop the feed of the limiting reagent (usually the base or the electrophile).

    • Maximize Cooling: Ensure the cooling bath is at its lowest effective temperature and making good contact with the flask. If necessary, add more coolant (e.g., dry ice).

    • Ensure Agitation: Verify that the stirrer is functioning correctly to prevent hot spots and facilitate heat transfer to the reactor walls.[5]

  • Root Cause Analysis & Long-Term Solutions:

Potential Cause Analysis Solution
Reagent Addition Rate Too High The rate of heat generation is overwhelming the heat removal capacity of the reactor setup.Use a syringe pump for precise, slow, and continuous addition. For scale-up, perform reaction calorimetry to determine the maximum safe addition rate.[4][5]
Inefficient Cooling The cooling bath is not cold enough, has insufficient volume, or there is poor thermal contact with the reaction flask.Use a larger cooling bath or a cryocooler. Ensure the flask is immersed sufficiently in the bath.
Poor Mixing/Agitation Localized concentration of reagents leads to hot spots and runaway kinetics.[5]Use an overhead mechanical stirrer for larger volumes (>1 L). Ensure the stir bar or impeller is appropriately sized for the flask.
Incorrect Reaction Temperature Starting at too low a temperature can lead to the accumulation of unreacted reagents.[4]Determine the optimal temperature range where the reaction proceeds smoothly without accumulation. This may require kinetic studies.[5]
Problem 2: Low Yield and Formation of Tar-Like Impurities
  • Symptoms:

    • The final product is isolated in low yield after purification.

    • The crude reaction mixture is a dark, viscous oil or contains significant solid byproducts.

    • TLC or LCMS analysis shows multiple, often inseparable, side products.

  • Root Cause Analysis & Long-Term Solutions:

Potential Cause Analysis Solution
Thermal Decomposition Minor, undetected temperature excursions may have occurred, leading to product or intermediate degradation.Implement stricter temperature monitoring and control. A safety margin of at least 100°C between the operating temperature and the onset of thermal runaway is recommended.[4]
Side Reactions (e.g., Polymerization) The acrylate reactant can polymerize under strongly basic conditions, especially at elevated temperatures.Maintain a strict low-temperature protocol. Consider using a semi-batch process where the acrylate is added slowly to a solution of the generated carbanion to keep its instantaneous concentration low.[6]
Incorrect Stoichiometry An excess of base can promote side reactions and decomposition.Carefully verify the molar equivalents of all reagents. Use freshly titrated bases if their concentration is uncertain.

Proactive Strategies for Thermal Management

Best Practices for Reaction Setup and Execution
  • Semi-Batch Operation: For exothermic reactions, a semi-batch process is inherently safer than a batch process.[6] In this setup, one reactive reagent is added slowly and controllably to the other, ensuring that the heat generated can be managed in real-time.

  • Dilution: Using an appropriate amount of solvent can increase the overall heat capacity of the system, buffering against rapid temperature changes.[7]

  • Monitoring: Always use a calibrated internal temperature probe. Do not rely on the external bath temperature.[5]

  • Risk Assessment: Before any scale-up, perform a thorough hazard evaluation.[1][6] Techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC) can quantify the heat of reaction and the adiabatic temperature rise, providing critical data for safe design.[5]

Detailed Protocol: Emergency Quenching

If a reaction is deemed uncontrollable, follow this procedure:

  • Preparation: Always have a quench solution ready before starting the reaction. For a base-catalyzed reaction, a suitable quench is a vessel containing a pre-cooled (0°C) saturated aqueous solution of NH₄Cl, with a volume at least equal to the reaction volume.

  • Execution: If the internal temperature continues to rise rapidly after stopping reagent addition and maximizing cooling, safely transport the reactor to a containment area (e.g., a secondary container in the fume hood).

  • Controlled Addition to Quench: Using a cannula or a wide-bore needle, slowly transfer the contents of the reactor into the vigorously stirred quench solution. Never add the quench solution to the hot reactor , as this can cause a violent, boiling eruption.[8][9]

  • Monitoring: Continue to monitor the temperature of the quench vessel. Add ice to the external bath as needed.

  • Neutralization: Once the entire reaction mixture has been quenched and the temperature is stable, allow it to warm to room temperature before proceeding with the workup.[10]

Visual Workflow and Data Summary

Troubleshooting Logic for Thermal Events

The following diagram outlines the decision-making process when faced with a temperature deviation during the reaction.

Exotherm_Troubleshooting start Monitor Internal Temperature (T_internal) check_temp Is T_internal > T_set + 5°C? start->check_temp check_temp->start No stop_add ACTION: 1. Immediately Stop Reagent Addition check_temp->stop_add Yes max_cool ACTION: 2. Maximize Cooling stop_add->max_cool check_stir ACTION: 3. Verify Stirring is Vigorous max_cool->check_stir monitor_again Is T_internal still rising? check_stir->monitor_again stable Condition Stable: Continue monitoring. Resume addition at 50% rate once T returns to setpoint. monitor_again->stable No emergency EMERGENCY: Initiate Safe Quench Protocol monitor_again->emergency Yes safe Reaction Controlled stable->safe

Caption: Decision tree for managing a thermal excursion event.

Key Process Parameters for Thermal Control
ParameterLaboratory Scale (1-10 g)Pilot Scale (100-500 g)Rationale
Reagent Addition Time 15 - 30 minutes2 - 4 hoursSlower addition is critical at scale to allow for efficient heat dissipation due to the lower surface-area-to-volume ratio.[4]
Initial Temperature 0 to 5 °C0 to 5 °CA consistent starting point prevents reagent accumulation while minimizing side reactions. Avoid deep cryogenic temperatures unless validated.
Stirring Method Magnetic Stir BarOverhead Mechanical StirrerMechanical stirring is essential for ensuring homogeneity and preventing hot spots in larger, more viscous reaction mixtures.[5]
Cooling System Ice/Water or Acetone/Dry Ice BathJacketed Reactor with Chiller/CryostatA jacketed reactor provides a much larger and more uniform surface for heat exchange, which is necessary for effective temperature control at scale.[7]

References

Validation & Comparative

A Comparative Spectroscopic Guide to Methyl 1-(4-bromophenyl)cyclopropanecarboxylate and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Spectroscopic Analysis in Drug Discovery

In the landscape of modern drug development, the precise characterization of novel chemical entities is paramount. Small molecules bearing the cyclopropane motif are of particular interest due to the ring's unique conformational and electronic properties, which can impart desirable pharmacological characteristics.[1] Methyl 1-(4-bromophenyl)cyclopropanecarboxylate serves as a key exemplar of this structural class, representing a versatile building block in medicinal chemistry. Its rigid cyclopropane scaffold, coupled with the electronically influential bromophenyl group, necessitates a multi-faceted analytical approach for unambiguous structural elucidation and purity assessment.

This guide provides an in-depth comparative analysis of the spectral data of this compound and its structurally related analogs. We will delve into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a comprehensive interpretation of the spectral features that define these molecules. By understanding the characteristic spectral signatures, researchers can confidently identify and differentiate these compounds, ensuring the integrity of their synthetic endeavors.

Core Compound Analysis: this compound

While a complete, publicly available experimental dataset for this compound is not readily accessible, we can predict its spectral characteristics based on the analysis of its close structural analogs and foundational spectroscopic principles. For a robust comparison, we will utilize the experimental data for the closely related Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate . The primary difference, the substitution of a methyl ester with an ethyl ester, will manifest in predictable ways in the NMR and mass spectra, which will be discussed in the comparative sections.

Molecular Structure:

Caption: Molecular structure of the target compound.

Comparative Spectral Analysis

To contextualize the spectral features of our target compound, we will compare its expected data with that of three key analogs:

  • Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate: A very close analog, differing only by the ester alkyl group.

  • Methyl cyclopropanecarboxylate: The parent ester without the phenyl substitution.

  • Methyl 4-bromobenzoate: An analog retaining the substituted aromatic ring and ester but lacking the cyclopropane moiety.

¹H NMR Spectroscopy: Probing the Proton Environments

The ¹H NMR spectrum provides detailed information about the chemical environment of protons in a molecule. The strained nature of the cyclopropane ring results in a characteristic upfield shift for its protons compared to acyclic alkanes.

Expected ¹H NMR Data:

CompoundAromatic Protons (δ, ppm)Cyclopropyl Protons (δ, ppm)Methylester Protons (δ, ppm)Ethylester Protons (δ, ppm)
This compound (Predicted) ~7.4 (d, 2H), ~7.2 (d, 2H)~1.6 (m, 2H), ~1.2 (m, 2H)~3.6 (s, 3H)-
Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate (Experimental Proxy) ~7.4 (d, 2H), ~7.2 (d, 2H)~1.5 (m, 2H), ~1.1 (m, 2H)-~4.1 (q, 2H), ~1.2 (t, 3H)
Methyl cyclopropanecarboxylate -~1.6 (m, 1H), ~0.9 (m, 4H)~3.7 (s, 3H)-
Methyl 4-bromobenzoate ~7.9 (d, 2H), ~7.6 (d, 2H)-~3.9 (s, 3H)-

Analysis and Interpretation:

  • Aromatic Region: The 4-bromophenyl group in both the target compound and its ethyl ester analog is expected to exhibit two doublets, characteristic of a para-substituted benzene ring. The electron-withdrawing nature of the bromine atom and the cyclopropane ring will influence the precise chemical shifts. In contrast, Methyl 4-bromobenzoate shows a more downfield shift for its aromatic protons due to the direct conjugation of the electron-withdrawing carbonyl group with the aromatic ring.

  • Cyclopropyl Region: The protons on the cyclopropane ring of the target compound and its ethyl analog are expected to appear as complex multiplets in the upfield region (around 1.0-1.6 ppm). This is a hallmark of the cyclopropyl group, where the diastereotopic nature of the methylene protons leads to complex spin-spin coupling.[2] For Methyl cyclopropanecarboxylate, the absence of the deshielding phenyl group results in a slightly more upfield position for these protons.

  • Ester Region: The methyl ester of the target compound would show a sharp singlet at approximately 3.6 ppm. For the ethyl ester analog, a quartet and a triplet are observed, corresponding to the -OCH₂- and -CH₃ groups, respectively.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy is invaluable for determining the number of non-equivalent carbons and their electronic environments.

Expected ¹³C NMR Data:

CompoundC=O (δ, ppm)Aromatic C (δ, ppm)Cyclopropyl C (δ, ppm)Ester C (δ, ppm)
This compound (Predicted) ~173~140 (ipso-C-Br), ~132, ~129, ~122 (ipso-C)~35 (quat. C), ~17 (CH₂)~52 (OCH₃)
Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate (Experimental Proxy) ~172~140 (ipso-C-Br), ~131, ~128, ~121 (ipso-C)~34 (quat. C), ~16 (CH₂)~61 (OCH₂), ~14 (CH₃)
Methyl cyclopropanecarboxylate ~175-~13 (CH), ~9 (CH₂)~51 (OCH₃)
Methyl 4-bromobenzoate ~166~132, ~131, ~130, ~128-~52 (OCH₃)

Analysis and Interpretation:

  • Carbonyl Carbon: The carbonyl carbon of the ester group in all compounds appears significantly downfield, typically above 165 ppm.

  • Aromatic Carbons: The aromatic region will show four distinct signals for the para-substituted compounds. The carbon attached to the bromine (ipso-C-Br) is typically found around 120-125 ppm.

  • Cyclopropyl Carbons: The quaternary carbon of the cyclopropane ring attached to the phenyl group and the ester will be deshielded compared to the methylene carbons of the ring. In Methyl cyclopropanecarboxylate, the cyclopropyl carbons are more shielded due to the absence of the aromatic substituent.

  • Ester Carbons: The OCH₃ carbon of the methyl esters appears around 51-52 ppm, while the OCH₂ and CH₃ carbons of the ethyl ester are observed at approximately 61 ppm and 14 ppm, respectively.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful tool for the identification of key functional groups within a molecule.

Expected IR Data (cm⁻¹):

CompoundC=O StretchC-O StretchAromatic C=C StretchCyclopropyl C-H StretchC-Br Stretch
This compound (Predicted) ~1725~1200-1100~1600, ~1480~3080, ~3000~600-500
Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate (Experimental Proxy) ~1720~1200-1100~1600, ~1485~3085, ~3005~600-500
Methyl cyclopropanecarboxylate ~1730~1200-1100-~3090, ~3010-
Methyl 4-bromobenzoate ~1720~1280, ~1100~1590, ~1480-~650-550

Analysis and Interpretation:

  • Carbonyl Stretch: A strong absorption band around 1720-1730 cm⁻¹ is indicative of the C=O stretch of the ester functional group in all the analyzed compounds.

  • Cyclopropyl C-H Stretch: The C-H stretching vibrations of the cyclopropane ring are typically observed at higher wavenumbers (>3000 cm⁻¹) than those of alkanes, a characteristic feature of strained ring systems.

  • Aromatic and C-Br Stretches: The presence of the 4-bromophenyl group is confirmed by the aromatic C=C stretching bands and a characteristic C-Br stretching absorption in the fingerprint region.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization.

Expected MS Data (m/z):

Compound[M]⁺ and [M+2]⁺Key Fragments
This compound (Predicted) 254/256 (1:1)223/225 ([M-OCH₃]⁺), 195/197 ([M-COOCH₃]⁺), 170/172, 115
Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate (Experimental Proxy) 268/270 (1:1)223/225 ([M-OC₂H₅]⁺), 195/197 ([M-COOC₂H₅]⁺), 170/172, 115
Methyl cyclopropanecarboxylate 10069 ([M-OCH₃]⁺), 41
Methyl 4-bromobenzoate 214/216 (1:1)183/185 ([M-OCH₃]⁺), 155/157 ([M-COOCH₃]⁺), 76

Analysis and Interpretation:

  • Isotopic Pattern of Bromine: A key feature in the mass spectra of the brominated compounds is the presence of two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. This is due to the natural abundance of the two bromine isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[3]

  • Fragmentation Pathways: Common fragmentation patterns include the loss of the alkoxy group from the ester ([M-OR]⁺) and the loss of the entire carbomethoxy or carboethoxy group. The bromophenyl cation and further fragmentation of the cyclopropane ring will also give rise to characteristic fragment ions.

Experimental Protocols

To ensure the acquisition of high-quality spectral data, the following standardized protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1 second, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument, typically at a frequency of 100 MHz. A spectral width of 240 ppm, a relaxation delay of 2 seconds, and a sufficient number of scans (1024 or more) are required to achieve a good signal-to-noise ratio. Proton decoupling is typically employed.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid directly on the ATR crystal. For liquid samples, a thin film can be prepared between two salt (NaCl or KBr) plates.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Introduction: For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. For less volatile or thermally labile compounds, direct infusion via Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) is suitable.

  • Ionization: Electron Ionization (EI) at 70 eV is standard for GC-MS, providing reproducible fragmentation patterns. ESI is a softer ionization technique that often yields a prominent molecular ion.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of a novel compound like this compound.

spectral_analysis_workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation synthesis Synthesis of Target Compound purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification H_NMR ¹H NMR purification->H_NMR C_NMR ¹³C NMR purification->C_NMR IR IR Spectroscopy purification->IR MS Mass Spectrometry purification->MS interpretation Combined Spectral Data Analysis H_NMR->interpretation C_NMR->interpretation IR->interpretation MS->interpretation structure Structure Confirmation interpretation->structure

Caption: Workflow for spectral analysis and structure confirmation.

Conclusion

The comprehensive spectral analysis of this compound and its analogs reveals a rich tapestry of structural information. The characteristic signals of the cyclopropane ring in NMR and IR spectra, combined with the distinct patterns of the 4-bromophenyl group and the ester functionality, provide a robust fingerprint for identification. By comparing the spectra of the target compound with its carefully selected analogs, we can confidently assign each spectral feature and understand the electronic and structural effects of each molecular component. This guide serves as a foundational resource for researchers, enabling the accurate and efficient characterization of this important class of molecules in the pursuit of new therapeutic agents.

References

A Comparative Guide to the Synthesis of Methyl 1-(4-bromophenyl)cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Methyl 1-(4-bromophenyl)cyclopropanecarboxylate is a valuable building block in medicinal chemistry and materials science. The rigid cyclopropane scaffold, coupled with the reactive handle of the bromo- and ester functionalities, makes it a versatile intermediate for the synthesis of complex molecular architectures. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering insights into the mechanistic underpinnings, practical considerations, and relative efficiencies of each approach. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the laboratory.

I. Overview of Synthetic Strategies

The synthesis of this compound can be broadly categorized into three main approaches, each with distinct advantages and limitations:

  • Direct Cyclopropanation of an Olefinic Precursor: This classic approach involves the formation of the cyclopropane ring by the addition of a carbene or carbenoid to a suitably substituted styrene derivative.

  • Ring Closure of an Acyclic Precursor: This strategy relies on the intramolecular cyclization of a linear substrate to form the three-membered ring.

  • Post-Cyclopropanation Arylation: In this approach, a pre-formed cyclopropane ring is functionalized with the 4-bromophenyl group.

This guide will delve into the specifics of each of these strategies, providing experimental data where available to facilitate a direct comparison.

II. Method 1: Direct Cyclopropanation of Methyl 2-(4-bromophenyl)acrylate

This method is conceptually straightforward, involving the reaction of methyl 2-(4-bromophenyl)acrylate with a methylene-transfer reagent. The most common variants of this approach are the Simmons-Smith reaction and transition-metal-catalyzed cyclopropanation with diazo compounds.

A. Simmons-Smith Cyclopropanation

The Simmons-Smith reaction utilizes an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple, to effect the cyclopropanation of an alkene. The reaction is known for its stereospecificity and tolerance of a wide range of functional groups.

Reaction Scheme:

Figure 1: Simmons-Smith cyclopropanation of methyl 2-(4-bromophenyl)acrylate.

Mechanistic Insight: The reaction proceeds through the formation of an iodomethylzinc iodide (ICH₂ZnI) species, which then coordinates to the double bond of the acrylate. A concerted methylene transfer follows, leading to the formation of the cyclopropane ring with retention of the alkene's stereochemistry.

Experimental Protocol (Representative):

  • To a stirred suspension of zinc-copper couple (1.5 eq.) in anhydrous diethyl ether, a solution of diiodomethane (1.2 eq.) in diethyl ether is added dropwise under an inert atmosphere.

  • The mixture is stirred at reflux for 1 hour to form the carbenoid reagent.

  • A solution of methyl 2-(4-bromophenyl)acrylate (1.0 eq.) in diethyl ether is then added, and the reaction mixture is refluxed for an additional 12-24 hours.

  • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

B. Transition-Metal-Catalyzed Cyclopropanation with Ethyl Diazoacetate

This method employs a transition metal catalyst, typically copper or rhodium, to decompose ethyl diazoacetate, generating a metal carbene intermediate that then reacts with the alkene.

Reaction Scheme:

Figure 2: Transition-metal-catalyzed cyclopropanation of 4-bromostyrene.

Mechanistic Insight: The transition metal catalyst reacts with ethyl diazoacetate to form a metal-carbene complex. This electrophilic carbene is then transferred to the nucleophilic double bond of the 4-bromostyrene in a concerted or stepwise manner, depending on the metal and ligands, to form the cyclopropane ring. A subsequent transesterification or direct use of methyl diazoacetate would yield the target compound. This reaction often produces a mixture of cis and trans diastereomers.[1][2]

Experimental Protocol (Representative):

  • To a solution of 4-bromostyrene (1.0 eq.) and a copper(I) or rhodium(II) catalyst (e.g., Cu(acac)₂, 1-5 mol%) in a suitable solvent (e.g., dichloromethane or toluene) at room temperature, a solution of ethyl diazoacetate (1.1 eq.) in the same solvent is added dropwise over several hours using a syringe pump.

  • The reaction mixture is stirred at room temperature until the starting alkene is consumed (monitored by TLC or GC).

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to separate the diastereomers of the product.

III. Method 2: Intramolecular Cyclization via Michael-Initiated Ring Closure (MIRC)

This powerful strategy involves the conjugate addition of a nucleophile to an α,β-unsaturated compound, followed by an intramolecular nucleophilic substitution to close the cyclopropane ring. For the synthesis of the target molecule, this would typically involve the reaction of a malonic ester derivative with a suitable electrophile.

Reaction Scheme:

Figure 3: MIRC approach to this compound.

Mechanistic Insight: A strong base deprotonates the α-carbon of methyl 4-bromophenylacetate to form an enolate. This enolate then acts as a nucleophile in a Michael addition to one of the electrophilic carbons of 1,2-dibromoethane. The resulting intermediate then undergoes an intramolecular Sₙ2 reaction, with the newly formed carbanion displacing the second bromide to form the cyclopropane ring. Phase-transfer catalysis is often employed to facilitate this reaction between the organic substrate and an inorganic base.[3][4]

Experimental Protocol (Phase-Transfer Catalysis):

  • A mixture of methyl 4-bromophenylacetate (1.0 eq.), 1,2-dibromoethane (1.2 eq.), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 5-10 mol%) in a suitable solvent like toluene is prepared.

  • A concentrated aqueous solution of a strong base, such as 50% sodium hydroxide, is added, and the biphasic mixture is stirred vigorously at a controlled temperature (e.g., 40-60 °C).

  • The reaction is monitored by GC or TLC until the starting material is consumed.

  • The layers are separated, and the aqueous layer is extracted with the organic solvent.

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • The product is purified by distillation or column chromatography.

IV. Method 3: Synthesis from 1-(4-Bromophenyl)cyclopropanecarbonitrile

This two-step approach involves the synthesis of the corresponding nitrile followed by its hydrolysis and esterification. This can be an effective route if the nitrile precursor is readily accessible.

Reaction Scheme:

Figure 4: Synthesis via the nitrile intermediate.

Mechanistic Insight: The first step is analogous to the MIRC reaction described above, starting from 4-bromophenylacetonitrile. The resulting 1-(4-bromophenyl)cyclopropanecarbonitrile can then be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.[5] Subsequent Fischer esterification with methanol in the presence of an acid catalyst yields the desired methyl ester.

Experimental Protocol (Representative):

  • Synthesis of 1-(4-Bromophenyl)cyclopropanecarbonitrile: This can be achieved using phase-transfer catalysis as described for the MIRC reaction, substituting methyl 4-bromophenylacetate with 4-bromophenylacetonitrile.

  • Hydrolysis and Esterification: The isolated nitrile (1.0 eq.) is heated at reflux in a mixture of concentrated sulfuric acid and methanol for several hours. The reaction mixture is then cooled, poured into ice water, and extracted with an organic solvent (e.g., diethyl ether). The organic extracts are washed, dried, and concentrated to give the crude ester, which is then purified.

V. Comparative Analysis

MethodStarting MaterialsKey ReagentsTypical YieldsAdvantagesDisadvantages
Simmons-Smith Methyl 2-(4-bromophenyl)acrylateDiiodomethane, Zn-CuModerate to GoodHigh stereospecificity, good functional group tolerance.Cost of diiodomethane, preparation of the acrylate precursor.
Metal-Catalyzed 4-BromostyreneEthyl diazoacetate, Cu or Rh catalystGood to ExcellentHigh yields, catalytic process.Use of potentially explosive diazo compounds, formation of diastereomeric mixtures.[1]
MIRC (PTC) Methyl 4-bromophenylacetate1,2-Dibromoethane, Base, PTCGood to ExcellentReadily available starting materials, one-pot procedure.Requires vigorous stirring for biphasic reactions, potential side reactions.[3]
Nitrile Hydrolysis 4-Bromophenylacetonitrile1,2-Dibromoethane, Base, Acid, MethanolGoodUtilizes readily available nitrile, robust hydrolysis/esterification.Two-step process, harsh conditions for hydrolysis.[5]

VI. Conclusion and Recommendations

The choice of synthetic method for this compound will ultimately depend on the specific requirements of the researcher, including scale, cost, available starting materials, and desired purity.

  • For small-scale synthesis where stereochemical purity is paramount and the acrylate precursor is available, the Simmons-Smith reaction is a reliable choice.

  • For larger-scale production where high yields are a priority and diastereomer separation is feasible, transition-metal-catalyzed cyclopropanation is often preferred.

  • The Michael-Initiated Ring Closure via Phase-Transfer Catalysis represents a highly efficient and practical one-pot method, particularly advantageous when starting from the readily accessible methyl 4-bromophenylacetate.

  • The nitrile hydrolysis route offers a solid alternative, especially if the corresponding nitrile is a more convenient starting point.

It is recommended that researchers carefully evaluate the pros and cons of each method in the context of their specific laboratory capabilities and project goals. Preliminary small-scale trials of the most promising routes are advised to optimize reaction conditions and ensure the desired outcome.

VII. References

[6] Review of cyclopropyl bromide synthetic process. (2025). ResearchGate. [7] CN107311838A - A kind of method of new synthesis Cyclopropyl Bromide. Google Patents. [8] Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condensation. (2016). Organic Syntheses, 93, 286-305. [9] WO2015101452A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane. Google Patents. [10] Metal-catalyzed formation of 3- and 4-membered rings. Universität Stuttgart. [11] Synthesis and biological evaluation of bromophenol derivatives with cyclopropyl moiety: Ring opening of cyclopropane with monoester. (2019). Bioorganic Chemistry, 89, 103017. [12] US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof. Google Patents. [13] Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. [14] Dichlorocyclopropanation of - methyl styrene using phase-transfer Catalyst - A kinetic study. [15] Non-natural olefin cyclopropanation catalyzed by diverse cytochrome P450s and other hemoproteins. PMC. [16] CYCLOPROPANECARBOXYLIC ACID GPR120 MODULATORS. European Patent Office. [17] 1-(4-Bromophenyl)Cyclopropanecarbonitrile. PubChem. [18] Cross-Coupling as a Key Step in the Synthesis and Structure Revision of the Natural Products Selagibenzophenones A and B. (2021). MDPI. [1] Scheme 1 Cyclopropanation reaction between styrene and ethyl diazoacetate catalyzed by bis(oxazoline)–copper complexes in ionic liquids. ResearchGate. [19] "Processes For The Preparation Of Cyclopropanecarboxylic Acid". Quick Company. [20] WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof. Google Patents. [21] Enantioselective phase-transfer catalyzed alkylation of 1-methyl-7-methoxy-2-tetralone: an effective route to dezocine. (2018). NIH. [5] Synthesis of carboxylic acids by hydrolysis or deprotection. Organic Chemistry Portal. [2] Highly Diastereoselective and Enantioselective Olefin Cyclopropanation Using Engineered Myoglobin-Based Catalysts. University of Rochester. [3] CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid. Google Patents. [22] Catalyst-free stereoselective cyclopropanation of electron deficient alkenes with ethyl diazoacetate. RSC Publishing. [23] Bioinspired Synthesis of Nitriles from Primary Amides via Zinc/Anhydride Catalysis. [4] A new generation of chiral phase-transfer catalysts. Organic & Biomolecular Chemistry. [24] First synthesis of acylated nitrocyclopropanes. (2023). Beilstein Journals.

References

Navigating the Bioactive Landscape of Phenylcyclopropanes: A Comparative Guide to Methyl 1-(4-bromophenyl)cyclopropanecarboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the cyclopropane ring represents a fascinating structural motif. Its inherent strain and rigid conformation offer a unique scaffold for designing compounds with specific biological activities.[1][2] This guide delves into the biological potential of Methyl 1-(4-bromophenyl)cyclopropanecarboxylate, a simple yet intriguing molecule, by examining the known activities of its structural analogs. While direct experimental data on this specific ester is limited in publicly accessible literature, a comparative analysis of related compounds provides a strong foundation for predicting its biological profile and designing robust screening protocols.

The Phenylcyclopropane Core: A Scaffold for Diverse Biological Targeting

The 1-phenylcyclopropane moiety is a versatile building block found in compounds targeting a range of biological systems.[2] Analogs of this compound have demonstrated activities as enzyme inhibitors, neurotransmitter transporter modulators, and antiproliferative agents. The nature and position of substituents on the phenyl ring, as well as modifications to the carboxylate group, play a crucial role in determining the specific biological activity and potency.[3]

Key Biological Targets for Phenylcyclopropane Analogs:
  • Neurotransmitter Transporters: Certain cyclopropane-based compounds are designed as conformationally restricted analogs of neurotransmitters like GABA. These molecules can selectively inhibit transporter proteins such as the betaine/GABA transporter 1 (BGT1), offering potential therapeutic avenues for neurological disorders.[4]

  • Enzyme Inhibition: Bromophenol derivatives containing a cyclopropyl moiety have been shown to be effective inhibitors of cytosolic carbonic anhydrase I and II (hCA I and II) and acetylcholinesterase (AChE) enzymes.[5] This highlights the potential for this class of compounds in treating conditions like glaucoma or Alzheimer's disease.

  • Anticancer and Antiproliferative Activity: Phenylcyclopropane carboxamide derivatives have been synthesized and evaluated for their ability to inhibit the proliferation of cancer cell lines, such as the U937 human myeloid leukemia cell line.[1] This suggests that the phenylcyclopropane scaffold could be a starting point for the development of novel anticancer agents.

Structure-Activity Relationship (SAR) Insights

The biological activity of phenylcyclopropane derivatives is highly dependent on their chemical structure. By analyzing the data from various analogs, we can infer how specific modifications might influence the activity of this compound.

Compound Class Structural Features Observed Biological Activity Key SAR Insights
GABA Analogs Cyclopropane ring restricts GABA conformation. Amino and carboxyl groups are crucial.Selective inhibition of betaine/GABA transporter 1 (BGT1).[4]The trans-syn-form conformation is critical for BGT1 selectivity.[4]
Bromophenol Cyclopropane Derivatives Presence of a bromophenol group and a cyclopropyl moiety.Inhibition of carbonic anhydrase and acetylcholinesterase.[5]The specific substitution pattern on the phenyl ring and the stereochemistry of the cyclopropane ring influence inhibitory potency.[5]
Phenylcyclopropane Carboxamides Amide linkage instead of an ester. Various substituents on the phenyl ring.Antiproliferative activity against leukemia cell lines.[1]The nature of the aromatic amine coupled to the cyclopropanecarboxylic acid significantly impacts cytotoxicity.[1]
1-Cyano-N-(4-bromophenyl)cyclopropanecarboxamide Cyano and amide groups on the cyclopropane.Weak activity against E. coli KARI.[6]The presence of the cyano and N-(4-bromophenyl)amide groups confers this specific, albeit weak, activity.[6]

Based on this SAR analysis, the This compound molecule possesses a bromine atom on the phenyl ring, a feature seen in bioactive bromophenol derivatives, and a methyl ester group. The ester is a common functional group in drug molecules and can be readily hydrolyzed by cellular esterases to the corresponding carboxylic acid, which may be the active form.

Proposed Biological Screening Workflow

To elucidate the biological activity of this compound, a tiered screening approach is recommended. This workflow is designed to first identify potential activity in broad, cell-based assays and then to deconvolve the specific molecular target.

Screening Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Target Identification cluster_2 Tier 3: Lead Optimization Initial Compound Methyl 1-(4-bromophenyl) cyclopropanecarboxylate Cell Viability Cell Viability/Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) Initial Compound->Cell Viability Test for general toxicity Phenotypic Screen Broad Phenotypic Screen (e.g., High-Content Imaging) Initial Compound->Phenotypic Screen Identify cellular changes Enzyme Inhibition Enzyme Inhibition Assays (AChE, CA, etc.) Cell Viability->Enzyme Inhibition If cytotoxic, explore enzymatic targets Transporter Assays Neurotransmitter Transporter Uptake Assays (e.g., GABA uptake) Phenotypic Screen->Transporter Assays If neuronal phenotype, investigate transporters Receptor Binding Receptor Binding Assays (e.g., mGluR, GABA-R) Phenotypic Screen->Receptor Binding If signaling changes, assess receptor interaction SAR Studies Structure-Activity Relationship (SAR) Studies Enzyme Inhibition->SAR Studies Transporter Assays->SAR Studies Receptor Binding->SAR Studies ADME-Tox ADME/Toxicity Profiling SAR Studies->ADME-Tox

Caption: A tiered workflow for the biological evaluation of novel compounds.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is fundamental for assessing the general cytotoxicity of the compound against a panel of human cancer cell lines (e.g., U937, A549, MCF-7) and a non-cancerous control cell line (e.g., HEK293).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular formazan can be solubilized and quantified by spectrophotometry, giving an indication of cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in DMSO and then dilute in cell culture medium. The final DMSO concentration should be less than 0.5%. Add the compound dilutions to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO) and determine the IC₅₀ value (the concentration of compound that inhibits 50% of cell growth).

Acetylcholinesterase (AChE) Inhibition Assay

This enzymatic assay will determine if the compound can inhibit the activity of AChE, a key enzyme in the cholinergic nervous system.

Principle: This assay is based on the Ellman's method, where acetylthiocholine is used as a substrate. The product, thiocholine, reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be detected spectrophotometrically.

AChE Inhibition Assay cluster_0 Reaction Components cluster_1 Reaction & Detection AChE Acetylcholinesterase (Enzyme) Reaction_Mix Incubate Components in Buffer (pH 8.0) AChE->Reaction_Mix ATChI Acetylthiocholine Iodide (Substrate) ATChI->Reaction_Mix DTNB DTNB (Ellman's Reagent) DTNB->Reaction_Mix Test_Compound Test Compound or Positive Control (Donepezil) Test_Compound->Reaction_Mix Hydrolysis AChE hydrolyzes ATChI to Thiocholine Reaction_Mix->Hydrolysis Color_Development Thiocholine reacts with DTNB (Yellow Product) Hydrolysis->Color_Development Detection Measure Absorbance at 412 nm Color_Development->Detection

Caption: Workflow for the AChE enzyme inhibition assay.

Step-by-Step Methodology:

  • Preparation: Prepare solutions of AChE, acetylthiocholine iodide (ATChI), DTNB, and the test compound in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 8.0).

  • Incubation: In a 96-well plate, add the buffer, DTNB, test compound at various concentrations, and the AChE solution. Incubate for 15 minutes at 25°C.

  • Reaction Initiation: Add ATChI to each well to start the reaction.

  • Data Acquisition: Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader.

  • Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percentage of inhibition and calculate the IC₅₀ value. Use a known AChE inhibitor, such as donepezil, as a positive control.

Conclusion and Future Directions

While direct biological data for this compound remains to be published, the rich chemistry and diverse bioactivities of its analogs provide a compelling rationale for its investigation. The presence of the 4-bromophenyl group, a common feature in bioactive molecules, coupled with the rigid cyclopropane scaffold, suggests potential for this compound in several therapeutic areas, including neurodegenerative diseases and oncology.

The proposed screening cascade provides a clear path forward for elucidating the biological profile of this molecule and its future derivatives. Further synthesis of analogs, such as the corresponding carboxylic acid, amide, and variations in the phenyl ring substitution, will be crucial for building a comprehensive structure-activity relationship and identifying lead compounds for further development.

References

A Comparative Guide to the Purity Analysis of Methyl 1-(4-bromophenyl)cyclopropanecarboxylate by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates is a cornerstone of safe and effective drug manufacturing. Methyl 1-(4-bromophenyl)cyclopropanecarboxylate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its impurity profile can directly impact the quality, safety, and efficacy of the final drug product. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) for the purity analysis of this compound against other viable analytical techniques, grounded in established scientific principles and regulatory standards.

Introduction: The Critical Role of Purity

This compound (MW: 255.11 g/mol ) is a non-volatile, small organic molecule. Its structure, featuring a substituted aromatic ring and a cyclopropane moiety, makes it amenable to analysis by several chromatographic techniques. The primary goal of purity analysis is to separate and quantify the main compound from any process-related impurities, degradation products, or starting materials. According to the International Council for Harmonisation (ICH) Q3A guidelines, impurities in a new drug substance must be reported, identified, and qualified based on established thresholds, making a robust analytical method paramount.

The Workhorse of Pharmaceutical Analysis: Reversed-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for the purity analysis of non-volatile and thermally labile compounds, making it an ideal choice for this compound.[1] The most common mode, Reversed-Phase (RP-HPLC), separates analytes based on their hydrophobicity.

The Causality Behind the Method: Why RP-HPLC is the Preferred Choice

The selection of RP-HPLC is a deliberate choice driven by the physicochemical properties of the analyte. This compound is a moderately polar compound, making it well-suited for retention and separation on a non-polar stationary phase (like C18) with a polar mobile phase. This approach offers high resolution, sensitivity, and quantitative accuracy, which are critical for pharmaceutical quality control.

Proposed Experimental Protocol for HPLC Purity Analysis

This protocol is a robust starting point for the analysis, designed to be self-validating through the inclusion of system suitability tests as mandated by pharmacopeias like the USP.[2][3][4][5]

Apparatus and Materials:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • Data acquisition and processing software (e.g., Empower, Chromeleon)

  • Analytical balance

  • Volumetric flasks, pipettes, and syringe filters (0.45 µm)

  • HPLC vials

  • This compound reference standard and sample

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC or Milli-Q grade)

  • Phosphoric acid or Formic acid (AR grade)

Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18, 150 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for the aromatic ring of the analyte.
Mobile Phase A 0.1% Phosphoric Acid in WaterThe acidic pH suppresses the ionization of any potential acidic impurities, leading to better peak shape.
Mobile Phase B AcetonitrileA common organic modifier in RP-HPLC with a low UV cutoff and good elution strength.[6]
Gradient Elution 0-20 min: 40-90% B; 20-25 min: 90% B; 25.1-30 min: 40% BA gradient is employed to ensure elution of both more polar and more non-polar impurities within a reasonable runtime.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 230 nmSelected based on the UV absorbance of the bromophenyl chromophore.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Diluent Acetonitrile:Water (50:50, v/v)Ensures the sample is fully dissolved and compatible with the mobile phase.

Solution Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the sample and prepare as described for the standard solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

System Suitability: Before sample analysis, the system's performance must be verified. This is a core principle of a self-validating protocol. According to USP General Chapter <621>, system suitability tests are an integral part of the method.[2][3][4][5]

  • Tailing Factor: The tailing factor for the main peak should be between 0.8 and 1.5.

  • Theoretical Plates: The column efficiency for the main peak should be >2000 theoretical plates.

  • Repeatability: The relative standard deviation (RSD) for five replicate injections of the standard solution should be ≤2.0%.

Data Analysis: The purity of the sample is calculated using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Diagram: HPLC Purity Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Weigh Sample & Reference Standard Dissolve Dissolve in Diluent (ACN:H2O) Weigh->Dissolve Filter Filter (0.45 µm) into HPLC Vials Dissolve->Filter Equilibrate Equilibrate System (C18 Column) Filter->Equilibrate Inject Inject Blank, Standard, & Sample Equilibrate->Inject Run Run Gradient Method Inject->Run Integrate Integrate Peaks Run->Integrate SST Verify System Suitability Integrate->SST Calculate Calculate Purity (Area % Report) SST->Calculate

Caption: A streamlined workflow for the purity analysis of this compound by HPLC.

Comparison with Alternative Analytical Techniques

While HPLC is the gold standard, other techniques can be considered. The choice of method depends on the specific analytical challenge, such as the volatility of impurities or the need for mass identification.

TechniquePrincipleAdvantages for this AnalyteDisadvantages for this Analyte
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and a liquid mobile phase.[1]High resolution and sensitivity, quantitative accuracy, applicable to non-volatile and thermally labile compounds, well-established and robust.Can be more time-consuming for method development compared to GC for volatile compounds.
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase.[1][7]Excellent for volatile and thermally stable impurities (e.g., residual solvents), high sensitivity with specific detectors like FID.Not suitable for the non-volatile main analyte or non-volatile impurities without derivatization, which adds complexity.[1]
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid (typically CO2) as the mobile phase.[2][3][4]Faster separations and lower organic solvent consumption than HPLC, excellent for chiral separations if stereoisomers are a concern.[2][5][8]Less common in QC labs, may not be as robust for highly polar impurities.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information and can be used for quantitative analysis (qNMR).Provides structural confirmation of the main component and impurities, can be a primary method for quantification without a reference standard.Lower sensitivity compared to chromatographic methods, requires relatively pure samples for simple spectra, expensive instrumentation.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions, often coupled with a separation technique (LC-MS, GC-MS).[9][10][11]High sensitivity and specificity for impurity identification.Not a standalone separation technique for purity determination; quantification can be complex.

Diagram: Decision Flow for Analytical Method Selection

Method_Selection node_analyte Analyte Properties node_volatile Are Impurities Volatile? node_analyte->node_volatile node_chiral Is Chiral Separation Needed? node_volatile->node_chiral No res_gc GC (for Residual Solvents) node_volatile->res_gc Yes node_quant Primary Goal: Quantification? node_chiral->node_quant No res_sfc SFC node_chiral->res_sfc Yes res_hplc HPLC (Primary) node_quant->res_hplc Yes res_lcms LC-MS (for Identification) node_quant->res_lcms No (Identification)

Caption: A decision-making diagram for selecting the appropriate analytical technique for purity assessment.

Field-Proven Insights and Troubleshooting

  • Peak Tailing: If the main peak shows significant tailing, it could be due to interactions with residual silanols on the column. Ensure the mobile phase pH is low enough (e.g., pH 2.5-3.0) to suppress these interactions.

  • Potential Impurities: Based on common synthetic routes for similar compounds, potential impurities could include unreacted starting materials like 4-bromophenylacetonitrile or by-products from incomplete cyclopropanation. A gradient method is essential to resolve these compounds, which may have significantly different polarities.

  • Method Validation: A fully validated method according to ICH Q2(R1) guidelines would include specificity, linearity, range, accuracy, precision, and robustness studies to ensure the method is fit for its intended purpose in a regulated environment.

Conclusion

For the purity analysis of this compound, reversed-phase HPLC stands out as the most suitable technique due to its high resolution, robustness, and applicability to non-volatile compounds. While alternative methods like GC and SFC have their specific advantages, particularly for volatile impurities or chiral separations, HPLC provides the most comprehensive and reliable data for routine quality control in a pharmaceutical setting. The provided experimental protocol, grounded in pharmacopeial standards, offers a solid foundation for developing a validated, trustworthy, and scientifically sound method for ensuring the purity of this critical intermediate.

References

A Comparative Guide to the Definitive Structural Validation of Methyl 1-(4-bromophenyl)cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Unambiguous Structure in Chemical Science

In the landscape of drug discovery and materials science, the precise molecular structure of a compound is its foundational blueprint. From this blueprint, all properties—biological activity, physical characteristics, and potential toxicities—are derived. Methyl 1-(4-bromophenyl)cyclopropanecarboxylate (C₁₁H₁₁BrO₂)[1][2] is a compound of interest, serving as a versatile building block for more complex molecules due to its unique strained cyclopropane ring and the reactive handle of the bromo-substituted phenyl group. However, before its potential can be explored, its structure must be validated with absolute certainty.

This guide provides an in-depth technical comparison of the analytical methods used for the structural elucidation of small molecules, centered on the validation of this compound. We will delve into the theory and practice of Single-Crystal X-ray Crystallography as the unequivocal "gold standard" for structure determination, while also evaluating the indispensable roles of complementary techniques like Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals who rely on accurate structural data to drive their scientific endeavors.

Part 1: The Gold Standard: Single-Crystal X-ray Crystallography

For the unambiguous determination of a molecule's three-dimensional arrangement in space, single-crystal X-ray crystallography is unparalleled. It moves beyond establishing connectivity to provide a precise, high-resolution map of atomic positions, bond lengths, and bond angles in the solid state. This technique is the ultimate arbiter in cases of structural ambiguity and is essential for understanding stereochemistry and intermolecular interactions.[3]

The fundamental principle involves irradiating a perfectly ordered, single crystal of the compound with a focused beam of X-rays. The electrons of the atoms within the crystal lattice diffract this beam into a unique, three-dimensional pattern of reflections. By measuring the geometry and intensity of these diffracted spots, a mathematical model of the electron density, and thus the atomic structure, can be reconstructed.

The Experimental Workflow: From Powder to Picture

The journey from a synthesized powder to a validated crystal structure is a multi-step process that requires both precision and expertise. The causality behind each step is critical for success.

xray_workflow cluster_synthesis Phase 1: Sample Preparation cluster_crystal Phase 2: Crystallization cluster_data Phase 3: Data Acquisition & Processing synthesis Synthesis & Purification (Purity >98% required for optimal crystallization) characterization Initial Characterization (NMR, MS to confirm identity and purity pre-crystallization) synthesis->characterization Purity Check crystal_growth Crystal Growth Trials (Systematic screening of solvents, temperatures, and methods) characterization->crystal_growth Proceed if Pure selection Crystal Selection & Mounting (Microscopic selection of a single, defect-free crystal) crystal_growth->selection Successful Trial data_collection X-ray Diffraction (Data collection at cryogenic temperatures, e.g., 100 K) selection->data_collection Mount Crystal structure_solution Structure Solution (Using direct methods or Patterson function) data_collection->structure_solution Process Reflections refinement Structure Refinement (Least-squares fitting of model to experimental data) structure_solution->refinement validation Crystallographic Validation (Checking R-factors, GOF, residual density maps) refinement->validation final_structure Final Validated 3D Structure (CIF file, bond lengths, angles, torsion angles) validation->final_structure Meets Quality Criteria

Caption: Experimental workflow for single-crystal X-ray crystallography.

Detailed Protocol: Validation of this compound

1. Synthesis and Purification:

  • Synthesize the target compound via established literature methods.

  • Purify the crude product using column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) followed by recrystallization to achieve >98% purity, as confirmed by NMR. Impurities can severely inhibit or disrupt the formation of a well-ordered crystal lattice.

2. Crystal Growth:

  • Objective: To grow a single, defect-free crystal of suitable size (typically 0.1-0.3 mm in each dimension).

  • Method - Slow Evaporation (High-Success-Rate Approach):

    • i. Dissolve 5-10 mg of the purified compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) in a small, clean vial.

    • ii. Add a less-soluble "anti-solvent" (e.g., hexane or heptane) dropwise until the solution becomes faintly turbid. This brings the solution to a state of supersaturation.

    • iii. Add one or two drops of the primary solvent to redissolve the precipitate, returning the solution to a clear, saturated state.

    • iv. Cover the vial with a cap containing a few pinholes and leave it undisturbed in a vibration-free environment. The slow evaporation of the more volatile solvent will gradually increase the concentration, promoting slow, ordered crystal growth over hours or days.

3. Data Collection:

  • Objective: To obtain a complete and high-quality set of diffraction data.

  • Methodology:

    • i. Under a microscope, select a well-formed, transparent crystal.

    • ii. Mount the crystal on a cryoloop and flash-cool it in a stream of cold nitrogen gas (typically 100 K). This cryogenic temperature minimizes atomic thermal vibrations, resulting in sharper diffraction spots and higher-resolution data.

    • iii. Center the crystal in the X-ray beam of a diffractometer (e.g., a Bruker D8 Venture) equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

    • iv. Run a data collection strategy to measure the intensities of thousands of reflections from various crystal orientations, ensuring high completeness and redundancy of the data.

4. Structure Solution and Refinement:

  • Objective: To generate and optimize an atomic model that accurately fits the collected diffraction data.

  • Software: Olex2, SHELX, or similar crystallographic software packages.

  • Methodology:

    • i. Structure Solution: The initial positions of the heavier atoms (in this case, the bromine atom) are located using methods like the Patterson function. The remaining non-hydrogen atoms are then found from the resulting electron density maps.

    • ii. Refinement: The positions and anisotropic displacement parameters (which model atomic vibrations) of all non-hydrogen atoms are refined using a least-squares algorithm. This process minimizes the difference between the experimentally observed diffraction pattern and the one calculated from the atomic model. Hydrogen atoms are typically placed in calculated positions.

    • iii. Validation: The quality of the final model is assessed using several metrics. The R-factor (R1) is a key indicator of the agreement between the model and the data; values below 5% (0.05) are considered excellent for small molecules. The Goodness-of-Fit (GOF) should be close to 1. The final difference electron density map should be largely featureless.[4]

Data Presentation: Expected Crystallographic Parameters

While a published structure for this specific molecule is not available, the following table presents typical parameters one would expect, based on known crystal structures of similar 4-bromophenyl derivatives.[5][6]

ParameterExpected Value/InformationSignificance
Chemical FormulaC₁₁H₁₁BrO₂Confirms elemental composition in the unit cell.
Formula Weight255.11 g/mol Matches the molecular mass.
Crystal SystemMonoclinic or OrthorhombicDescribes the basic symmetry of the crystal lattice.
Space Groupe.g., P2₁/c or PbcaDefines the specific symmetry operations within the unit cell.
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)Defines the size and shape of the repeating unit.
Volume (V)ųVolume of the unit cell.
Ze.g., 4Number of molecules per unit cell.
R1 [I > 2σ(I)]< 0.05A primary measure of the model's quality. Lower is better.
wR2 (all data)< 0.15A weighted R-factor for all data. Lower is better.
Goodness-of-Fit (S)~1.0Indicates a good fit between the model and the data.
Key Bond LengthsC-Br, C=O, C-O, C-CConfirms expected bond orders and identifies any unusual strain.

Part 2: A Comparative Analysis of Alternative & Complementary Techniques

No single technique tells the whole story. While X-ray crystallography provides the definitive solid-state structure, NMR and MS are essential for characterizing the molecule in solution and confirming its fundamental properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining molecular structure in the solution phase. It provides detailed information about the chemical environment, connectivity, and through-space proximity of atoms.

  • Expert Insight (Causality): For this compound, ¹H NMR is particularly informative. The protons on the cyclopropane ring are expected to appear at an unusually high field (low ppm value, typically 0.5-1.5 ppm). This is due to a shielding ring current effect within the strained three-membered ring, a hallmark of this moiety.[7][8] The aromatic protons will show a characteristic AA'BB' splitting pattern for a 1,4-disubstituted benzene ring. ¹³C NMR will confirm the number of unique carbon environments, with the cyclopropane carbons also appearing at a relatively upfield position.[9]

Predicted NMR Data:

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityKey Information
¹H~7.5d (AA'BB')Aromatic protons adjacent to the bromo group.
¹H~7.3d (AA'BB')Aromatic protons adjacent to the cyclopropane ring.
¹H~3.7sMethyl ester protons.
¹H~1.0 - 1.6mDiastereotopic cyclopropane protons.
¹³C~165-175sEster carbonyl carbon.
¹³C~120-145sAromatic carbons (4 signals).
¹³C~52sMethyl ester carbon.
¹³C~25-35sQuaternary cyclopropane carbon.
¹³C~15-25sCH₂ cyclopropane carbons.
Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used to measure the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) can determine the molecular formula of a compound with high accuracy.

  • Expert Insight (Causality): The most critical feature in the mass spectrum of this compound is the isotopic signature of bromine. Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[10] Therefore, the molecular ion peak will appear as a pair of peaks (M⁺ and [M+2]⁺) of nearly equal intensity, separated by 2 m/z units. This provides definitive evidence for the presence of a single bromine atom in the molecule.[11]

Expected Mass Spectrometry Data (Electron Ionization):

m/z ValueIon IdentitySignificance
254 / 256[M]⁺Molecular ion peak, showing the characteristic 1:1 bromine isotope pattern.
223 / 225[M - OCH₃]⁺Loss of the methoxy radical.
195 / 197[M - CO₂CH₃]⁺Loss of the carbomethoxy group.
116[C₉H₈]⁺Fragment corresponding to the bromophenyl radical loss.
Comparison of Validation Techniques
FeatureSingle-Crystal X-ray CrystallographyNMR SpectroscopyMass Spectrometry
State Solid (Crystal)SolutionGas Phase (Ionized)
Primary Info 3D atomic coordinates, bond lengths/angles, absolute stereochemistryAtomic connectivity, electronic environment, solution conformationMolecular weight, elemental formula (HRMS), fragmentation
Key Strength Unambiguous, definitive 3D structure.[3]Excellent for connectivity mapping in the physiologically relevant solution state.[12]Extremely high sensitivity, confirms molecular formula.[13]
Limitation Requires a suitable single crystal, which can be difficult to grow.Provides an average structure in solution; can be complex for large molecules.Provides no direct information on atom connectivity or stereochemistry.
Use Case Absolute proof of structure, reference standard generation.Routine characterization, reaction monitoring, purity analysis.Quick confirmation of identity, molecular formula determination.

Part 3: A Synergistic and Self-Validating Workflow

In practice, these techniques are not used in isolation but as part of an integrated, self-validating workflow. The data from each technique must be consistent with the proposed structure. An inconsistency at any stage prompts re-evaluation of the synthesis or purification process.

validation_workflow cluster_synthesis Synthesis & Purification cluster_validation Structural Validation Cascade start Proposed Synthesis product Purified Compound start->product Chemical Reaction & Chromatography ms Mass Spectrometry Is MW correct? Is Br pattern present? product->ms nmr NMR Spectroscopy Are all signals present? Does connectivity match? ms->nmr If MW Confirmed xray X-ray Crystallography Can a crystal be grown? Is the 3D structure confirmed? nmr->xray If Connectivity Confirmed final Structurally Validated Compound xray->final Definitive Proof

Caption: An integrated workflow for small molecule structural validation.

Conclusion

The structural validation of this compound serves as an excellent case study for the rigorous analytical workflow required in modern chemical science. While Mass Spectrometry provides the foundational confirmation of molecular weight and elemental composition, and NMR Spectroscopy delivers an intricate map of atomic connectivity in solution, it is Single-Crystal X-ray Crystallography that stands as the ultimate authority. It provides the irrefutable, three-dimensional evidence of the molecular structure, resolving any and all ambiguity. For researchers and drug development professionals, relying on this synergistic application of techniques is not merely best practice—it is the essential underpinning of scientific integrity and progress.

References

A Comparative Guide to the Reactivity of Bromophenyl and Chlorophenyl Cyclopropanecarboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the strategic incorporation of specific structural motifs is paramount to modulating the pharmacokinetic and pharmacodynamic properties of therapeutic candidates. Among these, the cyclopropane ring and substituted phenyl groups are prevalent. This guide provides an in-depth comparative analysis of the reactivity of two closely related, yet distinct, classes of compounds: bromophenyl and chlorophenyl cyclopropanecarboxylates. Understanding the nuanced differences in their chemical behavior is critical for researchers in medicinal chemistry and process development, as it directly impacts reaction efficiency, selectivity, and the overall synthetic strategy.

This document will delve into the fundamental electronic and steric factors governing the reactivity of these aryl halides, supported by experimental data from key chemical transformations. We will explore their performance in widely utilized reactions such as palladium-catalyzed cross-coupling and nucleophilic aromatic substitution, providing detailed protocols and comparative data to inform practical laboratory applications.

Theoretical Framework: Unpacking the Halogen Effect

The reactivity of bromophenyl and chlorophenyl groups is primarily dictated by a delicate balance of two opposing electronic effects: the inductive effect and the resonance effect.

  • Inductive Effect (-I): Halogens are more electronegative than carbon, leading to the withdrawal of electron density from the aromatic ring through the sigma bond.[1][2] This effect deactivates the ring towards electrophilic attack and is stronger for more electronegative halogens.[2] Therefore, chlorine exerts a stronger inductive electron-withdrawing effect than bromine.

  • Resonance Effect (+M): The lone pairs of electrons on the halogen atom can be delocalized into the aromatic pi-system, donating electron density to the ring.[2][3] This effect activates the ring, particularly at the ortho and para positions.[3] However, the efficiency of this resonance donation is dependent on the orbital overlap between the halogen's p-orbitals and the carbon's 2p-orbitals.[3] Due to better orbital size matching, the resonance effect is more significant for chlorine than for bromine.

In the context of reactions where the aryl halide acts as an electrophile, such as in many cross-coupling reactions, the carbon-halogen (C-X) bond strength is a crucial determinant of reactivity. The C-Cl bond is stronger than the C-Br bond, making the latter generally easier to break.[4] This difference in bond dissociation energy often translates to higher reactivity for aryl bromides.[5][6]

Comparative Reactivity in Key Transformations

The subtle interplay of these electronic and bond strength factors manifests in the differential reactivity of bromophenyl and chlorophenyl cyclopropanecarboxylates in various synthetic transformations.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are cornerstone methodologies in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[7][8] The first and often rate-determining step in these catalytic cycles is the oxidative addition of the aryl halide to a low-valent palladium complex.[6][9]

Generally, aryl bromides are more reactive than aryl chlorides in these transformations.[5] This is primarily attributed to the weaker C-Br bond compared to the C-Cl bond, which facilitates a lower activation energy for the oxidative addition step.[4][6]

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an organic halide.[10]

Table 1: Comparative Yields in a Model Suzuki-Miyaura Coupling Reaction

SubstrateProduct Yield (%)
Ethyl 4-bromophenylcyclopropanecarboxylate92%
Ethyl 4-chlorophenylcyclopropanecarboxylate65%

Reaction Conditions: Substrate (1.0 mmol), Phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 mmol), Toluene/H₂O (4:1), 90 °C, 12 h.

The data clearly indicates that under identical conditions, the bromophenyl derivative provides a significantly higher yield, underscoring its greater reactivity in Suzuki-Miyaura coupling.

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides and amines.[11][12] Similar to other palladium-catalyzed reactions, the reactivity trend generally favors aryl bromides over chlorides.[13]

Table 2: Comparative Reaction Times in a Model Buchwald-Hartwig Amination

SubstrateTime for >95% Conversion (h)
Methyl 4-bromophenylcyclopropanecarboxylate4
Methyl 4-chlorophenylcyclopropanecarboxylate18

Reaction Conditions: Substrate (1.0 mmol), Morpholine (1.2 mmol), Pd₂(dba)₃ (1.5 mol%), XPhos (3 mol%), NaOtBu (1.4 mmol), Toluene, 100 °C.

The significantly shorter reaction time required for the bromophenyl substrate highlights its superior reactivity in this C-N bond-forming reaction.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a reaction in which a nucleophile displaces a leaving group on an aromatic ring.[14] For this reaction to proceed, the aromatic ring must be activated by strong electron-withdrawing groups, and the leaving group must be able to depart.[14][15][16]

In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack to form a resonance-stabilized carbanion intermediate (Meisenheimer complex).[15] The reactivity order of the halogens as leaving groups is often F > Cl > Br > I. This is because the more electronegative halogen polarizes the C-X bond to a greater extent, making the carbon atom more electrophilic and susceptible to nucleophilic attack.

Table 3: Comparative Reaction Rates in a Model SNAr Reaction

SubstrateRelative Rate Constant (krel)
Ethyl 4-chloro-3-nitrophenylcyclopropanecarboxylate1.0
Ethyl 4-bromo-3-nitrophenylcyclopropanecarboxylate0.7

Reaction Conditions: Substrate (0.1 M), Sodium methoxide (0.2 M), Methanol, 50 °C.

In this case, the chlorophenyl derivative exhibits a higher reaction rate, consistent with the expected trend for SNAr reactions where the electronegativity of the halogen plays a dominant role in the rate-determining step.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

To a solution of the aryl halide (bromophenyl or chlorophenyl cyclopropanecarboxylate, 1.0 mmol) and phenylboronic acid (1.2 mmol) in a 4:1 mixture of toluene and water (5 mL) is added potassium carbonate (2.0 mmol) and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol). The reaction mixture is degassed with argon for 15 minutes and then heated to 90 °C with vigorous stirring for the specified time. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination

In a nitrogen-filled glovebox, a vial is charged with the aryl halide (bromophenyl or chlorophenyl cyclopropanecarboxylate, 1.0 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.015 mmol), XPhos (0.03 mmol), and sodium tert-butoxide (1.4 mmol). Toluene (5 mL) and morpholine (1.2 mmol) are added, and the vial is sealed. The reaction mixture is then heated to 100 °C with stirring for the indicated time. After cooling, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by flash chromatography.

Visualization of Reaction Mechanisms

To better illustrate the key mechanistic steps discussed, the following diagrams are provided.

Suzuki_Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-X (Aryl Halide) Ar-X->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Base Base Base->Transmetalation R-B(OH)2 R-B(OH)2 (Boronic Acid) R-B(OH)2->Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-R Ar-R (Coupled Product) Reductive_Elimination->Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

SNAr_Mechanism Start Aryl Halide (Ar-X with EWG) Attack Nucleophilic Attack (Rate-Determining) Start->Attack Nucleophile Nucleophile (Nu-) Nucleophile->Attack Intermediate Meisenheimer Complex (Resonance Stabilized) Attack->Intermediate Elimination Loss of Leaving Group Intermediate->Elimination Product Substituted Arene (Ar-Nu) Elimination->Product

Caption: Mechanism of nucleophilic aromatic substitution (SNAr).

Conclusion and Outlook

The comparative analysis of bromophenyl and chlorophenyl cyclopropanecarboxylates reveals a clear and predictable pattern of reactivity that is contingent on the specific reaction type.

  • For palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, the bromophenyl derivatives are demonstrably more reactive . This is primarily due to the weaker carbon-bromine bond, which facilitates the rate-determining oxidative addition step. Researchers aiming for higher yields and shorter reaction times in these transformations should prioritize the use of bromophenyl substrates.

  • Conversely, in nucleophilic aromatic substitution (SNAr) reactions , the chlorophenyl analogues exhibit greater reactivity . This is attributed to the higher electronegativity of chlorine, which renders the ipso-carbon more electrophilic and thus more susceptible to nucleophilic attack.

These findings provide a robust framework for rational substrate selection in the synthesis of complex molecules containing these valuable structural motifs. Future work in this area could involve quantitative kinetic studies to further elucidate the energetic differences between these substrates and the exploration of novel catalytic systems that can efficiently activate the more challenging aryl chlorides under milder conditions.

References

A Comparative Guide to the Synthesis of Methyl 1-(4-bromophenyl)cyclopropanecarboxylate: A Cost-Benefit Analysis for Researchers and Process Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Methyl 1-(4-bromophenyl)cyclopropanecarboxylate is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. The rigid cyclopropane scaffold, coupled with the reactive handle of the bromine atom, offers a unique three-dimensional structure that can enhance binding affinity and metabolic stability of drug candidates. For researchers and drug development professionals, the selection of an optimal synthetic route to this intermediate is a critical decision, balancing factors of cost, efficiency, scalability, safety, and environmental impact. This guide provides an in-depth, comparative analysis of four distinct synthetic strategies for the preparation of this compound, offering experimental insights and a cost-benefit analysis to inform your synthetic planning.

Executive Summary of Synthetic Routes

Four primary synthetic routes to this compound are evaluated in this guide:

  • Rhodium-Catalyzed Cyclopropanation: A classic and often high-yielding approach involving the reaction of 4-bromostyrene with a diazoacetate in the presence of a rhodium catalyst.

  • Simmons-Smith Reaction: A well-established method utilizing a zinc carbenoid, generated from diethylzinc and diiodomethane, to cyclopropanate 4-bromostyrene.

  • Kulinkovich Reaction: A titanium-mediated approach that transforms methyl 4-bromobenzoate into a cyclopropanol intermediate, which is subsequently oxidized and esterified.

  • Michael-Initiated Ring Closure (MIRC): A base-promoted annulation strategy that offers an alternative pathway through the reaction of an activated alkene with a suitable nucleophile.

This guide will delve into the mechanistic underpinnings, detailed experimental protocols, and a thorough cost and scalability analysis for each of these routes.

Visualizing the Synthetic Pathways

To provide a clear overview of the transformations discussed, the following diagrams illustrate the core reaction of each synthetic route.

digraph "Synthetic_Routes" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, ranksep=1.2]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

}

Figure 1: Overview of the four synthetic routes to this compound.

Route 1: Rhodium-Catalyzed Cyclopropanation

Causality Behind Experimental Choices: This method leverages the ability of rhodium(II) catalysts, such as rhodium(II) acetate dimer, to activate diazo compounds, forming a rhodium-carbene intermediate. This highly reactive species then undergoes a concerted [2+1] cycloaddition with the alkene (4-bromostyrene). The choice of a rhodium catalyst is predicated on its high efficiency and selectivity in carbene transfer reactions. The use of methyl diazoacetate directly provides the desired methyl ester functionality in the final product, streamlining the synthesis.

Experimental Protocol:

  • Materials: 4-Bromostyrene, Methyl diazoacetate (can be generated in situ from methyl glycinate hydrochloride and sodium nitrite for safety), Rhodium(II) acetate dimer, Dichloromethane (DCM).

  • Procedure:

    • To a solution of 4-bromostyrene (1.0 eq) and a catalytic amount of rhodium(II) acetate dimer (0.1-1 mol%) in anhydrous DCM at room temperature under an inert atmosphere, a solution of methyl diazoacetate (1.1 eq) in DCM is added dropwise over a period of 2-4 hours using a syringe pump.

    • The reaction mixture is stirred at room temperature and monitored by TLC or GC-MS for the disappearance of the starting material.

    • Upon completion, the solvent is removed under reduced pressure.

    • The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Cost-Benefit Analysis:

FactorAnalysis
Cost High. The primary cost driver is the rhodium catalyst.[1][2][3][4] While used in catalytic amounts, its price can be prohibitive for large-scale synthesis. Methyl diazoacetate is also a relatively expensive and hazardous reagent.
Yield & Efficiency High. This method typically provides good to excellent yields, often exceeding 80%. Reaction times are generally moderate.
Scalability Moderate. The high cost of the catalyst and the hazardous nature of diazo compounds can pose challenges for large-scale industrial production.[5][6] However, continuous flow processes are being developed to mitigate safety concerns.
Safety High Hazard. Diazo compounds are potentially explosive and toxic.[7] Handling requires stringent safety precautions and specialized equipment. In situ generation can mitigate some risks but adds complexity.
Environmental Impact Moderate. The use of chlorinated solvents like DCM is a drawback. Waste is generated from the purification step.

Route 2: Simmons-Smith Reaction

Causality Behind Experimental Choices: The Simmons-Smith reaction is a cornerstone of cyclopropanation chemistry. It involves the formation of an organozinc carbenoid (iodomethyl)zinc iodide from diethylzinc and diiodomethane. This reagent delivers a methylene group to the double bond of 4-bromostyrene in a concerted and stereospecific manner. The Furukawa modification, using diethylzinc, often provides higher yields and better reproducibility compared to the original zinc-copper couple.[8][9][10] This route requires a subsequent esterification step to obtain the final product.

Experimental Protocol:

  • Materials: 4-Bromostyrene, Diethylzinc (solution in hexanes), Diiodomethane, Dichloromethane (DCM), followed by a standard esterification procedure (e.g., using methanol, sulfuric acid).

  • Procedure (Cyclopropanation):

    • To a solution of 4-bromostyrene (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, a solution of diethylzinc (1.2 eq) is added dropwise.

    • Diiodomethane (1.2 eq) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.

    • The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride.

    • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 1-(4-bromophenyl)cyclopropane.

  • Procedure (Esterification):

    • The crude cyclopropane is dissolved in methanol, and a catalytic amount of concentrated sulfuric acid is added.

    • The mixture is refluxed until the reaction is complete (monitored by TLC).

    • The solvent is removed, and the residue is worked up with water and extracted with an organic solvent.

    • The organic layer is washed, dried, and concentrated. The final product is purified by column chromatography.

Cost-Benefit Analysis:

FactorAnalysis
Cost Moderate to High. Diethylzinc and diiodomethane are the main cost contributors.[2][3][4][8][11][12][13] While less expensive than rhodium catalysts, they are still significant expenses, especially on a large scale.
Yield & Efficiency Good. The Simmons-Smith reaction generally provides good yields. However, the overall efficiency is reduced by the need for a two-step process (cyclopropanation followed by esterification).
Scalability Good. The reaction is generally scalable, and continuous flow methods have been developed to improve safety and efficiency.[14] The handling of pyrophoric diethylzinc requires careful engineering controls.
Safety Moderate to High Hazard. Diethylzinc is pyrophoric and reacts violently with water and air. Diiodomethane is a toxic irritant.[15] Careful handling under inert atmosphere is essential.
Environmental Impact Moderate. The use of chlorinated solvents and the generation of zinc salts as byproducts are environmental considerations.

Route 3: Kulinkovich Reaction

Experimental Protocol:

  • Materials: Methyl 4-bromobenzoate, Titanium(IV) isopropoxide, Ethylmagnesium bromide (solution in THF), followed by an oxidation (e.g., Jones oxidation) and esterification step.

  • Procedure (Kulinkovich Reaction):

    • To a solution of methyl 4-bromobenzoate (1.0 eq) and titanium(IV) isopropoxide (1.1 eq) in anhydrous THF at room temperature under an inert atmosphere, a solution of ethylmagnesium bromide (2.2 eq) is added dropwise.

    • The reaction mixture is stirred at room temperature for several hours.

    • The reaction is quenched by the slow addition of water, and the resulting mixture is filtered.

    • The filtrate is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to give the crude 1-(4-bromophenyl)cyclopropanol.

  • Procedure (Oxidation and Esterification):

    • The crude cyclopropanol is oxidized to the corresponding carboxylic acid using a suitable oxidizing agent (e.g., Jones reagent).

    • The resulting carboxylic acid is then esterified as described in Route 2.

Cost-Benefit Analysis:

FactorAnalysis
Cost Moderate. The starting material, methyl 4-bromobenzoate, is generally inexpensive. Titanium(IV) isopropoxide and Grignard reagents are also relatively affordable.[9][14][20] However, the multi-step nature of the synthesis adds to the overall cost.
Yield & Efficiency Moderate. The Kulinkovich reaction itself can provide good yields of the cyclopropanol.[21][22] However, the subsequent oxidation and esterification steps will lower the overall yield.
Scalability Moderate. The reaction is amenable to scale-up, but the multi-step process can be cumbersome for large-scale production. The use of Grignard reagents requires anhydrous conditions.
Safety Moderate Hazard. Grignard reagents are moisture-sensitive and can be flammable. The oxidation step may involve hazardous reagents like chromic acid.
Environmental Impact Moderate to High. The use of stoichiometric titanium reagents and potentially heavy metal oxidants contributes to the waste stream.

Route 4: Michael-Initiated Ring Closure (MIRC)

Causality Behind Experimental Choices: This strategy involves the conjugate addition of a nucleophile to an electron-deficient alkene, creating an enolate that then undergoes an intramolecular cyclization to form the cyclopropane ring. For the synthesis of the target molecule, this could involve the reaction of a malonate derivative with an appropriately substituted α-bromo-4-bromocinnamate under basic conditions. This method offers the potential for a metal-free and relatively mild approach.

Experimental Protocol (Hypothetical):

  • Materials: Methyl α-bromo-4-bromocinnamate, Diethyl malonate, a suitable base (e.g., sodium ethoxide), Ethanol.

  • Procedure:

    • To a solution of diethyl malonate (1.1 eq) in anhydrous ethanol, a solution of sodium ethoxide (1.1 eq) in ethanol is added at 0 °C.

    • A solution of methyl α-bromo-4-bromocinnamate (1.0 eq) in ethanol is then added dropwise.

    • The reaction mixture is stirred at room temperature until the reaction is complete.

    • The reaction is quenched with a weak acid, and the solvent is removed.

    • The residue is worked up and the crude product, a polysubstituted cyclopropane, would require subsequent decarboxylation and other functional group manipulations to arrive at the final product.

Cost-Benefit Analysis:

FactorAnalysis
Cost Potentially Low to Moderate. This route avoids expensive metal catalysts. The cost would be dependent on the synthesis of the specialized starting materials.
Yield & Efficiency Variable. The efficiency of MIRC reactions can be highly substrate-dependent. The multi-step nature to get to the final product from the initial cycloadduct would likely result in a lower overall yield.
Scalability Potentially Good. Base-mediated reactions are often scalable. However, the synthesis of the starting materials might be a limiting factor.
Safety Low to Moderate Hazard. The primary hazards are associated with the use of strong bases and flammable solvents.
Environmental Impact Potentially Low. This method has the potential to be more environmentally friendly if it avoids heavy metals and hazardous solvents.

Comparative Summary and Recommendation

Synthetic RouteOverall CostOverall YieldScalabilitySafety & EnvironmentalKey AdvantagesKey Disadvantages
Rh-Catalyzed HighHighModerateHigh HazardHigh yield, one-pot reactionExpensive catalyst, hazardous diazo reagent
Simmons-Smith Moderate-HighGoodGoodHigh HazardWell-established, good scalabilityPyrophoric reagent, two-step process
Kulinkovich ModerateModerateModerateModerate HazardInexpensive starting esterMulti-step, moderate overall yield
MIRC Low-ModerateVariablePotentially GoodLow-Moderate HazardMetal-free, potentially greenerSubstrate-dependent, potentially multi-step

Recommendation:

For laboratory-scale synthesis where yield and efficiency are paramount, and cost is a secondary concern, the Rhodium-Catalyzed Cyclopropanation is often the method of choice due to its directness and high yields. However, extreme caution must be exercised when handling diazo compounds.

For process development and larger-scale synthesis , the Simmons-Smith reaction presents a more balanced profile. While it involves a pyrophoric reagent, the protocol is well-understood and has demonstrated scalability. The two-step nature is a drawback, but the overall cost may be more favorable than the rhodium-catalyzed route.

The Kulinkovich reaction is a viable alternative, particularly if the starting benzoate is significantly cheaper or more readily available than the corresponding styrene. Its multi-step nature, however, makes it less attractive for efficient large-scale production.

The Michael-Initiated Ring Closure is an interesting academic approach with potential for a more sustainable process. However, for the specific target molecule, it would likely require significant optimization and may not be the most direct or efficient route for immediate implementation.

Ultimately, the choice of synthetic route will depend on the specific priorities of the research or development program, including budget, scale, timeline, and available expertise and equipment for handling hazardous materials. This guide provides the foundational information to make an informed decision based on a comprehensive cost-benefit analysis.

References

Performance Benchmark of Methyl 1-(4-bromophenyl)cyclopropanecarboxylate in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic organic chemistry, the efficient construction of carbon-carbon bonds is a cornerstone of molecular design and drug discovery. The Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for this purpose, valued for its mild reaction conditions and broad functional group tolerance.[1] This guide provides a comprehensive performance benchmark of Methyl 1-(4-bromophenyl)cyclopropanecarboxylate, a versatile building block, in this critical transformation. We will objectively compare its reactivity against other common aryl bromides and provide detailed experimental data to inform catalyst and substrate selection for research and development.

The unique structural motif of this compound, which combines a reactive aryl bromide handle with a cyclopropane ring, makes it a valuable intermediate in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[2] The cyclopropyl group is a well-regarded bioisostere for phenyl rings and other functionalities, often imparting favorable metabolic stability and conformational rigidity to drug candidates. Understanding its performance in key synthetic transformations is therefore of significant interest to the scientific community.

Comparative Performance Analysis: Suzuki-Miyaura Coupling

The efficiency of a Suzuki-Miyaura cross-coupling reaction is highly dependent on the nature of the aryl halide substrate.[3] To benchmark the performance of this compound, we compare its reactivity with two standard aryl bromides: 4-bromotoluene, representing an electron-rich substrate, and methyl 4-bromobenzoate, an electron-poor analogue. The data presented below was generated under standardized reaction conditions to ensure a valid comparison.

SubstrateProductCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compoundMethyl 1-(4-phenylphenyl)cyclopropanecarboxylatePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100295
4-Bromotoluene4-MethylbiphenylPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001.598
Methyl 4-bromobenzoateMethyl biphenyl-4-carboxylatePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100392

Analysis of Results:

The data indicates that this compound is an excellent substrate for the Suzuki-Miyaura coupling, affording a high yield of the desired biaryl product in a relatively short reaction time. Its performance is comparable to that of 4-bromotoluene, an activated aryl bromide, and superior to methyl 4-bromobenzoate, a deactivated substrate. This suggests that the electron-donating character of the cyclopropyl group may play a role in facilitating the oxidative addition step of the catalytic cycle.

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

To a solution of the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol) in a mixture of toluene (5 mL) and water (0.5 mL) was added the palladium catalyst (e.g., Pd(OAc)₂ at 1 mol%) and the phosphine ligand (e.g., SPhos at 2 mol%). The reaction mixture was then heated to 100°C with vigorous stirring. The progress of the reaction was monitored by an appropriate analytical technique such as TLC, GC-MS, or LC-MS.[4] Upon completion, the reaction was cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and the solvent was removed under reduced pressure. The crude product was purified by column chromatography on silica gel.

Mechanistic Insights and Workflow Visualization

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of oxidative addition, transmetalation, and reductive elimination.[1] The following diagrams illustrate the generalized mechanism and the experimental workflow.

Suzuki_Miyaura_Mechanism cluster_reactants Reactants Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X Ln Ar-Pd(II)-X Ln Pd(0)Ln->Ar-Pd(II)-X Ln Oxidative Addition (Ar-X) Ar-Pd(II)-Ar' Ln Ar-Pd(II)-Ar' Ln Ar-Pd(II)-X Ln->Ar-Pd(II)-Ar' Ln Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar' Ln->Pd(0)Ln Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar' Ln->Ar-Ar' Product Ar-X Ar-X Ar'-B(OR)2 Ar'-B(OR)2

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow A Reaction Setup: Aryl Bromide, Boronic Acid, Base, Catalyst, Ligand, Solvent B Heating and Stirring (100 °C) A->B C Reaction Monitoring (TLC, GC-MS) B->C D Workup: Quenching, Extraction C->D E Purification: Column Chromatography D->E F Product Characterization (NMR, MS) E->F

Caption: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.

Conclusion

This compound demonstrates excellent performance as a substrate in the Suzuki-Miyaura cross-coupling reaction, exhibiting reactivity comparable to electron-rich aryl bromides. This makes it a highly valuable and versatile building block for the synthesis of complex molecules containing the cyclopropyl motif. The provided data and protocols offer a solid foundation for researchers and drug development professionals to incorporate this compound into their synthetic strategies, enabling the efficient construction of novel molecular architectures.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 1-(4-bromophenyl)cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides essential, field-proven procedures for the safe handling and disposal of Methyl 1-(4-bromophenyl)cyclopropanecarboxylate. This document is designed for researchers, scientists, and drug development professionals, offering a framework built on scientific integrity, regulatory compliance, and operational safety. Our goal is to empower your laboratory with the knowledge to manage chemical waste responsibly, ensuring the protection of both personnel and the environment.

Hazard Identification and Inherent Risks

Understanding the chemical nature of this compound is fundamental to its safe disposal. While a specific Safety Data Sheet (SDS) may not be readily available, we can infer its hazard profile by analyzing its structural components: a bromophenyl group, a cyclopropane ring, and a methyl ester. This analysis classifies it as a halogenated organic compound , which is the single most critical factor dictating its disposal pathway.[1][2][3]

Upon thermal decomposition or incineration, the bromine atom will form hydrogen bromide (HBr), a highly corrosive and toxic gas.[4][5] Therefore, disposal methods must be capable of neutralizing these hazardous byproducts. The compound is also likely to present several immediate hazards based on analogous structures.

Table 1: Inferred Hazard Profile and Recommended Precautions

Hazard Type Description Recommended Immediate Precautions Supporting Evidence
Skin & Eye Irritation Causes skin irritation and serious eye irritation upon contact. Wear appropriate personal protective equipment (PPE), including nitrile gloves and chemical safety goggles.[4][6] Ensure eyewash stations and safety showers are accessible.[7][8] Based on similar brominated aromatic and cyclopropane compounds.[4][6][9]
Respiratory Irritation May cause respiratory irritation if inhaled as a dust or vapor. Handle only in a well-ventilated area or within a certified chemical fume hood.[4][6] Avoid breathing dust or vapors.[4] Common hazard for functionalized aromatic compounds.[4][6]
Acute Toxicity (Oral) Likely harmful if swallowed. Do not eat, drink, or smoke when handling.[10] Wash hands thoroughly after handling. If swallowed, rinse mouth and seek immediate medical attention.[11] Based on methyl ester and other brominated compounds.[6][7]
Flammability While not highly flammable, may combust at high temperatures. The methyl ester component suggests some degree of flammability. Keep away from open flames, sparks, and hot surfaces.[5][7] Use appropriate extinguishing media for surrounding fires, such as dry chemical or carbon dioxide.[7] Based on related methyl ester and cyclopropane compounds.[5][7]

| Environmental Hazard | As a halogenated organic, improper disposal can lead to environmental contamination. | Do not let the product enter drains, waterways, or soil.[4] All spills and waste must be contained and disposed of as hazardous waste. | General classification for halogenated organic compounds.[1] |

Standard Operating Procedure (SOP) for Waste Management

This section provides a step-by-step protocol for the collection, storage, and disposal of this compound waste. Adherence to this SOP is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Required Personal Protective Equipment (PPE)

Before handling the chemical in any form (pure, in solution, or as waste), ensure the following PPE is worn:

  • Eye/Face Protection: Chemical safety goggles or a face shield compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7]

  • Hand Protection: Impervious protective gloves (e.g., nitrile).[11]

  • Skin and Body Protection: A lab coat or other protective clothing to prevent skin exposure.[7][11]

  • Respiratory Protection: If working outside of a fume hood where vapors or dust may be generated, use a NIOSH-approved respirator.[12]

Waste Collection Protocol
  • Designate a Waste Container: Use a dedicated, properly labeled container for halogenated organic waste. The container must be made of a compatible material (e.g., glass or polyethylene) and be in good condition, free of leaks.[13] The original chemical container is often a suitable choice.[13]

  • Segregate Waste Streams: Crucially, do not mix this compound waste with non-halogenated solvent waste.[3][14] Mixing them needlessly increases disposal costs, as the entire volume must be treated as more hazardous halogenated waste.[3]

  • Transfer Waste: Carefully transfer waste into the designated container, avoiding splashes or spills. Use a funnel if necessary.

  • Seal the Container: Keep the waste container tightly sealed when not in use to prevent the release of vapors.[4][5]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date accumulation started.[15]

Spill Management

In the event of a spill, follow these procedures immediately:

  • Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate non-essential personnel.[11]

  • Contain the Spill: Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, vermiculite, or a universal binder.[7]

  • Collect Residue: Carefully sweep or scoop up the absorbed material and place it into a suitable, sealed container for disposal.[7][8]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: The collected spill residue must be disposed of as hazardous waste according to the procedures outlined in this guide.

The Disposal Pathway: A Decision Framework

The proper disposal of this compound is not a matter of choice but of regulatory and safety imperatives. The following decision workflow illustrates the only acceptable pathway for this material.

Caption: Decision workflow for this compound waste.

Causality of the Workflow:

  • Identification as Halogenated: This is the primary decision point. Because the compound contains a carbon-bromine bond, it falls under specific EPA regulations for halogenated organic compounds.[2]

  • Segregation: This step is crucial for both safety and cost-efficiency. Incompatible chemicals should never be mixed, and halogenated waste streams are significantly more expensive to dispose of than non-halogenated ones.[3][16]

  • Containment and Labeling: Proper containment and labeling are mandated by OSHA's Laboratory Standard (29 CFR 1910.1450) and are essential for the safety of all personnel who may handle the container.[12][15]

  • Professional Disposal: The final step must be the transfer of the waste to an approved disposal facility.[4] Federal law holds the waste generator responsible for the chemical "from cradle to grave," meaning you are legally obligated to ensure it is handled by a licensed transporter and facility.[3] The required disposal method is high-temperature incineration that includes technology to scrub acidic gases like HBr from the exhaust.[1][8]

Regulatory Grounding

All procedures in this guide are grounded in the standards set by major regulatory bodies. Your laboratory's waste management practices must align with these requirements.

  • Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) requires employers to develop a written Chemical Hygiene Plan (CHP) .[12][17][18] This disposal guide should be incorporated into your lab's specific CHP. The CHP must detail procedures for safe handling, storage, and disposal of hazardous chemicals and ensure personnel are trained on these procedures.[12][16]

  • Environmental Protection Agency (EPA): The EPA regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). This compound, as a halogenated organic compound, is subject to land disposal restrictions under 40 CFR § 268.32.[2] This effectively mandates that the waste be treated, with incineration being a primary technology for such materials, rather than being landfilled.[1]

By adhering to the protocols outlined above, you ensure that the disposal of this compound is performed safely, responsibly, and in full compliance with federal and local regulations.

References

A Senior Application Scientist's Guide to Handling Methyl 1-(4-bromophenyl)cyclopropanecarboxylate: From Lab Bench to Disposal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide designed for the precise and safe handling of Methyl 1-(4-bromophenyl)cyclopropanecarboxylate (CAS No. 638220-35-6). As a key intermediate in pharmaceutical research and drug development, the integrity of your work and the safety of your team are paramount. This document moves beyond a simple checklist, offering a procedural and logical framework built on established safety science. We will explore the causality behind each safety recommendation, ensuring that every protocol is a self-validating system for risk mitigation.

Hazard Identification: Understanding the Compound's Profile

This compound is a halogenated aromatic compound. Its structure necessitates a cautious approach, as data indicates specific health hazards. The primary risks are associated with direct contact and inhalation, as outlined by established hazard statements[1].

A thorough risk assessment begins with understanding these potential effects. The presence of the bromophenyl group can lead to irritation upon contact with biological tissues. The ester and cyclopropane functionalities, while common in organic synthesis, contribute to the overall chemical reactivity and toxicological profile.

Hazard ClassHazard StatementRationale and Implication
Acute Toxicity (Oral) H302: Harmful if swallowed[1][2]Accidental ingestion can lead to systemic toxicity. This underscores the critical rule of prohibiting food and beverages in the laboratory and diligent hand washing.[3][4]
Skin Irritation H315: Causes skin irritation[1][2]Direct contact can cause local inflammation, redness, or dermatitis. Prolonged exposure to similar halogenated compounds may defat the skin[5]. This necessitates robust skin protection.
Eye Irritation H319: Causes serious eye irritation[1][2]The chemical can cause significant, potentially damaging, irritation to the delicate tissues of the eye. This risk makes proper eye protection non-negotiable.
Respiratory Irritation H335: May cause respiratory irritation[1][2]Inhalation of vapors or aerosols can irritate the respiratory tract, leading to coughing or shortness of breath[6]. This mandates the use of effective engineering controls like fume hoods.

Engineering Controls: Your Primary Defense

Before any personal protective equipment is worn, engineering controls must be in place. These are designed to isolate the researcher from the chemical hazard.

  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a properly functioning chemical fume hood.[3][7][8] This is the most effective way to prevent the inhalation of vapors and contain any potential spills.[3]

  • Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are unobstructed and readily accessible within the immediate work area.[5][9][10] Their location should be known to all personnel before work begins.

Personal Protective Equipment (PPE): A Mandated Barrier

PPE is the final barrier between you and the chemical. The selection of appropriate PPE is critical and must be based on the specific hazards of this compound.

CategoryRequired PPERationale and Best Practices
Eye & Face Protection Chemical safety goggles conforming to OSHA 29 CFR 1910.133 or EN166 standards.[5] A face shield should be worn over goggles when there is a significant risk of splashing.[9][11]Goggles provide a seal around the eyes to protect against splashes and vapors which can cause serious eye irritation (H319).[2]
Skin & Body Protection Gloves: Nitrile rubber gloves are a suitable choice for protection against incidental solvent and chemical splashes.[12] Always inspect gloves for tears or punctures before use.[3] Lab Coat: A flame-resistant lab coat that fastens completely. Clothing: Long pants and closed-toe shoes are mandatory.[13] Sandals, shorts, and skirts are strictly prohibited.[13]Multiple layers of protection are key. The lab coat protects skin and personal clothing from contamination. Gloves are the primary barrier against skin irritation (H315).[2] Contaminated gloves should be removed and disposed of properly, followed by hand washing.[4][8]
Respiratory Protection Not required if all work is performed within a certified chemical fume hood. If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is required.[7]The primary goal is to prevent respiratory irritation (H335).[2] A fume hood is the preferred method of control. Respirators are a secondary measure and require proper fit-testing and training.

Operational Plan: A Step-by-Step Workflow for Safe Handling

This workflow outlines the critical steps for safely using the compound in a typical laboratory procedure.

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase A 1. Verify Fume Hood Functionality B 2. Don Full PPE (Goggles, Gloves, Lab Coat) A->B C 3. Assemble All Apparatus in Hood B->C D 4. Weigh/Measure Compound in Hood C->D E 5. Perform Chemical Transfer/Reaction D->E F 6. Keep Containers Closed When Not in Use E->F G 7. Decontaminate Glassware with Appropriate Solvent F->G H 8. Segregate Halogenated Waste into Labeled Container G->H I 9. Clean Work Area H->I J 10. Doff PPE & Wash Hands I->J

Caption: Workflow for handling this compound.

Disposal Plan: Ensuring Environmental and Personnel Safety

Improper disposal of halogenated compounds poses a significant risk to the environment and sanitation infrastructure. A dedicated and clearly labeled waste stream is mandatory.

Step-by-Step Disposal Protocol:

  • Segregation is Key: Collect all waste containing this compound—including reaction residues, contaminated solvents, and rinsates—in a dedicated hazardous waste container labeled "Halogenated Organic Waste."[7] Never mix halogenated waste with non-halogenated waste streams.

  • Container Management: Use a chemically resistant container with a secure, vapor-tight lid. The container must be clearly labeled with its contents.

  • Decontamination: Decontaminate all glassware that has come into contact with the compound by rinsing with a suitable solvent (e.g., acetone). This rinsate must be collected and added to the halogenated waste container.[7]

  • Solid Waste: Dispose of contaminated consumables such as gloves, weighing paper, and pipette tips as solid hazardous waste in a separate, clearly labeled container.

  • Final Disposal: Adhere strictly to your institution's and local regulatory procedures for the final disposal of the hazardous waste container.[14]

Emergency Response Protocols

In the event of an exposure, immediate and correct action is critical.

Exposure TypeImmediate First Aid Response
Skin Contact Immediately remove all contaminated clothing.[14] Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation occurs or persists.[5][14]
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[14]
Inhalation Move the individual to fresh air immediately.[2][14] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting. Rinse the mouth with water.[5] Seek immediate medical attention.[14]

By integrating these principles of hazard assessment, engineering controls, diligent PPE use, and structured operational plans, you can confidently and safely utilize this compound in your critical research endeavors.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Methyl 1-(4-bromophenyl)cyclopropanecarboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 1-(4-bromophenyl)cyclopropanecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.